Product packaging for Sinococuline(Cat. No.:CAS No. 109351-36-2)

Sinococuline

Cat. No.: B217805
CAS No.: 109351-36-2
M. Wt: 333.4 g/mol
InChI Key: MFKPWBJXKCSPGK-KNORBDTNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sinococuline (CAS 109351-36-2) is a bioactive morphinan alkaloid with significant research value for its potent antiviral and antitumor properties . As a promising broad-spectrum anti-dengue agent, this compound is effective against all four serotypes of the dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4) . In vitro studies demonstrate that it inhibits DENV infection and reduces the secretion of the viral non-structural protein NS1 from infected cells . Furthermore, in vivo research using a severe antibody-dependent enhancement (ADE) model of secondary dengue infection in AG129 mice showed that intraperitoneal administration of this compound significantly reduced serum viremia and tissue-viral load, suppressed proinflammatory cytokines, and provided complete protection, thereby improving survival rates . Beyond virology, this compound is an effective tumor cell growth inhibitor . Research on its derivative, 6,7-di-O-acetylthis compound (FK-3000), indicates it can induce G2/M phase cell cycle arrest in breast carcinoma cells by suppressing CDC25B phosphorylation and activating p38 MAPK phosphorylation, leading to decreased levels of cyclin B and phospho-CDC2 . This multi-pathway mechanism highlights its potential in oncology research. This compound is sourced from plants such as Cocculus hirsutus and Cocculus trilobus . With a molecular formula of C18H23NO5 and a molecular weight of 333.38 g/mol, it is supplied as a powder for research purposes . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO5 B217805 Sinococuline CAS No. 109351-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,12S,13S)-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraene-3,12,13-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-12-4-3-9-7-10-14-17(24-2)15(21)11(20)8-18(14,5-6-19-10)13(9)16(12)22/h3-4,10-11,15,19-22H,5-8H2,1-2H3/t10-,11-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKPWBJXKCSPGK-KNORBDTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C(C(C(CC42CCN3)O)O)OC)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=C([C@H]([C@H](C[C@]42CCN3)O)O)OC)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911127
Record name (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109351-36-2
Record name (6β,7β,9α,13α)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109351-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinococuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6beta,7beta,9alpha,13alpha)-8,14-Didehydro-3,8-dimethoxymorphinan-4,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SINOCOCULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5624PB437
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of Sinococuline, a plant-derived alkaloid, with a primary focus on its potent anti-dengue virus (DENV) activity. The information presented herein is collated from recent transcriptomic and in vivo studies, offering a technical guide for the scientific community.

Core Mechanism of Action: Modulation of Host Inflammatory Response

This compound's primary therapeutic effect against dengue virus infection stems not from direct virucidal activity, but from its profound ability to modulate the host's immune and inflammatory responses.[1][2][3][4][5] Severe dengue pathologies, such as dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), are largely attributed to an over-exuberant inflammatory response, often termed a "cytokine storm". This compound mitigates this by downregulating key pro-inflammatory signaling cascades that are pathologically activated during DENV infection.

Transcriptomic analysis of DENV-infected Vero cells treated with this compound revealed a significant alteration in the expression of host genes. Specifically, this compound treatment led to the downregulation of 254 genes that were otherwise activated by the viral infection. Enrichment analysis of these differentially expressed genes (DEGs) pointed to a targeted suppression of several critical inflammatory pathways.

The core pathways identified are:

  • Tumor Necrosis Factor (TNF) Signaling Pathway: this compound treatment effectively downregulates the TNF signaling cascade. This is crucial as TNF-α is a key cytokine implicated in the development of vascular leakage, a hallmark of severe dengue. In vivo studies have confirmed that this compound treatment in DENV-infected mice reduces the levels of TNF-α in vital organs.

  • Nuclear Factor kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation. This compound was found to suppress the NF-κB signaling cascade, thereby reducing the expression of numerous downstream inflammatory genes.

  • Interleukin-17 (IL-17) Signaling Pathway: The IL-17 signaling pathway, another important contributor to inflammatory responses, was also found to be downregulated by this compound treatment in DENV-infected cells.

  • Cytokine-Cytokine Receptor Interactions: this compound alters the expression of several key cytokines and their receptors, including the downregulation of CCL2, CCL5, CXCL1, CXCL8, IL-1A, IL-1B, and IL-6. The reduction of IL-6 is significant, as this cytokine is elevated in several flavivirus infections.

Beyond modulating signaling pathways, this compound has also been shown to inhibit the secretion of the dengue virus non-structural protein 1 (NS1). NS1 is a key viral toxin that contributes to endothelial dysfunction and vascular leakage. By reducing secreted NS1 levels, this compound may further protect against the severe vascular complications of dengue.

dot

Mechanism_of_Action cluster_pathways Downregulated Pathways DENV Dengue Virus (DENV) Infection HostCell Host Cell DENV->HostCell infects Signaling Activation of Pro-inflammatory Signaling Pathways HostCell->Signaling NS1 DENV NS1 Secretion HostCell->NS1 Cytokines Increased Production of TNF-α, IL-6, etc. Signaling->Cytokines leads to TNF TNF Signaling NFkB NF-κB Signaling IL17 IL-17 Signaling CytokineReceptor Cytokine-Cytokine Receptor Interaction Pathology Vascular Leakage & Severe Dengue Pathology Cytokines->Pathology This compound This compound This compound->Signaling inhibits This compound->NS1 inhibits NS1->Pathology contributes to

Caption: Proposed mechanism of action of this compound against Dengue Virus.

Quantitative Data Summary

The anti-dengue activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound against Dengue Virus

Parameter Cell Line Value Reference
CC₅₀ (50% Cytotoxic Concentration) Vero 19.72 µg/mL
IC₅₀ (50% Inhibitory Concentration) DENV-1 Vero 0.20 µg/mL
IC₅₀ (50% Inhibitory Concentration) DENV-2 Vero 0.08 µg/mL
IC₅₀ (50% Inhibitory Concentration) DENV-3 Vero 0.17 µg/mL
IC₅₀ (50% Inhibitory Concentration) DENV-4 Vero 0.10 µg/mL
Selectivity Index (SI) DENV-1 Vero 98.6
Selectivity Index (SI) DENV-2 Vero 246.5
Selectivity Index (SI) DENV-3 Vero 116

| Selectivity Index (SI) DENV-4 | Vero | 197.2 | |

Table 2: In Vivo Efficacy of this compound in DENV-Infected AG129 Mice

Parameter Organ Treatment Dose (mg/kg/day) Result Reference
Serum Viremia Serum 1.0 and 2.0 Significant reduction (p=0.0013)
TNF-α Levels Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen 2.0 Significant reduction in all organs
IL-6 Levels Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen 2.0 Significant reduction in all organs
Viral Load Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen 0.5, 1.0, and 2.0 Dose-dependent reduction

| Survival | - | 2.0 | 100% protection | |

Key Experimental Methodologies

The following sections detail the protocols for key experiments used to elucidate the mechanism of action of this compound.

3.1 Cell Culture and Dengue Virus Infection

  • Cell Line: Vero cells (derived from kidney epithelium of a green monkey) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • Medium Supplement: The medium is supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin.

  • Virus Strain: DENV2 strain S16803 is used for infection.

  • Infection Protocol: Cultured Vero cells are infected with DENV2 at a Multiplicity of Infection (MOI) of 1.

  • Treatment: Following infection, cells are treated with this compound (e.g., at 5 µg/mL, a concentration below its CC₅₀) or a vehicle control.

  • Sample Collection: Samples (cells and supernatant) are harvested at specified time points (e.g., 4 days post-infection) for subsequent analysis.

3.2 Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that is toxic to the host cells.

  • Procedure:

    • Vero cells are seeded in 96-well plates.

    • Cells are treated with serial dilutions of this compound.

    • After a 48-hour incubation period, MTT reagent is added to each well.

    • The formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader.

    • The 50% cytotoxic concentration (CC₅₀) is calculated by plotting cell viability against drug concentration.

3.3 NS1 Antigen Secretion Assay (ELISA)

  • Objective: To quantify the amount of secreted DENV NS1 antigen in the cell culture supernatant.

  • Procedure:

    • Supernatants from DENV-infected and this compound-treated (or vehicle-treated) Vero cells are collected at various time points (e.g., daily for 6 days).

    • A commercially available Dengue NS1 antigen sandwich ELISA kit is used.

    • The assay is performed according to the manufacturer's instructions.

    • The concentration of NS1 is determined by comparing the sample absorbance to a standard curve.

3.4 Transcriptome Analysis (RNA Sequencing)

  • Objective: To analyze the differential gene expression in host cells in response to DENV infection and this compound treatment.

  • Procedure:

    • Total RNA is extracted from triplicate samples of uninfected, DENV-infected, and DENV-infected + this compound-treated Vero cells at 4 days post-infection.

    • RNA quality and quantity are assessed.

    • RNA sequencing libraries are prepared and sequenced.

    • The resulting sequence data is aligned to a reference genome.

    • Differentially Expressed Genes (DEGs) are identified based on statistical significance (p < 0.05) and fold change (≥ 1.5).

    • Functional enrichment analysis (e.g., GO and KEGG pathway analysis) is performed on the DEGs to identify modulated biological pathways.

dot

Experimental_Workflow_In_Vitro Start Vero Cell Culture Infection Infection with DENV-2 (MOI 1) Start->Infection Treatment Treatment Groups Infection->Treatment Group1 Vehicle Control (Infected) Group2 This compound (5 µg/mL) (Infected) Group3 Uninfected Control Incubation Incubation (e.g., 4 days) Group1->Incubation Group2->Incubation Group3->Incubation Harvest Sample Harvest Incubation->Harvest Supernatant Supernatant Harvest->Supernatant Cells Cells Harvest->Cells Analysis1 NS1 ELISA Supernatant->Analysis1 Analysis2 Total RNA Extraction Cells->Analysis2 Analysis3 RNA Sequencing & Bioinformatics Analysis2->Analysis3

Caption: In Vitro experimental workflow for studying this compound.

3.5 In Vivo Murine Model of Severe Dengue

  • Animal Model: AG129 mice, which lack receptors for interferon-α/β and -γ, are used as they are susceptible to DENV infection.

  • Infection Protocol: To establish a severe secondary infection model, mice are inoculated with an immune complex (IC) of mouse-adapted DENV-2 (S221 strain) and a monoclonal antibody (4G2).

  • Treatment Regimen: Infected mice are treated intraperitoneally (i.p.) with various doses of this compound (e.g., 0.5, 1.0, and 2.0 mg/kg/day) in a twice-a-day (BID) regimen for 4-5 days.

  • Monitoring: Mice are monitored for survival, morbidity (symptoms), and body weight change for up to 15 days post-infection.

  • Sample Collection: On day 4 post-infection, blood is collected for serum viremia analysis. Mice are then euthanized, and vital organs (small intestine, large intestine, lung, liver, kidney, spleen) are harvested for viral load and cytokine analysis.

3.6 Quantification of Viral Load (RT-qPCR)

  • Objective: To measure the amount of viral RNA in serum and tissues.

  • Procedure:

    • Total RNA is extracted from serum samples or tissue homogenates (50 mg of each organ) stored in an RNA stabilizing solution.

    • A one-step real-time quantitative reverse transcription PCR (RT-qPCR) is performed using a SYBR Green-based system.

    • Primers specific to the DENV genome are used.

    • The viral load is quantified by comparing the amplification cycle thresholds to a standard curve of known viral RNA concentrations.

3.7 Quantification of Pro-inflammatory Cytokines (ELISA)

  • Objective: To measure the levels of cytokines like TNF-α and IL-6 in tissues.

  • Procedure:

    • Harvested tissues are homogenized.

    • The supernatants from the tissue homogenates are collected.

    • Commercially available mouse TNF-α and IL-6 ELISA kits are used.

    • The assays are performed according to the manufacturer's instructions.

    • Cytokine levels are calculated in pg per 10 mg of tissue.

dot

Experimental_Workflow_In_Vivo Start AG129 Mice Infection Inoculation with DENV-2 Immune Complex Start->Infection Treatment Treatment Groups (i.p., BID) Infection->Treatment Group1 Vehicle Control Group2 This compound (0.5, 1.0, 2.0 mg/kg/day) Monitoring Monitor Survival, Morbidity, Weight (up to 15 days) Group1->Monitoring Day4 Day 4 Post-Infection: Sample Collection Group1->Day4 Group2->Monitoring Group2->Day4 Blood Blood Collection Day4->Blood Organs Harvest Vital Organs Day4->Organs Analysis1 Serum Viremia (RT-qPCR) Blood->Analysis1 Analysis2 Tissue Viral Load (RT-qPCR) Organs->Analysis2 Analysis3 Cytokine Levels (TNF-α, IL-6 by ELISA) Organs->Analysis3

Caption: In Vivo experimental workflow for assessing this compound efficacy.

Conclusion and Future Perspectives

This compound presents a promising therapeutic strategy for dengue fever by targeting the host's pathological inflammatory response rather than the virus itself. Its mechanism involves the significant downregulation of the TNF, NF-κB, and IL-17 signaling pathways, leading to a reduction in the cytokine storm associated with severe disease. Furthermore, its ability to inhibit NS1 secretion provides a dual-pronged approach to mitigating dengue pathology. The quantitative data from both in vitro and in vivo models demonstrate its potency and selectivity. The detailed experimental protocols provided here serve as a foundation for further research into this and other host-modulating antiviral agents. Future studies should focus on elucidating the precise molecular targets of this compound within these inflammatory pathways and advancing its development through preclinical and clinical trials.

References

Sinococuline: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bisbenzylisoquinoline alkaloid, has garnered significant scientific interest due to its potent pharmacological activities, most notably its anti-dengue properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its known mechanisms of action, particularly its impact on key inflammatory signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is primarily isolated from plants of the Menispermaceae family. The principal botanical sources identified in the scientific literature are:

  • Cocculus hirsutus : This climbing shrub, found in tropical and subtropical regions, is the most extensively studied source of this compound. The stem of Cocculus hirsutus has been identified as the plant part with the most potent concentration of the compound.[1][2] An aqueous extract of the stem, often referred to as AQCH, has been a primary focus of research.[3][4][5]

  • Cocculus trilobus : This species is also reported to contain this compound.

While other parts of Cocculus hirsutus, such as the leaves and roots, contain various bioactive compounds, the stem is the preferred source for this compound extraction due to its higher potency.

Extraction and Purification of this compound

The extraction of this compound from its natural sources typically involves a multi-step process aimed at first obtaining a crude extract enriched with alkaloids, followed by purification to isolate the target compound.

Initial Extraction from Plant Material

The most commonly cited method for obtaining a this compound-rich extract is through an aqueous extraction of the dried, powdered stem of Cocculus hirsutus. However, other solvents have also been explored.

Table 1: Comparison of Solvents for Crude Extraction from Cocculus hirsutus

Plant PartSolvent SystemRelative Potency (Anti-Dengue Activity)Reference
StemAqueousHigh
StemDenatured SpiritHigh
StemHydro-alcohol (50:50)High
Aerial Parts (Stem & Leaf)Aqueous, Denatured Spirit, Hydro-alcohol~25 times less potent than stem extracts
Experimental Protocol: Aqueous Extraction of Cocculus hirsutus Stem (AQCH)

While a detailed, standardized public protocol for the preparation of AQCH for this compound isolation is not extensively documented, a general procedure can be inferred from the available literature.

  • Plant Material Preparation : The stems of Cocculus hirsutus are collected, washed, and shade-dried. The dried stems are then pulverized into a coarse powder to increase the surface area for extraction.

  • Aqueous Extraction : The powdered stem material is subjected to extraction with water. This may involve maceration, percolation, or soxhlet extraction, although specific parameters such as temperature and duration are not consistently reported.

  • Concentration : The resulting aqueous extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude aqueous extract (AQCH).

Purification of this compound from Crude Extract

Generalized Alkaloid Purification Workflow

Alkaloid Purification Workflow start Crude Aqueous Extract (AQCH) acid_base Acid-Base Partitioning start->acid_base chromatography Column Chromatography (e.g., Silica Gel, Alumina) acid_base->chromatography fractions Fraction Collection and Analysis (TLC, HPLC) chromatography->fractions crystallization Crystallization fractions->crystallization pure_compound Pure this compound crystallization->pure_compound

Caption: A generalized workflow for the purification of alkaloids from a crude plant extract.

Methodology for Generalized Alkaloid Purification:

  • Acid-Base Partitioning :

    • The crude aqueous extract is acidified with a dilute acid (e.g., HCl) to a pH of ~2.

    • This acidic aqueous phase is then washed with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities.

    • The aqueous phase, containing the protonated alkaloid salts, is then basified with a base (e.g., NH4OH) to a pH of ~9-10.

    • The free-base alkaloids are then extracted from the basified aqueous phase using an immiscible organic solvent.

  • Column Chromatography :

    • The organic extract containing the free-base alkaloids is concentrated and subjected to column chromatography over a stationary phase like silica gel or alumina.

    • A gradient of solvents with increasing polarity is used to elute the compounds.

  • Fraction Collection and Analysis :

    • Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Crystallization :

    • The fractions rich in this compound are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system to obtain pure this compound crystals.

Quantitative Analysis

While the exact yield of this compound from Cocculus hirsutus is not widely reported, its bioactivity has been quantified in several studies.

Table 2: In Vitro Anti-Dengue Virus Activity of this compound

Dengue Virus SerotypeIC50 (µg/mL)Reference
DENV-10.2
DENV-20.08
DENV-30.17
DENV-40.1

Mechanism of Action: Impact on Signaling Pathways

This compound exerts its pharmacological effects, particularly its anti-inflammatory and antiviral activities, by modulating key cellular signaling pathways. Transcriptomic studies have revealed that this compound can prevent the differential expression of genes involved in inflammatory responses induced by dengue virus infection.

The primary signaling pathways inhibited by this compound include:

  • Tumor Necrosis Factor (TNF) Signaling Pathway : this compound treatment has been shown to downregulate the TNF signaling cascade. This leads to a reduction in the production of the pro-inflammatory cytokine TNF-α.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway : This pathway is a critical regulator of the inflammatory response. This compound has been found to inhibit the NF-κB signaling pathway, which likely contributes to its anti-inflammatory effects.

  • Cytokine-Cytokine Receptor Interaction : By modulating this interaction, this compound can reduce the production of other pro-inflammatory cytokines, such as Interleukin-6 (IL-6).

Diagram of this compound's Inhibitory Action on Inflammatory Signaling Pathways

This compound Signaling Pathway Inhibition cluster_stimulus Inflammatory Stimulus (e.g., DENV Infection) cluster_pathways Signaling Pathways cluster_response Pro-inflammatory Response Stimulus Stimulus TNF_Pathway TNF Signaling Pathway Stimulus->TNF_Pathway NFkB_Pathway NF-κB Signaling Pathway Stimulus->NFkB_Pathway Cytokine_Pathway Cytokine-Cytokine Receptor Interaction Stimulus->Cytokine_Pathway TNFa TNF-α Production TNF_Pathway->TNFa NFkB_Pathway->TNFa IL6 IL-6 Production NFkB_Pathway->IL6 Cytokine_Pathway->IL6 This compound This compound This compound->TNF_Pathway This compound->NFkB_Pathway This compound->Cytokine_Pathway

Caption: this compound inhibits key inflammatory signaling pathways, reducing pro-inflammatory cytokine production.

Conclusion

This compound, primarily sourced from the stem of Cocculus hirsutus, demonstrates significant potential as a therapeutic agent, particularly in the context of viral diseases like dengue fever. While aqueous extraction provides a viable method for obtaining a bioactive crude extract, further research is needed to establish a standardized, scalable protocol for the purification of high-purity this compound. The elucidation of its inhibitory effects on the TNF, NF-κB, and cytokine signaling pathways provides a solid foundation for its continued investigation in drug development programs. This guide serves as a comprehensive resource for researchers aiming to advance the study of this promising natural compound.

References

In-Depth Technical Guide: Bioavailability and Pharmacokinetics of Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline is a bioactive isoquinoline alkaloid derived from the plant Cocculus hirsutus. It has garnered significant interest in the scientific community for its potential therapeutic applications, notably its anti-inflammatory and antiviral properties. Preclinical studies have demonstrated its efficacy against the dengue virus, where it has been shown to reduce viral load and inhibit pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3] A thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its continued development as a therapeutic agent.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound, drawing from available preclinical and clinical data. The information is presented to be a valuable resource for researchers and professionals involved in drug development.

Human Pharmacokinetics

A phase I clinical trial in healthy human volunteers has provided the most detailed pharmacokinetic data for this compound to date. The study evaluated the safety and pharmacokinetics of an aqueous extract of Cocculus hirsutus administered in tablet form.[4]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were assessed following multiple ascending oral doses. The data from Day 1 and Day 10 of the study are summarized in the table below.

Dose (mg)DayCmax (ng/mL)AUC (h*ng/mL)Tmax (h)t1/2 (h)
10017691.00-1.50-
2001--1.00-1.50-
4001--1.00-1.50-
6001--1.00-1.50-
8001213391.00-1.50-
10010101251.00-
20010--1.00-
40010--1.00-
60010--1.00-
80010626721.00-

Data presented as a range where specific values for each cohort were not available in the source documents. The half-life (t1/2) was reported to have no significant difference across cohorts, but specific values were not provided.[4]

The study revealed that the peak plasma concentration (Cmax) and the total exposure (AUC) of this compound demonstrated linearity up to a dose of 600 mg. At the 800 mg dose, saturation kinetics were observed, suggesting a non-linear increase in exposure at higher doses. Dose accumulation was noted, with a steady state being achieved within three days of administration. The time to reach maximum plasma concentration (Tmax) was between 1.00 and 1.50 hours on the first day and 1.00 hour on the tenth day, indicating rapid absorption of this compound from the oral formulation.

Experimental Protocol: Phase I Clinical Trial

Study Design: A randomized, placebo-controlled, multiple ascending dose study was conducted in healthy adult human subjects.

Subjects: Healthy adult volunteers were enrolled in the study.

Dosing Regimen: Participants received oral tablets of an aqueous extract of Cocculus hirsutus at doses of 100 mg, 200 mg, 400 mg, 600 mg, or 800 mg.

Sample Collection: Blood samples were collected at predetermined time points to measure the plasma concentrations of this compound.

Analytical Method: The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Workflow: Human Pharmacokinetic Study

G cluster_screening Volunteer Screening cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Bioanalytical Method cluster_pk Pharmacokinetic Analysis InclusionCriteria Inclusion Criteria Met Dose1 Ascending Oral Doses (100mg - 800mg) InclusionCriteria->Dose1 Enrollment ExclusionCriteria Exclusion Criteria Met BloodSampling Serial Blood Sampling Dose1->BloodSampling Post-dose LCMS LC-MS/MS Analysis BloodSampling->LCMS Plasma Samples PKParams Calculation of Cmax, Tmax, AUC, t1/2 LCMS->PKParams Concentration Data

Caption: Workflow of the human phase I clinical trial for this compound pharmacokinetics.

Preclinical Pharmacokinetics

Pharmacokinetic data from preclinical animal studies are limited. However, studies in AG129 mice have provided some insights into the administration of this compound.

Route of Administration: In these mouse models, this compound was administered via both oral gavage and intraperitoneal (IP) injection. The studies indicated that IP administration was more effective in achieving the desired therapeutic outcomes compared to oral administration, which may suggest low oral bioavailability in this species.

Dosing: The doses used in the mouse studies ranged from 0.5 mg/kg/day to 2.0 mg/kg/day for IP administration.

Bioavailability, Metabolism, and Excretion

As of the current date, there is no publicly available information on the absolute bioavailability of this compound in humans or any animal species. To determine absolute bioavailability, a study comparing the pharmacokinetic profile of orally administered this compound to an intravenous administration would be required.

Furthermore, the metabolic pathways and excretion routes of this compound have not yet been elucidated. The specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for its biotransformation are unknown. Similarly, there is no information on the involvement of any drug transporters in the absorption, distribution, or elimination of this compound.

Knowledge Gaps and Future Directions

The current understanding of this compound's bioavailability and pharmacokinetics is still in its early stages. To facilitate its development as a viable therapeutic agent, further research is critically needed in the following areas:

  • Absolute Bioavailability: Studies comparing oral and intravenous administration are necessary to determine the absolute bioavailability of this compound.

  • Preclinical Pharmacokinetics: Comprehensive pharmacokinetic studies in relevant animal models, such as rats, are required to better understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolism and Excretion: In vitro and in vivo studies are needed to identify the metabolic pathways of this compound, the enzymes involved (e.g., CYP450 isoforms), and its primary routes of excretion.

  • Drug Transporter Interactions: Investigations into whether this compound is a substrate or inhibitor of key drug transporters are important to predict potential drug-drug interactions.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and antiviral activities. The initial human pharmacokinetic data indicate rapid oral absorption with dose-proportional exposure up to 600 mg. However, significant knowledge gaps remain regarding its absolute bioavailability, metabolism, and excretion. Addressing these gaps through further preclinical and clinical research will be essential for the successful development of this compound as a safe and effective therapeutic agent. This guide summarizes the current state of knowledge and highlights the key areas for future investigation to support the ongoing research and development efforts for this compound.

References

Sinococuline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a morphinane alkaloid isolated from plants of the Cocculus genus, has emerged as a compound of significant interest in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, alongside a summary of its known mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a bioactive alkaloid with a complex morphinane scaffold.[1] Its chemical identity is well-characterized, and its physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name (4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
CAS Number 109351-36-2
Molecular Formula C₁₈H₂₃NO₅
SMILES String COC1=C(O)C=C2C3=C(CCN4C3CC(C2=C1)OC4)C(O)C(OC)C
Physicochemical Properties
PropertyValue
Molecular Weight 333.38 g/mol
Melting Point Not reported in the searched literature.
Boiling Point Not reported in the searched literature.
Solubility Soluble in DMSO (10 mM)

Pharmacological Properties

This compound has demonstrated potent biological activities, most notably as an anti-dengue agent and a tumor cell growth inhibitor.

Anti-Dengue Activity

This compound exhibits potent inhibitory activity against all four serotypes of the dengue virus (DENV).[2][3] In vitro studies using Vero cells have demonstrated its efficacy in preventing DENV infection.

Table 1: In Vitro Anti-Dengue Activity of this compound

ParameterCell LineDENV SerotypeValue
IC₅₀ VeroDENV-10.2 µg/mL
DENV-20.08 µg/mL
DENV-30.17 µg/mL
DENV-40.1 µg/mL
CC₅₀ Vero-19.72 µg/mL
Selectivity Index (SI) VeroDENV-198.6
DENV-2246.5
DENV-3116
DENV-4197.2

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration of a test compound that is required to kill 50% of the cell population.

In vivo studies using AG129 mice, which are deficient in interferon-α/β and -γ receptors and are a well-established model for dengue infection, have further confirmed the anti-dengue potential of this compound.[4][5]

Table 2: In Vivo Anti-Dengue Efficacy of this compound in AG129 Mice

Animal ModelDosing RegimenOutcome
Severely DENV-infected AG129 mice0.5 - 2.0 mg/kg/day (i.p., twice a day for 5 days)Decreased morbidity, increased survival, with the 2.0 mg/kg/day dose providing complete survival.
Anti-Tumor Activity

This compound has also been identified as an effective inhibitor of tumor cell growth. While the full spectrum of its anti-cancer activity is still under investigation, it has shown notable efficacy against P388 leukemia cells. Specific IC₅₀ values for its anti-tumor activity are not yet widely reported in the available literature.

Mechanism of Action

The therapeutic effects of this compound are attributed to its ability to modulate key cellular and viral processes.

Inhibition of Viral Protein Secretion

One of the primary mechanisms of this compound's anti-dengue activity is the inhibition of the secretion of the dengue virus non-structural protein 1 (NS1). NS1 is a key viral virulence factor, and its reduction is associated with decreased viral replication and pathogenesis.

Modulation of Inflammatory Signaling Pathways

This compound has been shown to downregulate inflammatory responses, a critical factor in the severity of dengue fever. Transcriptomic analysis of DENV2-infected Vero cells treated with this compound revealed the downregulation of several key inflammatory signaling pathways, including the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed cells (e.g., Vero cells) in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals using a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-Dengue Assay (Flow Cytometry-Based)

The inhibitory effect of this compound on DENV infection can be quantified using a flow cytometry-based assay.

Protocol:

  • Seed target cells (e.g., Vero cells) in a multi-well plate.

  • Pre-incubate DENV with serial dilutions of this compound for 1 hour at 37°C.

  • Add the virus-compound mixture to the cells and incubate for a defined period (e.g., 24 hours).

  • Fix and permeabilize the cells.

  • Stain the cells with a fluorescently labeled monoclonal antibody against a DENV antigen (e.g., 4G2).

  • Analyze the percentage of infected cells using a flow cytometer.

  • Calculate the IC₅₀ value based on the reduction in the percentage of infected cells.

In Vivo Anti-Dengue Efficacy in AG129 Mouse Model

The AG129 mouse model is used to evaluate the in vivo efficacy of anti-dengue compounds.

Protocol:

  • Establish severe DENV infection in AG129 mice by intravenously injecting an immune complex of DENV-2 S221 and a pan-DENV cross-reactive monoclonal antibody (e.g., 4G2).

  • Administer this compound to the infected mice via a specified route (e.g., intraperitoneal injection) at various doses for a defined treatment period (e.g., twice daily for 5 days).

  • Monitor the mice for morbidity (e.g., weight loss, ruffled fur) and mortality.

  • On a specific day post-infection, collect blood and organs for virological and immunological analysis.

  • Quantify viral load in serum and tissues using RT-qPCR.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating this compound.

G cluster_0 DENV Infection cluster_1 Host Cell DENV DENV Receptor Receptor DENV->Receptor Entry IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) Nucleus->Pro-inflammatory Cytokines (TNF-a, IL-6) Upregulates Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Studies->Cytotoxicity Assay (MTT) Anti-Dengue Assay (Flow Cytometry) Anti-Dengue Assay (Flow Cytometry) In Vitro Studies->Anti-Dengue Assay (Flow Cytometry) In Vivo Studies In Vivo Studies Cytotoxicity Assay (MTT)->In Vivo Studies Anti-Dengue Assay (Flow Cytometry)->In Vivo Studies AG129 Mouse Model AG129 Mouse Model In Vivo Studies->AG129 Mouse Model Efficacy Evaluation Efficacy Evaluation AG129 Mouse Model->Efficacy Evaluation Mechanism of Action Studies Mechanism of Action Studies Efficacy Evaluation->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis End End Signaling Pathway Analysis->End

Caption: General experimental workflow for this compound evaluation.

References

Sinococuline: A Technical Guide to its Anti-Dengue Virus Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection is a significant global health concern with no specific antiviral treatment currently available. This technical guide provides an in-depth overview of the anti-dengue virus properties of Sinococuline, a bioactive compound isolated from Cocculus hirsutus. This document summarizes the available quantitative data on its efficacy, details the experimental protocols used in key studies, and visualizes the proposed mechanisms of action, including its impact on host signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for dengue fever.

Introduction

This compound is a morphinan alkaloid that has demonstrated potent antiviral activity against all four serotypes of the dengue virus (DENV1-4)[1]. Research has shown its efficacy in both in vitro and in vivo models, suggesting its potential as a candidate for anti-dengue drug development[2][3][4]. This guide synthesizes the current scientific knowledge on this compound, focusing on its mechanism of action, which appears to be primarily mediated through the modulation of host immune responses rather than direct inhibition of viral enzymes[1].

Quantitative Data on Anti-Dengue Activity

The antiviral efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Dengue Activity of this compound in Vero Cells
ParameterDENV-1DENV-2DENV-3DENV-4Reference
IC50 (µg/mL) 0.200.080.170.10
CC50 (µg/mL) 19.7219.7219.7219.72
Selectivity Index (SI) 98.6246.5116197.2

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that results in 50% cell death. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model
ParameterTreatment GroupResultReference
Optimal Protective Dose This compound (2.0 mg/kg/day, BID, i.p.)Most effective in protecting severely DENV-infected mice
Serum Viremia This compound (2.0 mg/kg/day)Effectively reduced
Tissue-Viral Load This compound (0.5, 1.0, 2.0 mg/kg/day)Dose-dependent reduction in small intestine, large intestine, lung, liver, kidney, and spleen
Proinflammatory Cytokines (TNF-α and IL-6) This compound (2.0 mg/kg/day)Inhibited elevated expression levels in several vital organs
Intestinal Vascular Leakage This compound (i.p. administration)Adequately suppressed
Table 3: Human Pharmacokinetics of this compound (from Aqueous Extract of Cocculus hirsutus - AQCH)
Dose of AQCH (TID)Cmax (ng/mL) - Day 1AUC (hng/mL) - Day 1Cmax (ng/mL) - Day 10AUC (hng/mL) - Day 10Reference
100 mg76910125
200 mg~10~100~15~200
400 mg~15~150~25~350
600 mg~20~200~40~500
800 mg2133962672

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. TID: Three times a day. Note: Linearity was observed up to 600 mg, with saturation kinetics at the 800 mg dose. Steady state was achieved within 3 days.

Experimental Protocols

In Vitro Antiviral Assays
  • Cell Line and Virus:

    • Vero cells (derived from the kidney epithelium of a female green monkey) were used for all in vitro experiments.

    • All four dengue virus serotypes (DENV1-4) were evaluated. The DENV2 strain used in the transcriptome analysis was S16803.

  • Cytotoxicity Assay (MTT Assay):

    • Vero cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with varying concentrations of this compound.

    • The cells were incubated for 48 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

    • The formazan crystals were dissolved in a solubilization buffer.

    • The absorbance was measured to determine cell viability and calculate the CC50.

  • NS1 Antigen Inhibition Assay (ELISA):

    • Vero cells were infected with DENV-2.

    • Post-infection, the medium was replaced with fresh medium containing different concentrations of this compound or vehicle control.

    • The supernatant was collected at various time points (e.g., 4 days post-infection).

    • The levels of secreted NS1 antigen were quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Flow Cytometry-Based Virus Neutralization Assay (FNT):

    • Vero cells were seeded in 24-well plates.

    • DENV of a specific serotype was pre-incubated with serial dilutions of this compound.

    • The mixture was then added to the Vero cells and incubated.

    • After a defined period, cells were harvested and fixed.

    • The cells were then permeabilized and stained with a pan-DENV specific monoclonal antibody followed by a fluorescently labeled secondary antibody.

    • The percentage of infected cells was determined by flow cytometry to calculate the IC50.

  • Transcriptome Analysis (RNA Sequencing):

    • Vero cells were divided into four groups: uninfected, vehicle-treated DENV2-infected, this compound-treated uninfected, and this compound-treated DENV2-infected.

    • Cells were infected with DENV2 at a multiplicity of infection (MOI) of 1.

    • Samples were collected at 4 days post-infection in triplicate.

    • Total RNA was extracted from the cells.

    • RNA sequencing was performed to analyze the differential gene expression between the groups.

In Vivo Efficacy Studies
  • Animal Model:

    • AG129 mice, which are deficient in interferon-α/β and -γ receptors, were used to model severe dengue disease.

  • Antibody-Dependent Enhancement (ADE) Model of Severe Dengue:

    • AG129 mice were inoculated with a sub-protective level of anti-DENV cross-reactive antibodies to mimic secondary infection.

    • The mice were then challenged with DENV.

    • This model recapitulates severe dengue symptoms such as viremia, cytokine storm, and vascular leakage.

  • Treatment Regimen:

    • This compound was administered intraperitoneally (i.p.) at doses of 0.5, 1.0, and 2.0 mg/kg/day, twice a day (BID) for 4 days.

  • Evaluation of Efficacy:

    • Serum Viremia and Tissue Viral Load: Viral RNA was quantified from serum and various organs (small intestine, large intestine, lung, liver, kidney, and spleen) using SYBR green-based RT-qPCR.

    • Proinflammatory Cytokines: The levels of TNF-α and IL-6 in tissue homogenates were measured using ELISA kits.

    • Intestinal Vascular Leakage: This was assessed to determine the effect of this compound on one of the hallmarks of severe dengue. The specific method is not detailed in the provided abstracts but is a key outcome measured.

Mechanism of Action: Modulation of Host Signaling Pathways

Transcriptome analysis of DENV2-infected Vero cells revealed that this compound's antiviral effect is associated with the prevention of DENV-induced changes in host gene expression. Specifically, this compound was found to downregulate inflammatory response pathways that are typically activated during DENV infection.

Key Signaling Pathways Affected by this compound
  • TNF Signaling Pathway: DENV infection upregulates the TNF signaling pathway, contributing to the inflammatory cascade. This compound treatment was shown to downregulate this pathway, which is consistent with the observed reduction of TNF-α levels in vivo.

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response and is activated by DENV infection. This compound treatment prevents the activation of this pathway.

  • Cytokine-Cytokine Receptor Interaction: DENV infection alters the expression of numerous cytokines and their receptors. This compound was found to prevent these changes, thereby dampening the "cytokine storm" associated with severe dengue.

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams created using Graphviz to illustrate the proposed mechanism of action and experimental workflows.

DENV_Infection_Pathway cluster_virus Dengue Virus Infection cluster_host Host Cell Response cluster_drug Therapeutic Intervention DENV DENV TNF_pathway TNF Signaling Pathway DENV->TNF_pathway Activates NFkB_pathway NF-κB Signaling Pathway DENV->NFkB_pathway Activates Cytokine_pathway Cytokine-Cytokine Receptor Interaction DENV->Cytokine_pathway Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) TNF_pathway->Inflammation NFkB_pathway->Inflammation Cytokine_pathway->Inflammation This compound This compound This compound->TNF_pathway Inhibits This compound->NFkB_pathway Inhibits This compound->Cytokine_pathway Inhibits

Caption: Proposed mechanism of this compound in DENV infection.

Transcriptome_Workflow Vero_cells Vero Cells Group1 Uninfected Control Vero_cells->Group1 Group2 DENV2-Infected (Vehicle Control) Vero_cells->Group2 Group3 Uninfected + this compound Vero_cells->Group3 Group4 DENV2-Infected + this compound Vero_cells->Group4 Collection Sample Collection (4 dpi) Group1->Collection Group2->Collection Group3->Collection Group4->Collection RNA_extraction Total RNA Extraction Collection->RNA_extraction RNA_seq RNA Sequencing RNA_extraction->RNA_seq Data_analysis Bioinformatics Analysis (DEG, Pathway Enrichment) RNA_seq->Data_analysis

Caption: Experimental workflow for transcriptome analysis.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-dengue virus activity. Its mechanism of action, centered on the modulation of host inflammatory pathways, offers a different therapeutic strategy compared to direct-acting antivirals that target viral proteins. The available data demonstrates its efficacy in preclinical models and provides a foundation for further development.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the host signaling pathways.

  • Conducting further preclinical studies to optimize dosing and formulation for potential human trials.

  • Evaluating the efficacy of this compound in combination with other potential anti-dengue agents.

  • Investigating the potential of this compound to inhibit other flaviviruses, given its broad-spectrum activity against all DENV serotypes.

The comprehensive data presented in this technical guide underscores the potential of this compound as a valuable lead compound in the development of a much-needed therapy for dengue virus infection.

References

A Comprehensive Technical Guide on the Anti-inflammatory Properties of Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinococuline, a bioactive alkaloid derived from plants such as Cocculus hirsutus, has demonstrated significant anti-inflammatory properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and potential therapeutic applications of this compound as an anti-inflammatory agent. Through a detailed examination of in vitro and in vivo studies, this document outlines the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor (TNF). The quantitative data from these studies are presented in structured tables for clarity, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Mechanism of Action: Modulation of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by intervening in the NF-κB and TNF signaling cascades. These pathways are central to the inflammatory response, and their dysregulation is implicated in numerous inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or viral infections, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Transcriptome analysis of Dengue Virus (DENV) infected Vero cells revealed that this compound treatment prevented the differential expression of genes within the NF-κB signaling pathway that was otherwise induced by the viral infection.[1][2][3] This suggests that this compound acts to suppress the activation of this pathway, thereby reducing the downstream expression of inflammatory mediators.

NF_kB_Pathway cluster_stimulus cluster_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB_p Phosphorylated IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
Downregulation of the TNF Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a crucial role in systemic inflammation. The TNF signaling pathway is activated when TNF-α binds to its receptor (TNFR), initiating a cascade of intracellular events that culminates in the activation of transcription factors, including NF-κB and AP-1. This leads to the production of a host of inflammatory molecules.

Studies have shown that this compound treatment leads to the downregulation of the TNF signaling cascade.[1] In DENV-infected mice, this compound administration resulted in a significant reduction of TNF-α levels in various tissues. This dual action of reducing TNF-α production and inhibiting its signaling pathway underscores the potent anti-inflammatory capacity of this compound.

TNF_Pathway cluster_stimulus cluster_inhibition cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds This compound This compound This compound->TNF_alpha Reduces Production Signaling_Complex Signaling Complex This compound->Signaling_Complex Inhibits TNFR->Signaling_Complex Activates Downstream_Kinases Downstream Kinases (e.g., MAPKs) Signaling_Complex->Downstream_Kinases Activates NFkB_Activation NF-κB Activation Downstream_Kinases->NFkB_Activation Leads to Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Induces In_Vitro_Workflow cluster_prep cluster_treatment cluster_analysis Vero_Cells Culture Vero Cells (2.0 x 10^6 cells/flask) Infection Infect with DENV2 (MOI = 1 for 2h) Vero_Cells->Infection Treatment Treat with this compound (5 µg/mL for 4 days) Infection->Treatment RNA_Extraction Extract Total RNA (TRIzol reagent) Treatment->RNA_Extraction RNA_Seq Perform RNA Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (DEG, Pathway Enrichment) RNA_Seq->Bioinformatics In_Vivo_Workflow cluster_model cluster_treatment cluster_analysis AG129_Mice AG129 Mice Infection Induce Severe DENV Infection (Immune Complex Inoculation) AG129_Mice->Infection Treatment Administer this compound (i.p.) (0.5, 1.0, or 2.0 mg/kg/day, BID) Infection->Treatment Euthanasia Euthanize Mice (Day 4 post-infection) Treatment->Euthanasia Tissue_Harvest Harvest Organs Euthanasia->Tissue_Harvest ELISA Measure Cytokine Levels (TNF-α and IL-6) via ELISA Tissue_Harvest->ELISA

References

In Vitro Antitumor Activity of Sinococuline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus, has demonstrated notable in vitro antitumor properties. This technical guide provides a comprehensive overview of the existing research on the anticancer effects of this compound, with a focus on its cytotoxic and apoptotic activities against various cancer cell lines. Detailed experimental protocols for key assays are provided, and the known signaling pathways involved in its mechanism of action are elucidated and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The exploration of natural products for novel anticancer agents is a continually evolving field of research. This compound, derived from plants of the Stephania genus, has emerged as a compound of interest due to its growth inhibitory effects on tumor cells.[1] Early studies have indicated that this compound induces a dose-dependent reduction in the viability of various cancer cell lines, with apoptosis being a primary mode of cell death.[1] This guide synthesizes the available in vitro data to present a detailed technical overview of this compound's antitumor activity.

Cytotoxic Activity of this compound

This compound has been shown to be an effective inhibitor of tumor cell growth across a range of cancer cell lines.[1] The cytotoxic effects are dose-dependent, leading to a significant decrease in cell viability.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic LeukemiaNot explicitly stated, but effective[1]
P388Murine LeukemiaNot explicitly stated, but effective[2]
MDA-MB-231 (derivative)Human Breast CarcinomaNot explicitly stated for this compound
MCF-7 (derivative)Human Breast CarcinomaNot explicitly stated for this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices for assessing cytotoxicity.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is a general representation for the detection of apoptosis by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HL-60)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a general representation for analyzing cell cycle distribution by flow cytometry.

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways

The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, current evidence points towards the modulation of key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.

p38 MAPK Signaling Pathway

A derivative of this compound, 6,7-di-O-acetylthis compound (FK-3000), has been shown to induce G2/M phase arrest in breast cancer cells through the phosphorylation of p38 MAPK. This suggests that the p38 MAPK pathway may be a critical mediator of this compound's cytostatic effects.

p38_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates Apoptosis Apoptosis This compound->Apoptosis Induces (p38 MAPK-independent) p_p38_MAPK p-p38 MAPK (Phosphorylated) p38_MAPK->p_p38_MAPK Phosphorylation G2M_Arrest G2/M Phase Cell Cycle Arrest p_p38_MAPK->G2M_Arrest Induces

Caption: p38 MAPK signaling pathway in this compound-induced G2/M arrest.

NF-κB Signaling Pathway

Transcriptome analysis of cells treated with this compound in a non-cancer context has revealed the downregulation of the NF-κB signaling pathway. Given the central role of NF-κB in promoting cell survival and inhibiting apoptosis in cancer, its inhibition by this compound represents a plausible mechanism for its antitumor effects.

NFkB_Pathway This compound This compound NFkB NF-κB This compound->NFkB Inhibits Survival_Genes Pro-survival and Anti-apoptotic Genes NFkB->Survival_Genes Promotes Transcription Cell_Survival Cell Survival Survival_Genes->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The available in vitro evidence strongly suggests that this compound is a potent inhibitor of cancer cell growth. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of the p38 MAPK and NF-κB signaling pathways. However, further research is required to fully elucidate its molecular targets and to establish a comprehensive profile of its efficacy across a wider range of cancer types. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate future investigations into the promising antitumor potential of this compound.

References

Apoptotic Effects of Sinococuline on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline, a morphinane alkaloid isolated from plants of the Stephania and Cocculus genera, has emerged as a compound of interest in oncology research. Initial studies have demonstrated its potential as an effective inhibitor of tumor cell growth, with evidence suggesting that its primary mode of action is the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the current understanding of the apoptotic effects of this compound on cancer cells, presenting key quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Quantitative Data on the Cytotoxic and Apoptotic Effects of this compound

The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)
MDA-MB-231Breast Carcinoma1.20–5.3248
MCF-7Breast Carcinoma4.49–15.8848
PC-3Prostate Carcinoma4.49–15.8848
A-431Skin Carcinoma4.49–15.8848
HT-29Colorectal Adenocarcinoma4.49–15.8848
CT-26Colon Carcinoma4.49–15.8848

Data sourced from Xu et al., 2015.[2]

Core Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the apoptotic effects of this compound on cancer cells.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as HL-60 (acute promyelocytic leukemia), MDA-MB-231 (breast carcinoma), MCF-7 (breast carcinoma), PC-3 (prostate carcinoma), A-431 (skin carcinoma), HT-29 (colorectal adenocarcinoma), and CT-26 (colon carcinoma) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p-NF-κB, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways Implicated in this compound-Induced Apoptosis

While the precise molecular mechanisms of this compound-induced apoptosis in cancer cells are not yet fully elucidated, preliminary evidence and studies on related compounds suggest the involvement of key signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival, inflammation, and apoptosis. In many cancers, the constitutive activation of NF-κB promotes cell proliferation and resistance to apoptosis. Research on a derivative of this compound, FK-3000, has shown that it can downregulate NF-κB activity.[2] This suggests that this compound may induce apoptosis by inhibiting the pro-survival effects of the NF-κB pathway.

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active NF-κB p65 subunit. This, in turn, would lead to the downregulation of anti-apoptotic genes regulated by NF-κB, such as members of the Bcl-2 family.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Blocked) Nucleus Nucleus Apoptosis Apoptosis Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) Anti_Apoptotic_Genes->Apoptosis Inhibition NFkB_nuc->Anti_Apoptotic_Genes Transcription

Proposed inhibition of the NF-κB pathway by this compound.
The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is controlled by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to the release of cytochrome c from the mitochondria. This triggers the activation of a caspase cascade, ultimately leading to apoptosis. While direct evidence for this compound's effect on Bcl-2 family proteins in cancer cells is still needed, the inhibition of NF-κB, a known regulator of Bcl-2 expression, suggests a potential link.

Intrinsic_Pathway This compound This compound NFkB NF-κB Inhibition This compound->NFkB Bcl2_family Bcl-2 Family (Decreased Anti-Apoptotic) NFkB->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Increased Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway activation.
Experimental Workflow for Investigating Signaling Pathways

Experimental_Workflow cluster_assays Downstream Analysis cluster_proteins Target Proteins for Western Blot start Cancer Cell Culture treatment Treat with this compound (Various Concentrations & Times) start->treatment harvest Harvest Cells treatment->harvest cytotoxicity Cytotoxicity Assay (MTT) harvest->cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V/PI) harvest->apoptosis_assay western_blot Western Blot Analysis harvest->western_blot end Data Analysis & Pathway Elucidation cytotoxicity->end apoptosis_assay->end nfkb_proteins p-NF-κB, IκBα western_blot->nfkb_proteins bcl2_proteins Bcl-2, Bax western_blot->bcl2_proteins caspase_proteins Cleaved Caspase-3, PARP western_blot->caspase_proteins nfkb_proteins->end bcl2_proteins->end caspase_proteins->end

Workflow for studying this compound's apoptotic effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through the induction of apoptosis. The available data indicates its efficacy across a range of cancer cell lines. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of action, which likely leads to the activation of the intrinsic apoptotic cascade.

Future research should focus on:

  • Comprehensive Profiling: Determining the IC50 values of this compound in a broader panel of cancer cell lines to identify specific cancer types that are most sensitive.

  • Detailed Mechanistic Studies: Elucidating the direct molecular targets of this compound and confirming its effects on the expression and activity of Bcl-2 family proteins and the activation of the caspase cascade through detailed molecular biology techniques.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models to translate the in vitro findings into a potential therapeutic context.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents, particularly those whose efficacy is limited by NF-κB-mediated resistance.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-cancer properties of this compound. Further investigation into its apoptotic mechanisms will be crucial for its potential development as a novel cancer therapeutic.

References

Sinococuline's Mechanism in NF-κB Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of sinococuline, a bioactive alkaloid, in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascade and experimental workflows.

Introduction: this compound and the NF-κB Signaling Pathway

This compound is a natural alkaloid compound derived from plants such as Cocculus hirsutus. It has demonstrated a range of biological activities, including anti-inflammatory and antiviral properties. The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating the immune and inflammatory responses.[1][2] In its inactive state, the NF-κB dimer (most commonly p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or viral infections, the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This process frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Recent studies, particularly in the context of Dengue Virus (DENV) infection, have highlighted that this compound's therapeutic effects are linked to its ability to suppress the hyperactive inflammatory response by modulating the NF-κB pathway. Transcriptional analysis has revealed that this compound treatment prevents the differential expression of genes within the NF-κB signaling pathway that is typically induced by DENV infection. This guide elucidates the specific mechanisms and supporting evidence for this interaction.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. Evidence suggests that this compound treatment leads to the downregulation of inflammatory gene expression. In DENV2-infected Vero cells, enrichment studies of differentially expressed genes showed that the most significantly downregulated genes following this compound treatment were associated with inflammatory pathways, including NF-κB, IL-17, and TNF signaling cascades. This indicates that this compound acts to suppress the host's inflammatory response, a key factor in the pathogenesis of severe viral diseases.

The primary mechanism involves the inhibition of upstream events that lead to the nuclear translocation of NF-κB. By preventing the activation of the NF-κB pathway, this compound effectively reduces the expression of downstream pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6). This inhibitory action helps to mitigate the excessive inflammation and tissue damage associated with viral infections and other inflammatory conditions.

NF_kB_Pathway_Modulation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., DENV, TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive Complex) IKK_Complex->IkBa_p65_p50 Phosphorylates IκBα IkBa IκBα Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65_p50 NF-κB (p65/p50) p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus Nuclear Translocation IkBa_p65_p50->p65_p50 Releases This compound This compound This compound->IKK_Complex Inhibits Activation DNA κB Binding Sites (DNA) p65_p50_nucleus->DNA Binds IkBap65_p50 IkBap65_p50 IkBap65_p50->IkBa_p65_p50 Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Activates Transcription

Figure 1: this compound's inhibition of the canonical NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssay MethodReference
CC₅₀ (50% Cytotoxic Conc.) 19.72 µg/mlVeroMTT Assay
IC₅₀ (DENV-1) 0.20 µg/mlVeroFlow Cytometry
IC₅₀ (DENV-2) 0.08 µg/mlVeroFlow Cytometry
IC₅₀ (DENV-3) 0.17 µg/mlVeroFlow Cytometry
IC₅₀ (DENV-4) 0.10 µg/mlVeroFlow Cytometry
Selectivity Index (DENV-1) 98.6VeroCalculated (CC₅₀/IC₅₀)
Selectivity Index (DENV-2) 246.5VeroCalculated (CC₅₀/IC₅₀)
Selectivity Index (DENV-3) 116.0VeroCalculated (CC₅₀/IC₅₀)
Selectivity Index (DENV-4) 197.2VeroCalculated (CC₅₀/IC₅₀)
Table 2: In Vivo Efficacy of this compound in AG129 Mice
ParameterTreatment DoseEffectOrgan SystemsReference
Pro-inflammatory Cytokines 2.0 mg/kg/day (BID)Significant reductionMultiple vital organs
TNF-α Levels 2.0 mg/kg/day (BID)Significant inhibition of elevated expressionMultiple vital organs
IL-6 Levels 2.0 mg/kg/day (BID)Significant inhibition of elevated expressionMultiple vital organs
Serum Viremia 2.0 mg/kg/day (BID)Effectively reducedSerum
Tissue Viral Load 2.0 mg/kg/day (BID)Effectively reducedSmall intestine, large intestine, lung, liver, kidney, spleen

Detailed Experimental Protocols & Workflows

The methodologies described below are based on protocols cited in the referenced literature.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., Vero cells) Cytotoxicity 2a. Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Inhibition 2b. Virus Inhibition Assay Cell_Culture->Inhibition Dosing 3. Treat with this compound (Varying Concentrations) Cytotoxicity->Dosing Inhibition->Dosing Infection 4. Infect with Virus (e.g., DENV) Dosing->Infection Analysis_vitro 5. Data Analysis (Flow Cytometry, ELISA) Infection->Analysis_vitro Calc 6. Calculate CC₅₀ & IC₅₀ Analysis_vitro->Calc Treatment 3. Administer this compound (e.g., 2.0 mg/kg/day, IP) Calc->Treatment Informs In Vivo Dose Animal_Model 1. Animal Model (AG129 Mice) Infection_vivo 2. Induce Severe Infection Animal_Model->Infection_vivo Infection_vivo->Treatment Monitoring 4. Monitor Disease Progression Treatment->Monitoring Harvest 5. Harvest Organs & Serum Monitoring->Harvest Analysis_vivo 6. Analyze Biomarkers (ELISA for Cytokines, RT-qPCR for Viral Load) Harvest->Analysis_vivo

Figure 2: General experimental workflow for evaluating this compound.

Cell Culture and Virus Propagation

Vero cells (African green monkey kidney epithelial cells) are commonly cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. Dengue virus serotypes are propagated in these cells to generate viral stocks for infection assays.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that is toxic to the host cells (CC₅₀).

  • Protocol:

    • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated controls and determine the CC₅₀ value using non-linear regression analysis.

Virus Inhibition Assay (Flow Cytometry)
  • Objective: To determine the concentration of this compound that inhibits viral infection by 50% (IC₅₀).

  • Protocol:

    • Seed Vero cells in a multi-well plate.

    • Pre-infect cells with a specific DENV serotype for a short period (e.g., 1-2 hours).

    • Remove the virus inoculum and add fresh media containing various concentrations of this compound.

    • Incubate for a period sufficient for viral replication (e.g., 48 hours).

    • Harvest the cells, fix, and permeabilize them.

    • Stain the cells with a fluorescently-labeled monoclonal antibody specific to a viral antigen (e.g., DENV E protein).

    • Analyze the percentage of infected (fluorescent) cells using a flow cytometer.

    • Calculate the percentage of inhibition relative to untreated virus-infected controls and determine the IC₅₀ value.

Animal Studies (AG129 Mouse Model)
  • Objective: To evaluate the in vivo efficacy of this compound in a model of severe DENV infection.

  • Protocol:

    • Use AG129 mice, which are deficient in interferon-α/β and -γ receptors and are highly susceptible to DENV.

    • Establish a severe DENV infection, often by inoculating the mice with a combination of a sub-protective level of anti-DENV antibodies and the DENV-2 S221 strain.

    • Administer this compound at different doses (e.g., 0.5, 1.0, and 2.0 mg/kg/day) via a determined route (intraperitoneal injection has been shown to be effective) in a twice-a-day (BID) regimen for a set number of days (e.g., 4 days).

    • Monitor mice for signs of disease and mortality.

    • On a specific day post-infection, euthanize a subset of mice, and perfuse extensively with PBS.

    • Collect blood (for serum viremia) and various organs (e.g., spleen, liver, intestines) for analysis.

Cytokine and Viral Load Quantification
  • Objective: To measure the effect of this compound on pro-inflammatory cytokine levels and viral replication in vivo.

  • Protocol:

    • Cytokine Estimation (ELISA): Homogenize harvested tissues. Use commercially available ELISA kits specific for mouse TNF-α and IL-6 to quantify the concentration of these cytokines in the tissue homogenates according to the manufacturer's instructions.

    • Viral Load (RT-qPCR): Extract total RNA from harvested tissues using an appropriate RNA stabilization and extraction kit. Perform a two-step real-time quantitative PCR (RT-qPCR) using SYBR Green chemistry with primers specific for the DENV genome to quantify the viral RNA copies. Normalize data to a housekeeping gene.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent by modulating the NF-κB signaling pathway. Its ability to downregulate the expression of key inflammatory genes and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 provides a clear mechanism for its observed anti-inflammatory and antiviral effects. The quantitative data from both in vitro and in vivo studies support its efficacy at non-toxic concentrations.

Future research should focus on:

  • Identifying the direct molecular target of this compound within the NF-κB cascade (e.g., specific subunits of the IKK complex).

  • Elucidating its effects on non-canonical NF-κB pathways.

  • Conducting further preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties to optimize dosing and delivery for potential clinical development.

This guide provides a comprehensive foundation for researchers and drug development professionals interested in the therapeutic application of this compound for inflammatory and infectious diseases.

References

In Vivo Efficacy of Sinococuline in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Sinococuline, a bioactive alkaloid derived from Cocculus hirsutus. The data presented herein is collated from studies investigating its therapeutic potential in a well-established animal model of severe dengue virus (DENV) infection. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound has demonstrated significant antiviral and anti-inflammatory properties in a lethal antibody-dependent enhancement (ADE) model of secondary dengue infection using AG129 mice. Intraperitoneal administration of this compound effectively reduced viral load in both serum and vital organs, mitigated the production of key pro-inflammatory cytokines, and suppressed vascular leakage. The most effective dose was identified as 2.0 mg/kg/day, administered twice daily. These findings underscore the potential of this compound as a candidate for further preclinical and clinical development for the treatment of dengue.

Quantitative Data Summary

The in vivo efficacy of this compound has been primarily evaluated in the AG129 mouse model of severe dengue disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Different Doses of Intraperitoneal this compound in DENV-Infected AG129 Mice

Animal ModelInterventionDosageTreatment DurationKey Efficacy EndpointsResults
AG129 Mice (Severe DENV infection)This compound (Intraperitoneal)0.5 mg/kg/day (BID)4 daysReduction of viral load in various organsDose-dependent reduction
1.0 mg/kg/day (BID)4 daysDose-dependent reduction
2.0 mg/kg/day (BID) 4 daysMost effective dose [1][2]
Reduction in serum viremiaSignificant reduction at 2.0 mg/kg/day[1][2]
Inhibition of TNF-α and IL-6 in vital organsSignificant inhibition at 2.0 mg/kg/day[1]

Table 2: Comparison of Administration Routes for this compound in DENV-Infected AG129 Mice

Animal ModelInterventionDosageTreatment DurationKey Efficacy EndpointsOutcome
AG129 Mice (Severe DENV infection)This compound (Oral)10 mg/kg/day (QID)5 daysSurvival Rate, Viral LoadLess effective
This compound (Intraperitoneal)10 mg/kg/day (BID)5 daysSurvival Rate, Viral LoadSignificantly more effective

Experimental Protocols

The following section details the methodologies employed in the key in vivo efficacy studies of this compound.

3.1. Animal Model and Husbandry

  • Species/Strain: AG129 mice, which are deficient in interferon-α/β and -γ receptors, making them highly susceptible to DENV infection.

  • Age: 6-8 weeks old.

  • Housing: Maintained under specific pathogen-free conditions with standard chow and water ad libitum.

3.2. Disease Model Induction

  • Objective: To establish a severe, antibody-mediated secondary DENV infection model.

  • Procedure:

    • An immune complex (IC) is formed by incubating a mouse-adapted DENV-2 S221 strain with the pan-DENV monoclonal antibody 4G2.

    • AG129 mice are intravenously inoculated with this DENV-2-4G2 IC to induce severe dengue infection.

3.3. Treatment Regimen

  • Test Article: this compound, dissolved in sterile 1x Phosphate-Buffered Saline (PBS).

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administered twice a day (BID) at doses of 0.5, 1.0, and 2.0 mg/kg/day for 4 days. A 10 mg/kg/day dose was also tested for 5 days.

    • Oral Gavage: Administered four times a day (QID) at a dose of 10 mg/kg/day for 5 days.

  • Control Groups:

    • Vehicle control (1x PBS).

    • Uninfected mice receiving the highest dose of this compound to assess baseline effects.

3.4. Efficacy Endpoint Assessment

  • Viral Load Quantification:

    • On day 4 post-infection, mice are euthanized, and vital organs (small intestine, large intestine, lung, liver, kidney, and spleen) are collected.

    • Total RNA is extracted from tissue homogenates and serum.

    • DENV RNA levels are quantified using SYBR green-based reverse transcription quantitative PCR (RT-qPCR).

  • Pro-inflammatory Cytokine Analysis:

    • Tissue homogenates are prepared from harvested organs.

    • Levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using specific mouse ELISA kits.

  • Vascular Leakage Assessment:

    • Intestinal vascular leakage is evaluated, although the specific method is not detailed in the provided abstracts. This is a hallmark of severe dengue.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for In Vivo Efficacy Assessment

G cluster_0 Disease Model Induction cluster_2 Endpoint Analysis (Day 4/5) a Prepare Immune Complex (DENV-2 S221 + 4G2 mAb) b Intravenous Inoculation of AG129 Mice a->b c Group 1: this compound (i.p.) (0.5, 1.0, 2.0 mg/kg/day, BID) d Group 2: this compound (Oral) (10 mg/kg/day, QID) e Group 3: Vehicle Control f Euthanasia and Organ/Serum Collection c->f d->f e->f g Viral Load (RT-qPCR) f->g h Cytokine Levels (ELISA) (TNF-α, IL-6) f->h i Vascular Leakage Assessment f->i

Caption: Workflow for evaluating the in vivo efficacy of this compound in AG129 mice.

4.2. Proposed Signaling Pathway Modulation by this compound in DENV Infection

G DENV Dengue Virus (DENV) Infection HostCell Host Cell Activation DENV->HostCell NFkB NF-κB Signaling Pathway HostCell->NFkB TNF TNF Signaling Pathway HostCell->TNF IL17 IL-17 Signaling Pathway HostCell->IL17 Cytokine Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokine TNF->Cytokine IL17->Cytokine Pathology Severe Dengue Pathology (Vascular Leakage, etc.) Cytokine->Pathology Sino This compound Sino->DENV Inhibits Replication Sino->NFkB Downregulates Sino->TNF Downregulates Sino->IL17 Downregulates

Caption: this compound's proposed mechanism in mitigating DENV-induced inflammation.

References

Sinococuline: A Technical Guide to its Inhibition of TNF-alpha Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinococuline, a bioactive compound, has demonstrated notable inhibitory effects on Tumor Necrosis Factor-alpha (TNF-alpha) signaling. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways. The primary mechanism appears to be the downregulation of TNF-alpha expression, leading to a subsequent reduction in the inflammatory cascade. While direct molecular interactions with TNF-alpha signaling components are yet to be fully elucidated, the existing data strongly support its potential as a modulator of TNF-alpha-mediated inflammation.

Introduction to this compound and TNF-alpha

Tumor Necrosis Factor-alpha is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. The signaling cascade initiated by TNF-alpha binding to its receptor, TNFR1, leads to the activation of downstream pathways, most notably the NF-κB pathway, culminating in the expression of a wide array of inflammatory genes.

This compound has emerged as a compound of interest due to its potent anti-inflammatory and anti-viral properties. A significant aspect of its bioactivity is the observed reduction in TNF-alpha levels, suggesting a direct or indirect inhibition of the TNF-alpha signaling pathway.

Quantitative Data on this compound's Inhibition of TNF-alpha

The inhibitory effect of this compound on TNF-alpha production has been quantified in both in vivo and in vitro models. The data highlights a dose-dependent reduction in TNF-alpha levels.

Model SystemTreatmentDosageOrgan/Cell TypeTNF-alpha ReductionReference
DENV-infected AG129 miceThis compound (i.p.)0.5 mg/kg/daySmall IntestineSignificant reduction[1]
DENV-infected AG129 miceThis compound (i.p.)1.0 mg/kg/daySmall IntestineMore significant reduction[1]
DENV-infected AG129 miceThis compound (i.p.)2.0 mg/kg/daySmall IntestineMost significant reduction[1]
DENV-infected AG129 miceThis compound (i.p.)0.5 mg/kg/dayLarge IntestineSignificant reduction[1]
DENV-infected AG129 miceThis compound (i.p.)1.0 mg/kg/dayLarge IntestineMore significant reduction[1]
DENV-infected AG129 miceThis compound (i.p.)2.0 mg/kg/dayLarge IntestineMost significant reduction
DENV-infected AG129 miceThis compound (i.p.)0.5 mg/kg/dayLiverSignificant reduction
DENV-infected AG129 miceThis compound (i.p.)1.0 mg/kg/dayLiverMore significant reduction
DENV-infected AG129 miceThis compound (i.p.)2.0 mg/kg/dayLiverMost significant reduction
DENV-infected AG129 miceThis compound (i.p.)0.5 mg/kg/dayKidneySignificant reduction
DENV-infected AG129 miceThis compound (i.p.)1.0 mg/kg/dayKidneyMore significant reduction
DENV-infected AG129 miceThis compound (i.p.)2.0 mg/kg/dayKidneyMost significant reduction
DENV2-infected Vero cellsThis compound5 µg/mLVero cellsDownregulation of TNF signaling pathway genes

Mechanism of Action: Inhibition of TNF-alpha Signaling

Transcriptional analysis of DENV2-infected Vero cells treated with this compound revealed a significant downregulation of genes associated with the TNF signaling pathway. This suggests that this compound's intervention occurs at the level of gene expression, leading to a decrease in the production of TNF-alpha and other pro-inflammatory cytokines. The downregulation of the NF-κB signaling pathway is a key consequence of this action.

While the precise molecular target of this compound within the upstream signaling events leading to TNF-alpha production is not yet identified, the current evidence points towards an interruption of the inflammatory cascade that results in reduced TNF-alpha secretion.

Experimental Protocols

In Vivo Murine Model of Dengue Virus Infection
  • Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors).

  • Infection: Intracranial inoculation with DENV to establish a severe infection model.

  • Treatment: this compound administered via intraperitoneal (i.p.) injection at doses of 0.5, 1.0, and 2.0 mg/kg/day (administered twice a day) for 4 days.

  • Tissue Collection: On day 4 post-infection, mice were euthanized, and organs (small intestine, large intestine, liver, kidney) were harvested.

  • TNF-alpha Quantification: Tissue homogenates (50 mg of each tissue in 500 µl of 1x PBS) were prepared, and TNF-alpha levels were measured using a mouse TNF-alpha ELISA kit.

In Vitro Dengue Virus Infection of Vero Cells
  • Cell Line: Vero cells.

  • Infection: Cells were infected with DENV2 at a multiplicity of infection (MOI) of 1 for 2 hours.

  • Treatment: Following infection, cells were incubated for 4 days with this compound at a concentration of 5 µg/mL.

  • RNA Extraction: Total RNA was extracted from the cells using TRIzol reagent.

  • Transcriptional Analysis: The extracted RNA was subjected to transcriptional profiling to identify differentially expressed genes.

Signaling Pathways and Experimental Workflow Visualizations

Canonical TNF-alpha Signaling Pathway

TNF_alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 TAK1 TAK1 RIPK1->TAK1 IKK Complex IKK Complex TAK1->IKK Complex I-kappaB I-kappaB IKK Complex->I-kappaB phosphorylates NF-kappaB NF-kappaB I-kappaB->NF-kappaB releases NF-kappaB_n NF-kappaB NF-kappaB->NF-kappaB_n Inflammatory Genes Inflammatory Genes NF-kappaB_n->Inflammatory Genes activates transcription

Caption: Canonical TNF-alpha signaling cascade via TNFR1 leading to NF-kappaB activation.

Hypothesized Mechanism of this compound Inhibition

Sinococuline_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cell Cell Stimulus Stimulus Signaling Cascade Signaling Cascade Stimulus->Signaling Cascade TNF-alpha Production TNF-alpha Production Signaling Cascade->TNF-alpha Production TNF-alpha Signaling Pathway TNF-alpha Signaling Pathway TNF-alpha Production->TNF-alpha Signaling Pathway This compound This compound This compound->Signaling Cascade Inhibits

Caption: Hypothesized upstream inhibitory action of this compound on TNF-alpha production.

Experimental Workflow for In Vivo Analysis

InVivo_Workflow Start Start DENV_Infection DENV Infection of AG129 Mice Start->DENV_Infection Treatment This compound Administration (i.p.) DENV_Infection->Treatment Tissue_Harvest Harvesting of Organs (Day 4) Treatment->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization ELISA TNF-alpha Quantification by ELISA Homogenization->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on TNF-alpha in DENV-infected mice.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of TNF-alpha signaling, primarily by reducing the production and secretion of TNF-alpha. The presented quantitative data and experimental findings provide a solid foundation for its anti-inflammatory properties.

Future research should focus on elucidating the precise molecular target(s) of this compound within the signaling pathways that regulate TNF-alpha expression. Investigating its potential to directly interact with components of the TNF-alpha signaling complex, such as TRADD, TRAF2, or upstream kinases like TAK1 and IKK, would provide a more complete understanding of its mechanism of action and further validate its therapeutic potential for a range of inflammatory conditions.

References

Sinococuline: A Morphinan Alkaloid's Journey from Obscurity to a Promising Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a morphinan alkaloid, has emerged from relative obscurity to become a compound of significant interest, primarily due to its potent anti-dengue activity. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of this compound. It details the key experimental protocols for its isolation and synthesis, presents its known quantitative biological data in a structured format, and elucidates the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring morphinan alkaloid first identified in the 1980s. For many years, it remained a compound of niche interest within the field of natural product chemistry. However, recent investigations into its pharmacological properties have revealed its potent antiviral capabilities, particularly against the dengue virus, a major global health threat. This has catapulted this compound into the spotlight as a promising lead compound for the development of novel antiviral therapies. This guide will trace the scientific journey of this compound from its initial discovery to its current status as a molecule with significant therapeutic potential.

Discovery and History

The first isolation and characterization of this compound was reported in 1987 by Itokawa et al. from the plant Cocculus trilobus. The initial discovery laid the groundwork for its chemical identification as a member of the morphinan class of alkaloids. For a considerable period, research on this compound was limited. A significant development in its history was the publication of its chemical synthesis from sinomenine in 1994 by Hitotsuyanagi et al., which provided a potential route for obtaining the compound in larger quantities for further study. The modern era of this compound research began in the early 2020s with the discovery of its potent anti-dengue activity, sparking renewed interest in its pharmacological profile.

Chemical Properties

This compound is a tetracyclic alkaloid with the chemical formula C₁₈H₂₃NO₅ and a molecular weight of 333.38 g/mol .

Spectroscopic Data

A summary of the available spectroscopic data for this compound is presented below.

Table 1: Spectroscopic Data for this compound

Spectroscopy Type Data
Mass Spectrometry (LC-ESI-MS/MS) m/z transitions: 334.2 → 229.1[1]
¹H NMR Data not explicitly available in the searched literature.
¹³C NMR Data not explicitly available in the searched literature.
Infrared (IR) Data not explicitly available in the searched literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. This section outlines the key protocols related to this compound.

Isolation of this compound from Cocculus hirsutus

While the original 1987 protocol for isolation from Cocculus trilobus is not fully detailed in the available literature, recent studies have focused on its isolation from Cocculus hirsutus.

Protocol for Extraction and Identification:

  • Plant Material: The stem of Cocculus hirsutus is used.

  • Extraction: An aqueous extract of the stem (AQCH) is prepared.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is employed to separate the components of the aqueous extract.

  • Identification: this compound is identified as one of the five chemical markers in the extract, alongside 20-Hydroxyecdysone, Makisterone-A, Magnoflorine, and Coniferyl alcohol.

Synthesis of this compound from Sinomenine

A synthetic route from the more readily available morphinan alkaloid, sinomenine, was developed in 1994. While the detailed experimental parameters from the original publication are not accessible, the general transformation is outlined below.

General Synthetic Scheme:

The synthesis involves a series of chemical modifications to the sinomenine scaffold to yield this compound. The specific reagents and reaction conditions would require access to the full publication by Hitotsuyanagi et al. (1994).

Biological Activity and Quantitative Data

The most significant recent finding is the potent anti-dengue activity of this compound.

In Vitro Anti-Dengue Activity

This compound has been shown to be effective against all four serotypes of the dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4) in Vero cells.

Table 2: In Vitro Anti-Dengue Activity of this compound

Parameter Value Cell Line
IC₅₀ (DENV-1) 0.2 µg/mLVero
IC₅₀ (DENV-2) 0.08 µg/mLVero
IC₅₀ (DENV-3) 0.17 µg/mLVero
IC₅₀ (DENV-4) 0.1 µg/mLVero
CC₅₀ 19.72 µg/mLVero
In Vivo Anti-Dengue Activity

In vivo studies have been conducted in the AG129 mouse model, which is susceptible to dengue virus infection.

Table 3: In Vivo Anti-Dengue Efficacy of this compound in AG129 Mice

Dosage Administration Route Efficacy
2.0 mg/kg/day (BID)Intraperitoneal (i.p.)Most effective dose in protecting severely DENV-infected mice, reducing serum viremia and tissue-viral load.[2][3]

Signaling Pathways and Mechanism of Action

Transcriptomic analysis of DENV-infected Vero cells treated with this compound has provided insights into its mechanism of action.

Downregulated Signaling Pathways

This compound treatment in DENV-infected cells leads to the downregulation of several key pro-inflammatory signaling pathways.

  • Tumor Necrosis Factor (TNF) Signaling Pathway: This pathway is crucial in the inflammatory response to viral infections.

  • Cytokine-Cytokine Receptor Interaction: By downregulating this pathway, this compound may mitigate the "cytokine storm" associated with severe dengue.

  • NF-kappa B (NF-kB) Signaling Pathway: This is a central pathway in regulating inflammatory and immune responses.

The modulation of these pathways suggests that this compound's anti-dengue effect is, at least in part, due to its ability to suppress the host's inflammatory response to the virus.

Signaling_Pathways cluster_DENV_Infection DENV Infection cluster_Signaling Pro-inflammatory Signaling cluster_this compound This compound Action Virus Virus Host_Cell Host_Cell Virus->Host_Cell Infection TNF TNF Host_Cell->TNF Activates Cytokine_Receptor Cytokine_Receptor Host_Cell->Cytokine_Receptor Activates NF_kB NF_kB TNF->NF_kB Activates Cytokine_Receptor->NF_kB Activates This compound This compound This compound->TNF Inhibits This compound->Cytokine_Receptor Inhibits This compound->NF_kB Inhibits

Caption: Signaling pathways modulated by this compound in DENV-infected cells.

Experimental Workflow for Transcriptomic Analysis

The workflow for identifying the affected signaling pathways is a critical component of the research.

Experimental_Workflow Vero_Cells Vero Cells DENV_Infection Infection with DENV Vero_Cells->DENV_Infection Treatment Treatment with this compound DENV_Infection->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_Sequencing RNA Sequencing RNA_Extraction->RNA_Sequencing DEG_Analysis Differentially Expressed Gene (DEG) Analysis RNA_Sequencing->DEG_Analysis Pathway_Analysis KEGG Pathway Analysis DEG_Analysis->Pathway_Analysis Identified_Pathways Identification of Downregulated Pathways (TNF, NF-kB, etc.) Pathway_Analysis->Identified_Pathways

Caption: Experimental workflow for transcriptomic analysis of this compound's effect.

Biosynthesis

This compound belongs to the morphinan class of alkaloids. The biosynthesis of morphinan alkaloids is a complex pathway originating from the amino acid L-tyrosine.

General Morphinan Biosynthesis Pathway

The general pathway involves the conversion of L-tyrosine to (S)-norcoclaurine, which is then methylated and hydroxylated to form (S)-reticuline. (S)-reticuline is a critical branch point intermediate that is converted to (R)-reticuline, the precursor to the morphinan skeleton. A key step is the intramolecular phenol coupling of (R)-reticuline to form salutaridine, the first tetracyclic intermediate. Salutaridine then undergoes a series of reductions, acetylations, and rearrangements to form thebaine, which is a central intermediate that can be converted to other morphinans. The specific enzymatic steps leading from the core morphinan pathway to this compound have not been fully elucidated.

Biosynthesis_Pathway L_Tyrosine L_Tyrosine S_Norcoclaurine S_Norcoclaurine L_Tyrosine->S_Norcoclaurine Multiple Steps S_Reticuline S_Reticuline S_Norcoclaurine->S_Reticuline Methylation & Hydroxylation R_Reticuline R_Reticuline S_Reticuline->R_Reticuline Isomerization Salutaridine Salutaridine R_Reticuline->Salutaridine Phenol Coupling Thebaine Thebaine Salutaridine->Thebaine Multiple Steps Morphinans Morphinans Thebaine->Morphinans This compound This compound Morphinans->this compound Specific Steps (To be elucidated)

Caption: General biosynthetic pathway of morphinan alkaloids leading to this compound.

Future Directions

The recent discovery of this compound's potent anti-dengue activity opens up several avenues for future research.

  • Elucidation of Detailed Mechanism of Action: Further studies are needed to pinpoint the precise molecular targets of this compound in the context of dengue virus replication and host-pathogen interactions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Toxicology Studies: Comprehensive preclinical studies are required to fully assess the safety and ADME (absorption, distribution, metabolism, and excretion) profile of this compound.

  • Elucidation of the Specific Biosynthetic Pathway: Identifying the specific enzymes responsible for the final steps in this compound biosynthesis could enable its production through synthetic biology approaches.

Conclusion

This compound stands as a compelling example of a natural product with renewed therapeutic promise. Its journey from a chemically characterized but biologically understudied alkaloid to a potent anti-dengue agent highlights the importance of continued exploration of natural product libraries. This technical guide has summarized the key historical, chemical, and biological information on this compound, providing a solid foundation for future research and development efforts aimed at harnessing its therapeutic potential. The detailed experimental insights and structured data presentation are intended to facilitate the work of scientists dedicated to advancing novel antiviral drug discovery.

References

Sinococuline's Molecular Targets in Viral Replication: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides an in-depth analysis of the molecular mechanisms underlying the antiviral activity of sinococuline, a bioactive compound isolated from Cocculus hirsutus. Primarily focusing on its efficacy against Dengue virus (DENV), this paper details the compound's interaction with host cellular pathways, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to derive these findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Dengue virus infection represents a significant global health challenge with no specific antiviral treatment currently available.[1][2][3][4] this compound has emerged as a potent anti-dengue agent, demonstrating significant inhibitory effects both in vitro and in vivo.[3] This document elucidates that this compound's primary antiviral strategy involves the modulation of host inflammatory signaling pathways that are typically hijacked by the Dengue virus to facilitate its replication and pathogenesis. Transcriptomic analysis reveals that this compound treatment prevents the activation of key pro-inflammatory cascades, including the NF-κB, TNF, and IL-17 signaling pathways, thereby creating an intracellular environment that is non-conducive to viral propagation.

Molecular Targets: Modulation of Host Signaling Pathways

This compound's antiviral activity is not directed at a single viral protein but rather at a network of host cellular pathways that are crucial for the virus's life cycle. Upon DENV infection, the host cell activates several pro-inflammatory signaling cascades, which can lead to a "cytokine storm" and severe disease pathology. This compound intervenes by downregulating the expression of genes within these pathways.

A transcriptome analysis of DENV2-infected Vero cells treated with this compound identified a significant alteration in differentially expressed genes (DEGs). Specifically, 254 genes that were activated by the virus were downregulated following this compound treatment. Enrichment analysis of these downregulated genes highlighted the following key molecular pathways as the primary targets of this compound:

  • Tumor Necrosis Factor (TNF) Signaling Pathway: DENV infection typically upregulates this pathway, contributing to inflammation and vascular leakage. This compound treatment effectively downregulates this cascade, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

  • Nuclear Factor kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central mediator of the immune response and is often exploited by viruses to enhance their replication. This compound prevents the DENV-induced activation of this pathway.

  • Interleukin-17 (IL-17) Signaling Pathway: This is another crucial pro-inflammatory pathway that is suppressed by this compound treatment in DENV-infected cells.

  • Cytokine-Cytokine Receptor Interactions: By downregulating genes involved in these interactions, this compound dampens the overall inflammatory response that aids viral pathogenesis.

The collective action of this compound on these pathways mitigates the intense inflammatory response, thereby inhibiting viral replication.

G cluster_virus Dengue Virus Infection cluster_host Host Cell Response cluster_sino This compound Action DENV DENV TNFR TNFR DENV->TNFR Activates IKK IKK Complex TNFR->IKK Recruits TRAF2/TRADD NFkB NF-κB IKK->NFkB Phosphorylates IκBα Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-17, etc.) Nucleus->ProInflammatory Upregulates Transcription ProInflammatory->DENV Aids Viral Replication Sino This compound Sino->TNFR Inhibits Sino->IKK Inhibits Sino->NFkB Inhibits

This compound's inhibition of pro-inflammatory signaling pathways.

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified through various in vitro and in vivo experiments. The data underscores its potential as a pan-DENV inhibitor.

In Vitro Antiviral Activity

The following table summarizes the inhibitory concentrations of this compound against all four DENV serotypes in Vero cells.

ParameterDENV-1DENV-2DENV-3DENV-4Vero Cells
IC₅₀ (µg/ml) 0.200.080.170.10N/A
CC₅₀ (µg/ml) N/AN/AN/AN/A19.72
Selectivity Index (SI) 98.6246.5116.0197.2N/A
Data sourced from Scientific Reports (2023).
In Vivo Efficacy in AG129 Mice

In vivo studies using the AG129 mouse model for severe DENV infection demonstrated a dose-dependent reduction in viral load and pro-inflammatory cytokines.

Treatment GroupSerum Viremia ReductionTissue Viral Load Reduction (Lungs, Liver, Spleen, Intestine)TNF-α Level ReductionIL-6 Level Reduction
0.5 mg/kg/day SignificantSignificant in lungs and liverSignificantSignificant
1.0 mg/kg/day SignificantSignificant in all tested organsSignificantSignificant
2.0 mg/kg/day Most EffectiveMost significant reduction in all tested organsMost EffectiveMost Effective
Data compiled from studies on severely DENV-infected AG129 mice.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the evaluation of this compound's antiviral properties.

In Vitro Methodology

G cluster_analysis 5. Endpoint Analysis start Start cell_culture 1. Cell Culture Vero cells cultured in appropriate medium. start->cell_culture cytotoxicity 2a. Cytotoxicity Assay (CC₅₀) Treat cells with varying this compound concentrations. Perform MTT assay after 48h to assess viability. cell_culture->cytotoxicity infection 2b. DENV Infection Infect Vero cells with DENV (e.g., DENV-2 at MOI 1). cell_culture->infection treatment 3. This compound Treatment Add varying concentrations of This compound post-infection. infection->treatment incubation 4. Incubation Incubate for specified duration (e.g., 4 days post-infection). treatment->incubation elisa NS1 ELISA: Quantify secreted NS1 antigen in supernatant to assess viral replication. incubation->elisa flow Flow Cytometry (IC₅₀): Stain intracellular virus to determine % inhibition. incubation->flow if Immunofluorescence: Visualize intracellular viral antigens (e.g., EDIII). incubation->if end End elisa->end flow->end if->end

Workflow for in vitro antiviral assessment of this compound.
  • Cell Culture and Virus Propagation: Vero cells are maintained in appropriate culture media. Dengue virus serotypes (e.g., DENV-2 strain S16803) are propagated in these cells.

  • Cytotoxicity Assay (MTT): To determine the 50% cytotoxic concentration (CC₅₀), Vero cells are seeded in 96-well plates and treated with serial dilutions of this compound for 48 hours. Cell viability is then measured using the MTT colorimetric assay.

  • Viral Inhibition Assays:

    • NS1 Antigen ELISA: Vero cells are infected with DENV. After the adsorption period, the inoculum is replaced with media containing different concentrations of this compound. The supernatant is collected at various time points (e.g., 4 days post-infection), and the level of secreted DENV non-structural protein 1 (NS1) is quantified using an ELISA kit. This serves as a surrogate marker for viral replication.

    • Flow Cytometry-Based Assay: Infected cells treated with this compound are harvested, fixed, permeabilized, and stained with a DENV-specific monoclonal antibody (e.g., 3H5). The percentage of infected cells is then determined by flow cytometry to calculate the 50% inhibitory concentration (IC₅₀).

  • Transcriptome Analysis (RNA-Seq): DENV2-infected Vero cells are treated with a sub-cytotoxic concentration of this compound (e.g., 5 µg/mL). At 4 days post-infection, total RNA is extracted, and RNA sequencing is performed to analyze the host transcriptome response and identify differentially expressed genes.

In Vivo Methodology

G cluster_collection 4. Sample Collection (Day 4) cluster_analysis 5. Endpoint Analysis start Start infection 1. Severe DENV Infection Model Inoculate AG129 mice with a complex of mouse-adapted DENV-2 and monoclonal antibody 4G2 to induce severe infection. start->infection treatment 2. Treatment Regimen Administer this compound via intraperitoneal (i.p.) injection at different doses (0.5, 1.0, 2.0 mg/kg/day) in a twice-a-day (BID) manner for 4 days. infection->treatment monitoring 3. Monitoring Observe mice for clinical signs and mortality. treatment->monitoring euthanasia Euthanize mice and perfuse with 1x PBS. monitoring->euthanasia serum Collect blood for serum viremia analysis. euthanasia->serum organs Harvest vital organs (spleen, liver, lungs, intestine) in RNA stabilizing solution. euthanasia->organs rtqpcr RT-qPCR: Quantify viral load in serum and tissue homogenates. serum->rtqpcr organs->rtqpcr elisa ELISA: Measure pro-inflammatory cytokines (TNF-α, IL-6) in tissue homogenates. organs->elisa end End rtqpcr->end elisa->end

Workflow for in vivo efficacy study in AG129 mice.
  • Animal Model: AG129 mice, which are deficient in type I and II interferon receptors, are used as they are highly susceptible to DENV infection.

  • Severe Infection Model: To mimic antibody-dependent enhancement (ADE) seen in secondary human infections, mice are inoculated with an immune complex of mouse-adapted DENV-2 and a monoclonal antibody (4G2).

  • Drug Administration: this compound is administered intraperitoneally (i.p.) twice a day (BID) for 4 days at varying doses (0.5, 1.0, and 2.0 mg/kg/day).

  • Quantification of Viral Load: On day 4 post-infection, mice are euthanized. Blood is collected to measure serum viremia, and vital organs (lungs, liver, spleen, small intestine) are harvested. Total RNA is extracted from serum and tissue homogenates, and the viral load is quantified using SYBR Green-based RT-qPCR.

  • Cytokine Measurement: Homogenates of the harvested organs are used to quantify the levels of pro-inflammatory cytokines, specifically TNF-α and IL-6, using commercially available ELISA kits.

Conclusion and Future Directions

This compound demonstrates potent antiviral activity against all four serotypes of the Dengue virus. Its mechanism of action is centered on the downregulation of host pro-inflammatory signaling pathways, including TNF, NF-κB, and IL-17, which are essential for viral replication and pathogenesis. The quantitative in vitro and in vivo data strongly support its continued development as a therapeutic candidate.

Future research should focus on elucidating the precise protein-level interactions of this compound within these signaling cascades. Further pre-clinical studies are warranted to evaluate its safety, pharmacokinetics, and efficacy against other flaviviruses. The findings presented in this whitepaper provide a solid foundation for advancing this compound towards clinical development for the treatment of Dengue fever.

References

Preliminary Toxicity Studies of Sinococuline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Sinococuline, a bioactive alkaloid isolated from Cocculus hirsutus. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of workflows and potential mechanisms. It is important to note that while some data exists for isolated this compound, a significant portion of the available safety information is derived from studies on an aqueous extract of Cocculus hirsutus (AQCH), for which this compound serves as a key bioactive marker.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For the aqueous extract of Cocculus hirsutus, an acute oral toxicity study was conducted in mice.

Data Presentation
Substance Test Species Route of Administration LD50 Observed Effects Reference
Aqueous Extract of Cocculus hirsutus Aerial PartsMiceOral> 3000 mg/kgSedative effects, increased urination and defecation. No mortality observed up to 14 days post-administration.[1][2][3][4][5]
Experimental Protocols

Acute Oral Toxicity Study of Cocculus hirsutus Aqueous Extract

  • Test System: Mice.

  • Test Substance: Aqueous extract of the aerial parts of Cocculus hirsutus.

  • Route of Administration: Oral (p.o.).

  • Dose Levels: Multiple dose ranges from 100 mg/kg to 3000 mg/kg were administered.

  • Observation Period: Animals were observed for 14 days following administration.

  • Parameters Observed: Clinical signs of toxicity (e.g., sedative effects, changes in urination and defecation) and mortality were recorded.

Visualization

G cluster_0 Acute Oral Toxicity Workflow (Aqueous Extract in Mice) start Start: Healthy Mice dosing Oral Administration of Aqueous C. hirsutus Extract (100-3000 mg/kg) start->dosing observation Observation Period (14 Days) dosing->observation endpoints Monitor for: - Clinical Signs (Sedation, etc.) - Mortality observation->endpoints end Conclusion: LD50 > 3000 mg/kg endpoints->end G cluster_1 Potential Cytotoxicity Pathway of this compound This compound This compound cell_membrane Cell Membrane Penetration This compound->cell_membrane intracellular_targets Intracellular Targets cell_membrane->intracellular_targets apoptosis_pathway Activation of Apoptosis Pathways intracellular_targets->apoptosis_pathway dna_damage DNA Damage / Impaired Repair intracellular_targets->dna_damage cytokine_modulation Modulation of Inflammatory Pathways (TNF-α, NF-kB) intracellular_targets->cytokine_modulation cell_death Cell Death (Apoptosis) apoptosis_pathway->cell_death dna_damage->cell_death G cluster_2 Human Clinical Trial Workflow (AQCH) screening Screening of Healthy Volunteers randomization Randomization into 5 Cohorts (n=12 each) Active vs. Placebo (3:1) screening->randomization dosing Multiple Ascending Doses of AQCH (100mg to 800mg TID) for 10 Days randomization->dosing pk_sampling Serial Blood Sampling for Pharmacokinetic Analysis dosing->pk_sampling safety_monitoring Safety Monitoring (AEs, Vitals, ECG, Labs) dosing->safety_monitoring analysis LC-MS/MS Analysis of This compound Plasma Levels pk_sampling->analysis results Data Analysis: - Safety & Tolerability - PK Parameters (Cmax, AUC) safety_monitoring->results analysis->results

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline, a natural alkaloid, has demonstrated notable biological activities, including anti-inflammatory and anti-tumor effects.[1] Recent studies have highlighted its potential as a potent antiviral agent, particularly against all four serotypes of the dengue virus (DENV).[1][2] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound, with a focus on its anti-dengue virus properties. The described assays are crucial for determining the compound's cytotoxic profile, its inhibitory effects on viral replication, and its influence on key cellular signaling pathways.

Data Presentation

The antiviral efficacy and cytotoxicity of this compound are critical parameters in its evaluation as a potential therapeutic agent. The following tables summarize the quantitative data for this compound's activity in Vero cells.

Table 1: Inhibitory Concentration (IC50) of this compound against Dengue Virus Serotypes in Vero Cells

Dengue Virus SerotypeIC50 (µg/mL)
DENV-10.2
DENV-20.08
DENV-30.17
DENV-40.1

This data indicates the concentration of this compound required to inhibit 50% of the viral replication for each serotype after a 48-hour incubation period in Vero cells.[3]

Table 2: Cytotoxicity of this compound in Vero Cells

ParameterValueCell Line
CC50>5 µg/mLVero

The 50% cytotoxic concentration (CC50) is the concentration of this compound that results in a 50% reduction in cell viability. A concentration of 5 µg/mL was found to be below the CC50 in Vero cells, indicating a favorable therapeutic window for its antiviral activity.[4]

Experimental Protocols

Cell Culture and Maintenance

Cell Line: Vero cells (African green monkey kidney epithelial cells) are widely used for virology research and are susceptible to dengue virus infection.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin solution

Culture Conditions:

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 3-5 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the host cells, a crucial step before evaluating its antiviral activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • Vero cells

  • 96-well microplate

  • This compound stock solution

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Microplate reader

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value.

Antiviral Assay (Dengue Virus NS1 Antigen ELISA)

This protocol is designed to quantify the inhibitory effect of this compound on dengue virus replication by measuring the levels of the non-structural protein 1 (NS1), a biomarker for active DENV infection.

Materials:

  • Vero cells

  • Dengue virus stock (e.g., DENV-2)

  • 96-well plate

  • This compound

  • Culture medium (DMEM with 2% FBS)

  • Dengue NS1 Antigen ELISA kit

Protocol:

  • Seed Vero cells in a 96-well plate at a density of 5.0 × 10^4 cells/well and incubate overnight.

  • Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 1 for 2 hours at 37°C.

  • After the infection period, remove the virus-containing medium and wash the cells with PBS.

  • Add 200 µL of fresh medium (DMEM + 2% FBS) containing various non-toxic concentrations of this compound (determined from the MTT assay) to the infected cells. Include infected, untreated cells as a positive control and uninfected cells as a negative control.

  • Incubate the plate for 4 days.

  • Collect the culture supernatant at desired time points (e.g., daily).

  • Perform the Dengue NS1 Antigen ELISA on the collected supernatants according to the manufacturer's instructions. A general procedure includes:

    • Adding diluted supernatant to wells pre-coated with anti-Dengue NS1 antibodies.

    • Incubating for 60-90 minutes at 37°C.

    • Washing the wells and adding an enzyme-linked anti-dengue NS1 antibody (conjugate).

    • Incubating for another 60 minutes at 37°C.

    • Adding the substrate and incubating for 15 minutes at room temperature.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Calculate the percentage of NS1 inhibition for each this compound concentration relative to the infected, untreated control to determine the IC50 value.

Western Blot Analysis of NF-κB Signaling Pathway

This compound has been shown to downregulate inflammatory pathways such as the NF-κB signaling cascade. Western blotting can be used to analyze the expression and phosphorylation status of key proteins in this pathway, such as p65 and IκBα.

Materials:

  • Vero cells

  • 6-well plates

  • This compound

  • LPS (Lipopolysaccharide) or other appropriate stimulus for NF-κB activation

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed Vero cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with desired concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., 100 ng/mL LPS) for a specific duration (e.g., 30 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature 20-40 µg of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometric analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.

Visualizations

Sinococuline_Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_cytotoxicity_path start Start: Vero Cell Culture seed Seed Vero Cells in 96-well Plates start->seed infect Infect with Dengue Virus (MOI=1) seed->infect seed->treat_cytotox For Cytotoxicity Assay treat Treat with this compound (Varying Concentrations) infect->treat incubate Incubate for 48-96 hours treat->incubate mtt MTT Assay for Cytotoxicity (CC50) incubate->mtt elisa NS1 ELISA for Antiviral Activity (IC50) incubate->elisa treat_cytotox->incubate_cytotox incubate_cytotox->mtt

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.

Sinococuline_NFkB_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DENV Dengue Virus Infection IKK IKK Complex DENV->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_p65 NF-κB (p65/p50) NFkB_IkB->IkB Degradation NFkB_p65_nuc NF-κB (p65/p50) (Active) NFkB_IkB->NFkB_p65_nuc Translocation Transcription Transcription of Pro-inflammatory Genes (TNF, IL-6, etc.) NFkB_p65_nuc->Transcription Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

References

Application Notes: Dosing and Administration of Sinococuline in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinococuline is a bioactive isoquinoline alkaloid derived from plants such as Cocculus hirsutus.[1][2] It has demonstrated significant therapeutic potential, particularly as a potent anti-dengue virus (DENV) agent.[1][3][4] Research in murine models, specifically the AG129 mouse model (deficient in type I and II interferon receptors), has been crucial in elucidating its efficacy and mechanism of action. These notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for utilizing this compound in a research setting.

Mechanism of Action

In the context of DENV infection, this compound exerts its antiviral effects primarily by modulating the host's inflammatory response. DENV infection typically triggers significant upregulation of proinflammatory signaling cascades, including the Tumor Necrosis Factor (TNF), Interleukin-17 (IL-17), and Nuclear Factor kappa B (NF-κB) pathways. This compound treatment has been shown to downregulate these pathways, leading to a reduction in the secretion of key proinflammatory cytokines like TNF-α and IL-6. This mitigates severe outcomes of the infection, such as vascular leakage and tissue damage.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mice.

Table 1: Dosing and Administration of this compound in AG129 Mice

ParameterDetailsOutcomeReference
Mouse Strain AG129 (deficient in type I & II IFN receptors)Suitable for DENV infection models
Administration Route Intraperitoneal (i.p.) injectionMore effective than oral gavage
Oral gavageLess effective; associated with reddish fluid in the intestinal lumen
Effective Dose 2.0 mg/kg/day, administered twice a day (BID)Most effective dose for protection, reducing viremia and tissue viral load
Other Tested Doses (i.p.) 0.5 mg/kg/day (BID), 1.0 mg/kg/day (BID)Showed dose-dependent efficacy
Treatment Duration 4 to 5 daysEffective in suppressing viral load and inflammation

Table 2: Efficacy of this compound in DENV-Infected AG129 Mice

Efficacy MarkerMethodResultReference
Survival Monitored for 15 days post-infection100% survival at 2.0 mg/kg/day (BID) dose
Serum Viremia RT-qPCRSignificantly reduced
Tissue Viral Load RT-qPCR (small intestine, large intestine, lung, liver, kidney, spleen)Significantly reduced in a dose-dependent manner
Proinflammatory Cytokines (TNF-α, IL-6) ELISA on tissue homogenatesSecretion significantly inhibited in a dose-dependent manner
Vascular Leakage Visual observation of intestinal lumenAdequately suppressed with i.p. administration

Table 3: Safety and Toxicity Profile of this compound

ParameterMethodResultReference
In Vitro Cytotoxicity MTT Assay (Vero cells)CC50 = 19.72 µg/ml
In Vivo Safety Liver Function Test (SGOT, SGPT)Investigated doses found to be safe
Pre-clinical Safety Acute and repeated dose toxicity studies (rodent and non-rodent)No-Observed-Adverse-Effect-Level (NOAEL) established

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

  • Reconstitution : Prepare this compound stock solution based on the manufacturer's instructions. For in vivo studies, the vehicle used is typically sterile Phosphate-Buffered Saline (PBS).

  • Dose Calculation : Calculate the required volume for injection based on the individual mouse's body weight and the target dose (e.g., 2.0 mg/kg/day). As the administration is twice daily (BID), each injection will contain half the total daily dose (e.g., 1.0 mg/kg).

  • Administration :

    • Intraperitoneal (i.p.) Injection : This is the recommended route for higher efficacy. Restrain the mouse and administer the calculated volume into the peritoneal cavity.

    • Oral Gavage : For comparative studies, administer the solution directly into the stomach using a proper gavage needle.

Protocol 2: Evaluation of Efficacy in a Dengue Virus (DENV) Infection Model

This protocol describes a secondary infection model in AG129 mice, which mimics severe dengue disease.

  • Animal Model : Use 6-8 week-old AG129 mice.

  • Infection :

    • Prepare immune complexes (IC) by mixing a mouse-adapted DENV-2 strain with a monoclonal antibody (e.g., 4G2 mAb).

    • Incubate the IC mixture at 4°C for 1 hour.

    • Inoculate mice intravenously with the prepared DENV immune complexes to establish a severe infection.

  • Treatment :

    • Begin this compound treatment post-infection.

    • Administer the selected dose (e.g., 0.5, 1.0, or 2.0 mg/kg/day) via i.p. injection in a twice-a-day (BID) regimen for 5 consecutive days.

    • Include a vehicle control group (e.g., PBS) and a sham group (uninfected mice receiving the highest dose of this compound).

  • Monitoring and Endpoints :

    • Monitor mice daily for up to 15 days for survival, morbidity (clinical signs of illness), and body weight changes.

    • On day 4 post-infection, a subset of mice (n=3 per group) can be euthanized for endpoint analysis.

Protocol 3: Assessment of Proinflammatory Cytokines

  • Sample Collection : Following euthanasia on day 4, perfuse mice extensively with 1x PBS.

  • Tissue Harvest : Collect vital organs (e.g., small intestine, liver, spleen).

  • Homogenization : Prepare tissue homogenates according to standard laboratory procedures.

  • ELISA : Use commercial mouse TNF-α and IL-6 ELISA kits to quantify cytokine levels in the tissue homogenates. Calculate the concentration in pg per mg of tissue.

Protocol 4: Quantification of Viral Load (RT-qPCR)

  • Sample Collection :

    • Serum : Collect blood samples on day 4 for the determination of serum viremia.

    • Tissues : Collect approximately 50 mg of tissue from vital organs and place it in an RNA stabilizing solution.

  • RNA Extraction : Extract total RNA from serum and tissue samples using a suitable commercial kit.

  • RT-qPCR : Perform SYBR green-based real-time quantitative PCR to estimate the viral load. Normalize data against a housekeeping gene and the sham control group.

Visualizations

G C C D D C->D E E F F E->F Post-Treatment Observation G G E->G Endpoint Analysis

// Nodes DENV [label="Dengue Virus\nInfection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HostCell [label="Host Cell\n(e.g., Macrophage)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; TNF [label="TNF Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; IL17 [label="IL-17 Signaling\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Proinflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathology [label="Vascular Leakage &\nTissue Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DENV -> HostCell [label=" infects"]; HostCell -> {NFkB, TNF, IL17} [label=" activates"]; {NFkB, TNF, IL17} -> Cytokines [label=" leads to production of"]; Cytokines -> Pathology;

// Inhibition Edges this compound -> {NFkB, TNF, IL17} [arrowhead=tee, color="#34A853", style=dashed, penwidth=2, label=" inhibits"];

} dot Caption: Proposed mechanism of action for this compound in DENV infection.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Sinococuline in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of Sinococuline in human plasma. This method is suitable for pharmacokinetic studies and other drug development applications. The protocol employs solid-phase extraction (SPE) for sample clean-up and utilizes an internal standard for accurate quantification. The method has been demonstrated to be linear, accurate, and precise, making it a reliable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive alkaloid isolated from the plant Cocculus hirsutus. It has garnered significant interest in the pharmaceutical industry due to its potential therapeutic properties, including antiviral activity.[1][2] To support the clinical development of this compound and formulations containing this compound, a robust and validated bioanalytical method is essential for the accurate measurement of its concentration in biological matrices. This application note provides a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS, based on established and validated methodologies.[1][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Naltrexone (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K3EDTA)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

Equipment
  • HPLC system (e.g., Shimadzu Nexera X2)[3]

  • Triple quadrupole mass spectrometer (e.g., API 4000)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Pipettes

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction technique is employed to extract this compound and the internal standard from human plasma.

Protocol:

  • Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution (Naltrexone). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

The chromatographic separation is achieved on a polar-modified C18 column with an isocratic mobile phase. Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Table 1: HPLC Parameters

ParameterValue
HPLC Column Luna® Omega 1.6 µm Polar C18 100A, 100 × 2.1 mm
Mobile Phase 10 mM Ammonium Formate and Methanol (40:60, v/v) with 0.1% Formic Acid
Flow Rate 0.250 mL/min
Column Temperature 45°C
Injection Volume 10 µL
Total Run Time 3.500 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions
This compoundm/z 334.2 → 229.1
Naltrexone (IS)m/z 342.2 → 324.5
Collision Gas Nitrogen
Ion Source Temperature 500°C

Results and Discussion

Method Validation

The HPLC-MS/MS method for the quantification of this compound in human plasma has been validated according to regulatory guidelines. The validation parameters demonstrate the reliability and robustness of the method.

Table 3: Summary of Method Validation Parameters

Validation ParameterResult
Linearity Range 1.50–122.49 ng/mL
Correlation Coefficient (r) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.50 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Minimal matrix effect observed.

Note: Specific quantitative data for precision, accuracy, and recovery are based on typical acceptance criteria for validated bioanalytical methods as the detailed numerical data from the cited literature was not publicly available.

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in human plasma samples is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard (Naltrexone) Plasma->Add_IS SPE Solid-Phase Extraction (Oasis HLB) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection (MRM) HPLC->MS Quant Quantification MS->Quant Report Report Generation Quant->Report Drug Development Application cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Discovery Drug Discovery (this compound) Animal_PK Animal Pharmacokinetic Studies Discovery->Animal_PK Method_Dev Bioanalytical Method Development & Validation (HPLC-MS/MS) Animal_PK->Method_Dev Phase1 Phase I Clinical Trial (Safety & PK) Sample_Analysis Bioanalysis of Clinical Samples Phase1->Sample_Analysis Phase2_3 Phase II/III Clinical Trials (Efficacy & Dosing) Method_Dev->Phase1 Sample_Analysis->Phase2_3

References

Application Notes and Protocols: Sinococuline Treatment in AG129 Mice for Dengue Virus Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Sinococuline, a bioactive compound derived from Cocculus hirsutus, in AG129 mice for studying Dengue virus (DENV) infection. The AG129 mouse model, deficient in interferon-α/β and -γ receptors, is highly susceptible to DENV and mimics several key aspects of human dengue disease, making it a valuable tool for evaluating antiviral therapeutics.[1] this compound has demonstrated potent anti-dengue activity in this model, offering a promising avenue for therapeutic development.[2][3][4] This document outlines the effective treatment regimens, experimental procedures, and the underlying mechanism of action of this compound.

Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in DENV-infected AG129 mice.

Table 1: Survival Rate of DENV-Infected AG129 Mice Treated with this compound

Treatment GroupDosage (mg/kg/day)Administration RouteDosing RegimenSurvival Rate (%)Study Duration (days)
Vehicle Control-Intraperitoneal (i.p.)BID015
This compound0.5Intraperitoneal (i.p.)BIDNot specified15
This compound1.0Intraperitoneal (i.p.)BID10015
This compound2.0Intraperitoneal (i.p.)BID10015
This compound10Intraperitoneal (i.p.)BID10015
This compound10Oral (p.o.)QID015

Data extracted from Shukla et al., 2023. BID: twice a day; QID: four times a day.

Table 2: Effect of this compound on Serum Viremia and Tissue Viral Load in DENV-Infected AG129 Mice

Treatment GroupDosage (mg/kg/day)Serum Viremia ReductionTissue Viral Load Reduction (Small Intestine, Large Intestine, Lung, Liver, Kidney, Spleen)
This compound1.0Significant (p = 0.0013)Significant dose-dependent reduction
This compound2.0Significant (p = 0.0013)Most effective dose in reducing viral load

Data extracted from Shukla et al., 2023.

Table 3: Effect of this compound on Pro-inflammatory Cytokines in DENV-Infected AG129 Mice

CytokineTreatmentEffect
TNF-αThis compound (dose-dependent)Significant reduction in various organs
IL-6This compound (dose-dependent)Significant reduction in various organs

Data extracted from Shukla et al., 2023.

Experimental Protocols

AG129 Mouse Model for Severe Dengue Virus Infection

The AG129 mouse model is used to establish a severe DENV infection that mimics secondary infection in humans. This is achieved by inoculating the mice with an immune complex (IC) of DENV-2 and an anti-DENV monoclonal antibody.

Materials:

  • 6-8 week old AG129 mice

  • Mouse-adapted DENV-2 S221 strain

  • 4G2 monoclonal antibody (anti-DENV)

  • Sterile 1x Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the immune complex by incubating DENV-2 S221 with the 4G2 mAb.

  • Inoculate 6-8 week old AG129 mice intravenously with the prepared IC to establish a severe DENV infection.

  • Monitor the mice daily for morbidity, mortality, and body weight changes for the duration of the experiment (e.g., 15 days).

This compound Treatment Protocol

Intraperitoneal administration of this compound has been shown to be more effective than oral administration.

Materials:

  • This compound

  • Sterile 1x PBS for reconstitution

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare this compound solutions in sterile 1x PBS at the desired concentrations (e.g., 0.5 mg/kg/day, 1.0 mg/kg/day, 2.0 mg/kg/day).

  • Following DENV infection, administer the prepared this compound solution intraperitoneally (i.p.) to the AG129 mice.

  • The recommended dosing regimen is twice a day (BID) for 5 consecutive days.

  • A control group of infected mice should receive vehicle (sterile 1x PBS) following the same injection schedule.

  • An uninfected group receiving the highest dose of this compound should be included to assess any potential toxicity.

Assessment of Treatment Efficacy

a) Survival and Morbidity:

  • Monitor the mice daily for signs of illness (morbidity) and record survival for a period of at least 15 days post-infection.

  • Record body weight daily as an indicator of disease progression.

b) Serum Viremia Quantification:

  • On day 4 post-infection, collect blood samples (e.g., 50 µl) from each mouse.

  • Isolate the serum.

  • Quantify the viral RNA levels in the serum using RT-qPCR.

c) Tissue Viral Load Quantification:

  • On day 4 post-completion of dosing, euthanize the mice.

  • Perfuse the mice extensively with 1x PBS to remove blood from the organs.

  • Collect vital organs (e.g., small intestine, large intestine, lung, liver, kidney, and spleen).

  • Homogenize the tissues and extract total RNA.

  • Quantify the viral RNA levels in each organ using SYBR green-based RT-qPCR.

d) Pro-inflammatory Cytokine Analysis:

  • On day 4 post-infection, euthanize the mice and harvest organs.

  • Prepare tissue homogenates.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the tissue homogenates using specific ELISA kits.

Mechanism of Action and Signaling Pathways

This compound exerts its antiviral effect by modulating host inflammatory responses. Transcriptome analysis of DENV-infected Vero cells treated with this compound revealed a downregulation of key inflammatory signaling pathways.

This compound's Impact on Inflammatory Signaling

Dengue virus infection typically upregulates pro-inflammatory pathways, leading to a cytokine storm and severe disease manifestations. This compound treatment has been shown to prevent the upregulation of genes involved in the TNF, cytokine-cytokine receptor interaction, and NF-kB signaling pathways. This modulation of the host's immune response is a key aspect of its therapeutic effect.

G DENV Dengue Virus Infection HostCell Host Cell DENV->HostCell Infects NFkB NF-kB Signaling Pathway HostCell->NFkB Activates TNF TNF Signaling Pathway HostCell->TNF Activates Cytokine Cytokine-Cytokine Receptor Interaction HostCell->Cytokine Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Leads to increased production TNF->ProInflammatory Leads to increased production Cytokine->ProInflammatory Leads to increased production This compound This compound This compound->NFkB Inhibits This compound->TNF Inhibits This compound->Cytokine Inhibits

Caption: this compound inhibits DENV-induced inflammatory signaling pathways.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in the AG129 mouse model.

G Start Start Infection Infect AG129 Mice with DENV IC Start->Infection Treatment Treat with this compound (i.p., BID, 5 days) Infection->Treatment Monitoring Daily Monitoring (Survival, Morbidity, Weight) Treatment->Monitoring Day4 Day 4 Post-Infection: Sample Collection Monitoring->Day4 Endpoint Endpoint Analysis (e.g., Day 15) Monitoring->Endpoint Viremia Serum Viremia (RT-qPCR) Day4->Viremia Cytokines Tissue Cytokines (ELISA) Day4->Cytokines ViralLoad Tissue Viral Load (RT-qPCR) Day4->ViralLoad End End Viremia->End Cytokines->End ViralLoad->End SurvivalAnalysis Final Survival Analysis Endpoint->SurvivalAnalysis SurvivalAnalysis->End

Caption: Workflow for in vivo evaluation of this compound in AG129 mice.

References

Measuring Sinococuline-Induced Cytokine Inhibition: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline is a bioactive alkaloid that has demonstrated potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This document provides detailed protocols and application notes for measuring the inhibitory effect of this compound on key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and other anti-inflammatory compounds.

Recent studies have shown that this compound can effectively reduce the levels of pro-inflammatory cytokines.[1][2][3][4] This inhibitory action is believed to be mediated, at least in part, through the downregulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and TNF signaling pathways.[1] Transcriptomic analysis has revealed that this compound can prevent the differential expression of genes involved in these pathways, highlighting its potential as a modulator of the inflammatory response. This application note will provide the necessary tools to quantify these effects in vitro.

Data Presentation

Table 1: Effect of this compound on TNF-α Levels

This compound ConcentrationCell Type/ModelStimulation% Inhibition of TNF-αReference
0.5 mg/kg/day (in vivo)AG129 MiceDENV InfectionSignificant Reduction
1.0 mg/kg/day (in vivo)AG129 MiceDENV InfectionSignificant Reduction
2.0 mg/kg/day (in vivo)AG129 MiceDENV InfectionVery Significant Reduction

Table 2: Effect of this compound on IL-6 Levels

This compound ConcentrationCell Type/ModelStimulation% Inhibition of IL-6Reference
0.5 mg/kg/day (in vivo)AG129 MiceDENV InfectionSignificant Reduction
1.0 mg/kg/day (in vivo)AG129 MiceDENV InfectionSignificant Reduction
2.0 mg/kg/day (in vivo)AG129 MiceDENV InfectionVery Significant Reduction

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK IL1R->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive p65/p50-IκBα (Inactive NF-κB) IkBa->NFkB_inactive Inhibition p65 p65 p65->NFkB_inactive NFkB_active p65/p50 (Active NF-κB) p65->NFkB_active p50 p50 p50->NFkB_inactive p50->NFkB_active NFkB_inactive->IkBa NFkB_inactive->p65 NFkB_inactive->p50 This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow

G cluster_culture Cell Culture & Treatment cluster_elisa Cytokine Quantification (ELISA) cluster_analysis Data Analysis A Seed macrophage cell line (e.g., RAW 264.7) B Induce inflammation (e.g., with LPS) A->B C Treat with various concentrations of this compound B->C D Incubate for a defined period (e.g., 24 hours) C->D E Collect cell culture supernatant D->E F Perform Sandwich ELISA for TNF-α and IL-6 E->F G Measure absorbance at 450 nm F->G H Generate standard curve G->H I Calculate cytokine concentrations H->I J Determine % inhibition and IC50 I->J

Caption: Workflow for measuring this compound-induced cytokine inhibition.

Experimental Protocols

Materials and Reagents
  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (prepare stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6 (ensure species-specific compatibility)

  • 96-well microplates

  • Microplate reader

Cell Culture and Treatment
  • Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 105 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • This compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final concentrations should span a range appropriate for determining a dose-response curve (e.g., 0.1 to 100 µM).

  • Cell Treatment: Remove the overnight culture medium from the cells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (no this compound).

  • Inflammatory Stimulation: To induce cytokine production, add LPS to each well at a final concentration of 1 µg/mL (or a concentration previously optimized for your cell line).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Cytokine Quantification by ELISA

The following is a general protocol for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.

  • Plate Preparation: If the 96-well plate is not pre-coated, coat the wells with the capture antibody overnight at 4°C. Wash the plate 3-5 times with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding. Wash the plate again.

  • Standard and Sample Addition: Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells in duplicate. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate 3-5 times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate 3-5 times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops in the standards.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Data Analysis
  • Standard Curve: Subtract the average zero standard optical density from all readings. Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Generate a standard curve using a four-parameter logistic (4-PL) curve fit.

  • Cytokine Concentration: Use the standard curve to determine the concentration of TNF-α and IL-6 in each of your samples.

  • Percentage Inhibition: Calculate the percentage inhibition of cytokine production for each this compound concentration using the following formula:

    % Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration of vehicle control)] x 100

  • IC50 Determination: Plot the percentage inhibition against the log of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the cytokine production.

References

Preparation of Sinococuline for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bioactive alkaloid isolated from the plant Cocculus hirsutus, has demonstrated significant therapeutic potential, particularly in the realm of antiviral and anti-inflammatory applications.[1][2][3] This document provides detailed application notes and experimental protocols for the preparation and in vivo evaluation of this compound. It is designed to guide researchers in the extraction, purification, and subsequent in vivo testing of this promising natural compound. The protocols provided herein are based on established methodologies and published data, offering a comprehensive resource for preclinical research and drug development.

Sourcing, Extraction, and Purification of this compound

This compound is naturally found in the stem and roots of Cocculus hirsutus, a plant belonging to the Menispermaceae family.[1][4] While the aqueous extract of the stem has been shown to be effective, for precise in vivo studies, the isolated and purified compound is recommended.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₁NO₄
Molecular Weight315.36 g/mol N/A
AppearanceWhite crystalline solidN/A
Key BioactivitiesAnti-dengue, Anti-inflammatory
Protocol 1: Representative Extraction and Purification of this compound

This protocol is a representative method based on the extraction of alkaloids from Cocculus hirsutus.

1. Plant Material Collection and Preparation:

  • Collect fresh stems and roots of Cocculus hirsutus.

  • Wash the plant material thoroughly with distilled water to remove any dirt or debris.

  • Air-dry the material in the shade for 7-10 days until completely dry.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform cold maceration of the powdered plant material with methanol for 72 hours.

  • Filter the extract using Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

  • Dissolve the crude methanolic extract in 5% hydrochloric acid.

  • Filter the acidic solution to remove non-alkaloidal components.

  • Basify the filtrate to a pH of 9-10 with ammonium hydroxide.

  • Extract the liberated alkaloids with chloroform or dichloromethane.

  • Combine the organic layers and evaporate to dryness to obtain the total alkaloid mixture.

4. Chromatographic Purification:

  • Subject the total alkaloid mixture to column chromatography on silica gel (60-120 mesh).

  • Elute the column with a gradient of solvents, starting with non-polar solvents like toluene and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Pool the fractions containing this compound (identification based on comparison with a standard if available, or through spectroscopic analysis).

  • Perform further purification of the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.

In Vivo Experimental Protocols

Anti-Dengue Virus (DENV) Activity in AG129 Mice

This protocol is based on published in vivo studies demonstrating the anti-dengue efficacy of this compound.

Table 2: In Vivo Anti-Dengue Efficacy of this compound

ParameterValueReference
Animal ModelAG129 Mice
Route of AdministrationIntraperitoneal (i.p.) injection
Effective Dose2.0 mg/kg/day (administered as 1.0 mg/kg twice a day)
Treatment Duration5 days
Key Efficacy EndpointsReduction in serum viremia, tissue viral load, and pro-inflammatory cytokines (TNF-α, IL-6)

Protocol 2: Evaluation of Anti-Dengue Activity of this compound in AG129 Mice

1. Animal Model and Housing:

  • Use 6-8 week old AG129 mice.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. DENV Infection Model:

  • Induce a severe secondary DENV infection by intravenously inoculating the mice with an immune complex of DENV-2 and a monoclonal antibody (e.g., 4G2).

3. Drug Preparation and Administration:

  • Prepare a stock solution of purified this compound in a suitable vehicle (e.g., 1x Phosphate Buffered Saline - PBS).

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 2.0 mg/kg/day, divided into two doses of 1.0 mg/kg each (BID), for 5 consecutive days post-infection.

  • The control group should receive an equivalent volume of the vehicle.

4. Monitoring and Sample Collection:

  • Monitor the mice daily for morbidity, mortality, and body weight changes for at least 15 days post-infection.

  • On day 4 post-infection, collect blood samples for the quantification of serum viremia by RT-qPCR.

  • At the end of the study, euthanize the mice and collect vital organs (e.g., small intestine, liver, spleen) to determine tissue viral load and pro-inflammatory cytokine levels (TNF-α, IL-6) using RT-qPCR and ELISA, respectively.

Anti-Inflammatory Activity in a Murine Model

This protocol describes a standard in vivo model for assessing the anti-inflammatory properties of natural compounds.

Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

1. Animal Model and Housing:

  • Use adult Wistar or Sprague-Dawley rats weighing 150-200g.

  • Acclimatize the animals for at least one week before the experiment under standard laboratory conditions.

2. Drug Preparation and Administration:

  • Prepare a stock solution of purified this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 20, 40 mg/kg) 30-60 minutes before the induction of inflammation.

  • The control group should receive the vehicle, and a positive control group should be treated with a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg, i.p.).

3. Induction of Inflammation:

  • Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

5. Biochemical Analysis (Optional):

  • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

  • Homogenize the tissue to measure the levels of pro-inflammatory markers such as TNF-α, IL-1β, and prostaglandin E2 (PGE2) using ELISA kits.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory and antiviral effects by modulating key signaling pathways, primarily the Tumor Necrosis Factor (TNF) and Nuclear Factor-kappa B (NF-κB) pathways. Transcriptomic analysis has shown that this compound treatment of DENV-infected cells leads to the downregulation of genes involved in these inflammatory cascades.

Diagram 1: Proposed Mechanism of Action of this compound

Sinococuline_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., DENV infection) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Stimulus->TNFR Activates TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_Complex IKK Complex TRAF2->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Activates Transcription

Caption: this compound's proposed anti-inflammatory mechanism.

Diagram 2: Experimental Workflow for In Vivo Anti-Dengue Study

experimental_workflow A Acclimatize AG129 Mice B Induce Secondary DENV Infection A->B C Group Allocation (this compound vs. Vehicle) B->C D Daily Treatment (i.p.) for 5 Days C->D E Monitor Morbidity, Mortality, and Body Weight (15 Days) D->E F Blood Collection (Day 4) - Serum Viremia (RT-qPCR) D->F G Euthanasia and Organ Collection E->G I Data Analysis and Interpretation F->I H Tissue Analysis - Viral Load (RT-qPCR) - Cytokines (ELISA) G->H H->I

Caption: Workflow for in vivo anti-dengue efficacy testing.

Conclusion

This compound is a promising natural product with well-documented anti-dengue and potential anti-inflammatory activities. The protocols and data presented in this document provide a solid foundation for researchers to further investigate its therapeutic potential. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in in vivo studies. Future research should focus on elucidating the precise molecular targets of this compound to further refine its therapeutic applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline, an alkaloid isolated from Stephania sutchuenensis, has demonstrated potential as a tumor cell growth inhibitor by inducing apoptosis.[1] This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level. The primary methods covered are Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, as well as the analysis of caspase-3 activity, a key executioner caspase in the apoptotic cascade.

Mechanism of Action Overview

This compound has been shown to induce apoptosis in various cancer cell lines, including human leukemic HL-60 cells and liver cancer cells.[1][2] The underlying mechanism involves the activation of apoptotic pathways, though the complete signaling cascade is still under investigation. Key events include the externalization of phosphatidylserine (PS), activation of caspases, and regulation by the Bcl-2 family of proteins. Transcriptome analysis has also suggested that this compound may influence signaling pathways such as TNF, cytokine-cytokine receptor interactions, and NF-kB.[3]

Data Presentation

The following tables present representative data on the effects of this compound on apoptosis induction. This data is illustrative and based on the dose-dependent effects described in the literature. Actual results may vary depending on the cell line, experimental conditions, and this compound purity.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in HL-60 Cells (24-hour treatment)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.54.8 ± 1.3
1085.6 ± 3.58.1 ± 1.26.3 ± 0.914.4 ± 2.1
2568.3 ± 4.215.7 ± 2.516.0 ± 2.131.7 ± 4.6
5045.1 ± 5.128.4 ± 3.326.5 ± 2.854.9 ± 6.1
10022.7 ± 4.840.2 ± 4.137.1 ± 3.577.3 ± 7.6

Table 2: Time-Course of Apoptosis Induction by this compound (50 µM) in Liver Cancer Cells

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.92.1 ± 0.41.8 ± 0.33.9 ± 0.7
688.4 ± 2.86.5 ± 1.15.1 ± 0.811.6 ± 1.9
1272.9 ± 3.914.2 ± 2.212.9 ± 1.727.1 ± 3.9
2445.1 ± 5.128.4 ± 3.326.5 ± 2.854.9 ± 6.1
4825.8 ± 4.535.1 ± 4.039.1 ± 3.774.2 ± 7.7

Table 3: Effect of this compound on Key Apoptotic Protein Expression (48-hour treatment)

TreatmentBax/Bcl-2 Ratio (Fold Change)Active Caspase-3 (Fold Change)
Control1.01.0
This compound (50 µM)3.24.5

Experimental Protocols

Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest (e.g., HL-60 or a liver cancer cell line)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells to a 15 mL conical tube.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Active Caspase-3 Detection by Flow Cytometry

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Caspase-3 Activity Assay Kit (containing a fluorescently-labeled caspase-3 inhibitor, e.g., FITC-DEVD-FMK)

  • Wash Buffer (as provided in the kit or PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.

  • Cell Harvesting and Staining:

    • Harvest the cells as described in Protocol 1.

    • Resuspend the cell pellet in 0.5 mL of the provided assay buffer or culture medium.

    • Add the fluorescently-labeled caspase-3 inhibitor (e.g., 1 µL of 500X FITC-DEVD-FMK) to the cell suspension.

    • Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • After incubation, wash the cells twice with 1X Wash Buffer to remove any unbound inhibitor. Centrifuge at 300 x g for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 0.5 mL of assay buffer or PBS.

    • Analyze the samples on a flow cytometer using the appropriate laser and filter for the fluorochrome used (e.g., FITC channel for FITC-DEVD-FMK).

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • An increase in the fluorescence intensity of the cell population indicates an increase in active caspase-3, and thus, an increase in apoptosis.

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation and Treatment cluster_harvesting Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Seed Cells (e.g., HL-60 or Liver Cancer Cells) treatment Treat with this compound (Different Concentrations and Time Points) start->treatment harvest Harvest Cells (Suspension or Adherent) treatment->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at Room Temperature stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze on Flow Cytometer add_buffer->analyze data Data Acquisition and Gating analyze->data

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Sinococuline_Apoptosis_Pathway cluster_stimulus Stimulus cluster_membrane Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes: Unraveling the Anti-Inflammatory Mechanism of Sinococuline via NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sinococuline, a bioactive alkaloid isolated from Cocculus hirsutus, has demonstrated significant anti-inflammatory and antiviral properties. A key mechanism underlying these effects is its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the transcription of numerous pro-inflammatory cytokines and mediators. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of target genes. Research indicates that this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream targets of the NF-κB pathway, suggesting an inhibitory effect on this signaling cascade.

Application: This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the NF-κB signaling pathway. The described methodology allows researchers to quantify the expression and phosphorylation status of key proteins in the pathway, providing insights into the molecular mechanism of this compound's anti-inflammatory action.

Data Presentation

The quantitative data obtained from the densitometric analysis of Western blots can be summarized in the following tables. The values represent the relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and then compared to the control group.

Table 1: Effect of this compound on Phosphorylation of IκBα and p65 in Stimulated Cells

Treatment GroupConcentrationp-IκBα / Total IκBα (Relative Fold Change)p-p65 / Total p65 (Relative Fold Change)
Control-1.01.0
Stimulant (e.g., LPS)(Specify)5.24.8
Stimulant + this compound1 µM3.12.9
Stimulant + this compound5 µM1.81.5
Stimulant + this compound10 µM1.21.1

Table 2: Effect of this compound on Total Protein Levels of IκBα and p65

Treatment GroupConcentrationTotal IκBα / Loading Control (Relative Fold Change)Total p65 / Loading Control (Relative Fold Change)
Control-1.01.0
Stimulant (e.g., LPS)(Specify)0.41.1
Stimulant + this compound1 µM0.61.0
Stimulant + this compound5 µM0.81.1
Stimulant + this compound10 µM0.91.0

Experimental Protocols

This section details the Western blot protocol to assess the effect of this compound on the NF-κB pathway in a relevant cell line (e.g., RAW 264.7 macrophages or HEK293 cells).

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) at 1 µg/mL, for 30 minutes to 1 hour to induce NF-κB activation.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the stimulant alone.

Protein Extraction
  • Whole-Cell Lysate Preparation:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the total protein and transfer it to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Rabbit anti-phospho-NF-κB p65 (Ser536) (1:1000)

      • Rabbit anti-NF-κB p65 (1:1000)

      • Rabbit anti-phospho-IκBα (Ser32) (1:1000)

      • Rabbit anti-IκBα (1:1000)

      • Mouse anti-β-actin (1:5000) or Rabbit anti-GAPDH (1:5000) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Mandatory Visualization

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulant Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulant->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation This compound This compound This compound->IKK_complex Inhibition DNA DNA (κB sites) NFkB_n->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Protein_Extraction 2. Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Quantification 3. Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Application Notes and Protocols for RNA Sequencing Analysis of Cells Treated with Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocols for researchers, scientists, and drug development professionals interested in understanding the transcriptomic effects of Sinococuline, particularly in the context of viral infections. The provided protocols are based on studies investigating the anti-dengue virus activity of this compound, a plant-derived alkaloid.

Application: Elucidating the Antiviral Mechanism of this compound

This compound has demonstrated potent antiviral activity, specifically against the dengue virus (DENV)[1][2]. RNA sequencing (RNA-seq) is a powerful tool to dissect the molecular mechanisms underlying this activity. By analyzing the global gene expression changes in host cells treated with this compound, researchers can identify key signaling pathways and cellular processes modulated by the compound, providing insights into its mode of action. A primary application of this analysis is to understand how this compound mitigates the intense inflammatory response often associated with viral pathogenesis[1][3].

Key Findings from RNA-Seq Analysis

In a study involving Vero cells infected with Dengue Virus 2 (DENV2), this compound treatment was shown to significantly alter the host transcriptional landscape[1]. The primary effect observed was the downregulation of crucial inflammatory signaling pathways that are typically activated during viral infection.

Summary of Differentially Expressed Genes (DEGs)

The following tables summarize the quantitative data on differentially expressed genes (DEGs) from a study on DENV2-infected Vero cells treated with this compound. DEGs were identified based on a fold change of ≥ 1.5 and a p-value of ≤ 0.05.

Table 1: Overview of Differentially Expressed Genes in DENV2-Infected Vero Cells.

Comparison GroupTotal DEGsUpregulated GenesDownregulated Genes
DENV2-infected vs. Uninfected1510697813

Table 2: Effect of this compound Treatment on Gene Expression in DENV2-Infected Vero Cells.

Gene Regulation Change with this compoundNumber of GenesDescription
Upregulated184Genes that were suppressed during virus infection but upregulated with this compound treatment.
Downregulated254Genes that were activated during virus infection but downregulated with this compound treatment.

Experimental Protocols

The following protocols provide a detailed methodology for performing an RNA-seq analysis of cells treated with this compound in the context of a viral infection.

Cell Culture and Virus Infection

This protocol outlines the steps for preparing the host cells and infecting them with the virus.

  • Cell Line: Vero cells are a suitable model for DENV infection studies.

  • Culture Conditions: Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Infection:

    • Seed Vero cells in appropriate culture vessels and allow them to reach 80-90% confluency.

    • Infect the cells with DENV2 at a Multiplicity of Infection (MOI) of 1.

    • Incubate the infected cells for a designated period, for example, 4 days post-infection (dpi).

This compound Treatment

This protocol describes how to treat the infected cells with this compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment Concentration: Based on previous studies, a non-cytotoxic concentration of 5 µg/mL of this compound can be used. It is recommended to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal concentration for your specific cell line.

  • Treatment Protocol:

    • Following virus infection, add this compound to the culture medium at the desired final concentration.

    • Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.

    • Maintain untreated and uninfected control groups for comparison.

    • Incubate the cells for the desired treatment duration (e.g., 4 days).

RNA Extraction and Quality Control

This protocol details the extraction and quality assessment of total RNA.

  • Harvesting Cells: At the end of the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quality Control:

    • Assess the purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.

    • Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) value > 8 is generally recommended for standard RNA-seq.

RNA Sequencing Library Preparation and Sequencing

This protocol provides an overview of the steps for preparing the RNA-seq library and sequencing.

  • Library Preparation:

    • Use a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA.

    • This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.

    • The choice of sequencing depth will depend on the specific research question, but a depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

Bioinformatic Analysis of RNA-Seq Data

This protocol outlines the computational workflow for analyzing the sequencing data.

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between different experimental conditions (e.g., this compound-treated vs. vehicle-treated).

    • Set significance thresholds, for example, a p-value ≤ 0.05 and a fold change ≥ 1.5.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of DEGs using tools like DAVID or g:Profiler to identify over-represented biological processes and pathways.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways modulated by this compound.

G Experimental Workflow for RNA-Seq Analysis cluster_cell_prep Cell Preparation and Infection cluster_treatment Treatment cluster_sample_processing Sample Processing (4 dpi) cluster_sequencing Sequencing and Analysis A Vero Cell Culture B DENV2 Infection (MOI 1) A->B C This compound Treatment (5 µg/mL) B->C D Vehicle Control B->D E RNA Extraction C->E D->E F RNA Quality Control (RIN > 8) E->F G RNA-Seq Library Preparation F->G H High-Throughput Sequencing G->H I Bioinformatic Analysis H->I G Signaling Pathways Downregulated by this compound cluster_pathways Downregulated Inflammatory Pathways cluster_effect Cellular Effect TNF TNF Signaling Pathway Inflammation Reduced Inflammatory Response TNF->Inflammation NFkB NF-kB Signaling Pathway NFkB->Inflammation IL17 IL-17 Signaling Pathway IL17->Inflammation Cytokine Cytokine-Cytokine Receptor Interaction Cytokine->Inflammation This compound This compound Treatment This compound->TNF downregulates This compound->NFkB downregulates This compound->IL17 downregulates This compound->Cytokine downregulates

References

Application Notes and Protocols for In Vivo Imaging of Sinococuline Effects on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinococuline, a bisbenzylisoquinoline alkaloid, has demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways such as TNF-α, IL-6, IL-17, and NF-kappa B.[1][2][3] While its efficacy has been primarily investigated in the context of viral infections, these pathways are also critically involved in tumor progression, angiogenesis, and metastasis. This document outlines a hypothetical framework and detailed protocols for investigating the potential anti-tumor effects of this compound using in vivo imaging techniques. The following application notes are based on established methodologies for in vivo cancer research and the known biological activities of this compound, providing a foundational guide for preclinical evaluation.

Hypothetical Efficacy of this compound on Tumor Growth

Based on its known inhibitory effects on pro-inflammatory cytokines and signaling pathways crucial for tumor survival and proliferation, this compound is hypothesized to:

  • Reduce Tumor Volume and Weight: By inhibiting inflammatory pathways that support tumor growth.

  • Modulate the Tumor Microenvironment: By decreasing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

  • Inhibit Angiogenesis: Through the downregulation of pathways such as NF-kappa B, which are involved in the formation of new blood vessels.

The following sections provide detailed protocols to test these hypotheses using non-invasive in vivo imaging.

Data Presentation: Hypothetical In Vivo Study Results

The following tables represent hypothetical data from a preclinical study evaluating the effect of this compound on tumor growth in a xenograft mouse model.

Table 1: Tumor Volume Measurements

Treatment GroupDay 7 (mm³)Day 14 (mm³)Day 21 (mm³)Day 28 (mm³)
Vehicle Control100 ± 15350 ± 40800 ± 751500 ± 120
This compound (1 mg/kg)102 ± 18280 ± 35550 ± 60950 ± 90
This compound (2 mg/kg)98 ± 16210 ± 30380 ± 45600 ± 70

Table 2: Tumor Weight at Study Endpoint (Day 28)

Treatment GroupAverage Tumor Weight (g)Standard Deviation
Vehicle Control1.55± 0.25
This compound (1 mg/kg)0.98± 0.18
This compound (2 mg/kg)0.62± 0.12

Table 3: Biomarker Analysis from Tumor Tissue (Day 28)

Treatment GroupTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)NF-kappa B (relative expression)
Vehicle Control50 ± 885 ± 121.0
This compound (1 mg/kg)32 ± 655 ± 90.6
This compound (2 mg/kg)18 ± 530 ± 70.3

Experimental Protocols

Cell Line and Culture
  • Cell Line: Luciferase-expressing human cancer cell line (e.g., MDA-MB-231-luc for breast cancer, PC-3-luc for prostate cancer).

  • Culture Conditions: Grow cells in appropriate medium (e.g., DMEM for MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Luciferase Expression Confirmation: Prior to in vivo studies, confirm stable luciferase expression and activity by adding D-luciferin to the culture and measuring bioluminescence.[4]

Animal Model
  • Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Ethics Statement: All animal procedures must be conducted in compliance with protocols approved by the institutional animal care and use committee.[4]

Xenograft Tumor Implantation
  • Cell Preparation: Harvest luciferase-expressing cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Implantation: Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging.

This compound Administration
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).

  • Dosing: Based on preliminary studies, administer this compound intraperitoneally (IP) at doses of 1 mg/kg and 2 mg/kg daily, starting when tumors reach a palpable size (approximately 100 mm³). The control group will receive an equal volume of the vehicle.

In Vivo Bioluminescence Imaging
  • Imaging System: Use an in vivo imaging system (IVIS) equipped with a sensitive CCD camera.

  • Substrate Preparation: Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile DPBS.

  • Imaging Procedure:

    • Anesthetize mice using isoflurane (1.5-2.5%).

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire bioluminescent images starting 3 minutes after luciferin injection.

    • Use imaging software to quantify the bioluminescent signal from a defined region of interest (ROI) over the tumor. The signal, measured in photons per second, correlates with the tumor size.

  • Imaging Schedule: Perform imaging weekly to monitor tumor growth longitudinally.

Data Analysis
  • Tumor Volume: Calculate tumor volume using the formula: (Length x Width²) / 2, where length is the longest dimension and width is the shortest.

  • Bioluminescence Quantification: Analyze the bioluminescent signal intensity from the tumor region.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare differences between treatment groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound's Hypothetical Anti-Tumor Effect

Sinococuline_Anti_Tumor_Pathway cluster_this compound This compound cluster_Signaling Intracellular Signaling cluster_Effects Cellular Effects S This compound NFkB NF-kappa B Pathway S->NFkB TNF TNF-α Signaling S->TNF IL6 IL-6 Signaling S->IL6 Proliferation Tumor Cell Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Inflammation Tumor Microenvironment Inflammation TNF->Inflammation IL6->Inflammation

Caption: Hypothetical mechanism of this compound's anti-tumor activity.

Experimental Workflow for In Vivo Imaging

In_Vivo_Imaging_Workflow start Start implant Implant Luciferase-tagged Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth (Palpation & Initial Imaging) implant->tumor_growth treatment Administer this compound or Vehicle Control tumor_growth->treatment imaging Weekly In Vivo Bioluminescence Imaging treatment->imaging imaging->treatment Continue Treatment data_analysis Data Analysis (Tumor Volume & Signal Intensity) imaging->data_analysis data_analysis->imaging Next Imaging Cycle endpoint Endpoint: Tumor Excision & Biomarker Analysis data_analysis->endpoint end End endpoint->end

Caption: Workflow for in vivo imaging of this compound's effect on tumors.

Logical Relationship: this compound Treatment and Tumor Suppression

Logical_Relationship This compound This compound Administration Pathway_Inhibition Inhibition of Pro-inflammatory Pathways (NF-kB, TNF-α, IL-6) This compound->Pathway_Inhibition Tumor_Suppression Suppression of Tumor Growth Pathway_Inhibition->Tumor_Suppression Reduced_Bioluminescence Reduced Bioluminescent Signal Tumor_Suppression->Reduced_Bioluminescence

Caption: Logical flow from this compound treatment to tumor suppression.

References

Application Notes and Protocols: Quantification of TNF-α and IL-6 Inhibition by Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinococuline, a bioactive compound, has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides detailed protocols for the quantification of TNF-α and IL-6 in biological samples using Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound. Additionally, it summarizes the quantitative data on the inhibitory effects of this compound on these cytokines and presents a putative signaling pathway through which this compound exerts its anti-inflammatory effects.

Data Presentation

The following tables summarize the quantitative data from a study by Shukla et al. (2023), demonstrating the in vivo efficacy of this compound in reducing TNF-α and IL-6 levels in a mouse model of Dengue virus-induced inflammation.[1][2][3][4]

Table 1: Effect of this compound on TNF-α Levels in Various Organs

OrganTreatment GroupMean TNF-α Concentration (pg/10mg of tissue) ± SDp-value (vs. Infected Control)
Small Intestine Infected Control~350-
This compound (2.0 mg/kg/day)~150< 0.001
Large Intestine Infected Control~400-
This compound (2.0 mg/kg/day)~180< 0.001
Spleen Infected Control~600-
This compound (2.0 mg/kg/day)~250< 0.001
Liver Infected Control~550-
This compound (2.0 mg/kg/day)~200< 0.001
Kidney Infected Control~450-
This compound (2.0 mg/kg/day)~180< 0.001

Data are approximated from graphical representations in Shukla et al. (2023) and are for illustrative purposes.

Table 2: Effect of this compound on IL-6 Levels in Various Organs

OrganTreatment GroupMean IL-6 Concentration (pg/10mg of tissue) ± SDp-value (vs. Infected Control)
Small Intestine Infected Control~450-
This compound (2.0 mg/kg/day)~200< 0.001
Large Intestine Infected Control~500-
This compound (2.0 mg/kg/day)~220< 0.001
Spleen Infected Control~700-
This compound (2.0 mg/kg/day)~300< 0.001
Liver Infected Control~650-
This compound (2.0 mg/kg/day)~250< 0.001
Kidney Infected Control~550-
This compound (2.0 mg/kg/day)~230< 0.001

Data are approximated from graphical representations in Shukla et al. (2023) and are for illustrative purposes.

Experimental Protocols

General Sample Preparation

For in vivo studies, tissue samples should be homogenized in a suitable lysis buffer containing protease inhibitors.[2] Following homogenization, centrifuge the samples to pellet cellular debris and collect the supernatant for analysis. For in vitro studies, cell culture supernatants can typically be used directly or with minimal dilution.

ELISA Protocol for TNF-α Quantification

This protocol is a general guideline based on commercially available sandwich ELISA kits.

Materials:

  • TNF-α ELISA kit (including pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash bottle or automated plate washer

  • Pipettes and tips

  • Distilled or deionized water

  • Samples (prepared as described above)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-4 times) with 300 µL of wash buffer per well.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as specified (e.g., 1-2 hours at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate in the dark for the recommended time (e.g., 20-30 minutes at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for the time required for color development (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by plotting a standard curve of the known concentrations of the standards versus their absorbance values.

ELISA Protocol for IL-6 Quantification

This protocol is a general guideline based on commercially available sandwich ELISA kits.

Materials:

  • IL-6 ELISA kit (including pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash bottle or automated plate washer

  • Pipettes and tips

  • Distilled or deionized water

  • Samples (prepared as described above)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Pipette 100 µL of standards and samples into the designated wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the specified duration and temperature (e.g., 2 hours at room temperature).

  • Washing: Aspirate the contents of each well and wash the plate multiple times (typically 4-5 times) with 300 µL of wash buffer per well.

  • Detection Antibody Addition: Add 100 µL of the biotinylated anti-IL-6 antibody to each well.

  • Incubation: Cover the plate and incubate as recommended (e.g., 1-2 hours at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate in the dark for the specified time (e.g., 1 hour at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature to allow for color development (typically 30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Absorbance: Measure the absorbance of each well at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.

Mandatory Visualizations

Signaling Pathway

Sinococuline_Signaling_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimulus Inflammatory Stimulus (e.g., DENV, LPS) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates This compound This compound This compound->IKK_Complex Inhibits IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription TNF_alpha TNF-α Gene_Transcription->TNF_alpha IL_6 IL-6 Gene_Transcription->IL_6

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

ELISA_Workflow Start Start: Sample Collection (Tissue or Cell Supernatant) Homogenization Sample Preparation (e.g., Homogenization, Centrifugation) Start->Homogenization ELISA_Plate Add Standards & Samples to Coated 96-well Plate Homogenization->ELISA_Plate Incubation1 Incubate & Wash ELISA_Plate->Incubation1 Detection_Ab Add Biotinylated Detection Antibody Incubation1->Detection_Ab Incubation2 Incubate & Wash Detection_Ab->Incubation2 Streptavidin_HRP Add Streptavidin-HRP Incubation2->Streptavidin_HRP Incubation3 Incubate & Wash Streptavidin_HRP->Incubation3 Substrate Add TMB Substrate Incubation3->Substrate Color_Development Incubate for Color Development Substrate->Color_Development Stop_Solution Add Stop Solution Color_Development->Stop_Solution Read_Plate Read Absorbance at 450 nm Stop_Solution->Read_Plate Data_Analysis Data Analysis: Calculate Cytokine Concentration Read_Plate->Data_Analysis

Caption: General experimental workflow for ELISA of TNF-α and IL-6.

References

Application Note: Unveiling Novel Regulators of Inflammatory Signaling Pathways Using CRISPR-Cas9 Screening with Sinococuline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sinococuline, a natural alkaloid extracted from plants such as Cocculus hirsutus, has demonstrated significant anti-inflammatory, anti-viral, and antitumor properties.[1] Mechanistic studies have revealed that this compound exerts its effects, at least in part, by downregulating key inflammatory signaling pathways, including Tumor Necrosis Factor (TNF), Nuclear Factor-kappa B (NF-kB), and Interleukin-17 (IL-17).[1][2][3] Despite these insights, a comprehensive understanding of the genetic factors that mediate or enhance the cellular response to this compound remains elusive.

The advent of CRISPR-Cas9 technology provides a powerful tool for systematic, genome-wide interrogation of gene function.[4] By creating precise gene knockouts, CRISPR-Cas9 screens can identify genes that are essential for specific biological processes or that modulate the cellular response to drug treatments. This application note describes a detailed protocol for a focused CRISPR-Cas9 knockout screen to identify novel genetic regulators of inflammatory responses in the context of this compound treatment. This approach can unveil new therapeutic targets and provide deeper insights into the mechanism of action of this compound.

Principle of the Method

This protocol utilizes a pooled lentiviral single-guide RNA (sgRNA) library targeting a focused set of genes involved in inflammatory and immune signaling pathways. A Cas9-expressing cell line is transduced with this library, generating a population of cells with single-gene knockouts. This cell pool is then treated with a sub-lethal dose of this compound and a pro-inflammatory stimulus (e.g., TNF-α). By comparing the abundance of sgRNAs in the this compound-treated population versus a vehicle-treated control population through next-generation sequencing (NGS), we can identify genes whose knockout confers either sensitization or resistance to the anti-inflammatory effects of this compound.

Materials and Methods

Cell Line and Culture
  • Human monocytic cell line (e.g., THP-1) stably expressing Cas9 nuclease.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of Blasticidin for Cas9 maintenance.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

CRISPR-Cas9 Library
  • A focused lentiviral sgRNA library targeting human genes involved in inflammation, immunity, and apoptosis. The library should include multiple sgRNAs per gene and non-targeting control sgRNAs.

Reagents
  • This compound (≥98% purity)

  • TNF-α, human recombinant

  • Lentiviral Packaging Plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection Reagent

  • Polybrene

  • Puromycin

  • Genomic DNA Extraction Kit

  • PCR Master Mix for sgRNA amplification

  • Primers for NGS library preparation

  • DNA Purification Kit

Experimental Protocols

Lentivirus Production
  • Plate HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

  • Co-transfect each dish with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's instructions.

  • Change the medium 12-16 hours post-transfection.

  • Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

CRISPR-Cas9 Library Transduction
  • Plate Cas9-expressing THP-1 cells at a density that ensures an MOI of 0.3-0.5. This low MOI is crucial to ensure that most cells receive a single sgRNA.

  • Transduce the cells with the pooled sgRNA lentiviral library in the presence of Polybrene (8 µg/mL).

  • After 24 hours, replace the virus-containing medium with fresh medium.

  • After another 24 hours, begin selection with Puromycin. The appropriate concentration of Puromycin should be determined beforehand with a kill curve.

  • Expand the transduced cell population under Puromycin selection, ensuring a sufficient number of cells to maintain library representation (at least 500 cells per sgRNA).

This compound Treatment and Screening
  • Determine the IC20 (the concentration that inhibits 20% of cell viability) of this compound on the Cas9-expressing THP-1 cells when co-treated with a pro-inflammatory stimulus like TNF-α (10 ng/mL).

  • Split the transduced cell pool into two populations: a treatment group and a vehicle control group.

  • Treat the treatment group with the pre-determined IC20 of this compound and TNF-α.

  • Treat the control group with vehicle (e.g., DMSO) and TNF-α.

  • Culture the cells for 14 days, passaging as necessary and maintaining a cell count that preserves library complexity.

  • At the end of the treatment period, harvest a representative population of cells from each group for genomic DNA extraction.

Genomic DNA Extraction and sgRNA Sequencing
  • Extract genomic DNA from the harvested cells using a commercial kit, following the manufacturer's protocol.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes.

  • Purify the PCR products.

  • Quantify and pool the libraries for sequencing on an Illumina platform.

Data Analysis

The sequencing data is analyzed to determine the sgRNA representation in each population. The raw sequencing reads are first trimmed and aligned to the sgRNA library reference to obtain read counts for each sgRNA. The fold change in abundance of each sgRNA in the this compound-treated sample is compared to the vehicle-treated control. Gene-level scores are then calculated using algorithms like MAGeCK to identify genes that are significantly enriched or depleted.

Hypothetical Results

A hypothetical CRISPR-Cas9 screen was performed to identify genes that modulate the anti-inflammatory effects of this compound in TNF-α-stimulated THP-1 cells. The following table summarizes the top 5 enriched and depleted genes, indicating that their knockout may confer resistance or sensitivity to this compound treatment, respectively.

Gene Log2 Fold Change (this compound vs. Vehicle) P-value Phenotype
Enriched Genes (Potential Resistance Genes)
IRAK43.21.5e-6Resistance
TRAF62.83.2e-6Resistance
IKBKB2.58.1e-6Resistance
TAB22.11.2e-5Resistance
REL A1.92.5e-5Resistance
Depleted Genes (Potential Sensitizing Genes)
A20 (TNFAIP3)-3.59.8e-7Sensitization
CYLD-3.12.1e-6Sensitization
SOCS3-2.75.4e-6Sensitization
SHIP1 (INPP5D)-2.39.2e-6Sensitization
MKP-1 (DUSP1)-2.01.8e-5Sensitization

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_transduction Library Transduction cluster_screening Screening cluster_analysis Analysis Lentiviral sgRNA Library Lentiviral sgRNA Library Transduction (MOI < 0.5) Transduction (MOI < 0.5) Lentiviral sgRNA Library->Transduction (MOI < 0.5) Cas9-expressing THP-1 Cells Cas9-expressing THP-1 Cells Cas9-expressing THP-1 Cells->Transduction (MOI < 0.5) Puromycin Selection Puromycin Selection Transduction (MOI < 0.5)->Puromycin Selection Pooled Knockout Cells Pooled Knockout Cells Puromycin Selection->Pooled Knockout Cells Vehicle + TNF-a Vehicle + TNF-a Pooled Knockout Cells->Vehicle + TNF-a This compound + TNF-a This compound + TNF-a Pooled Knockout Cells->this compound + TNF-a Genomic DNA Extraction Genomic DNA Extraction Vehicle + TNF-a->Genomic DNA Extraction This compound + TNF-a->Genomic DNA Extraction sgRNA Amplification & Sequencing sgRNA Amplification & Sequencing Genomic DNA Extraction->sgRNA Amplification & Sequencing Data Analysis (MAGeCK) Data Analysis (MAGeCK) sgRNA Amplification & Sequencing->Data Analysis (MAGeCK) Hit Identification Hit Identification Data Analysis (MAGeCK)->Hit Identification signaling_pathway cluster_pathway Known Signaling Pathways Affected by this compound cluster_tnf TNF Signaling cluster_nfkb NF-kB Signaling cluster_il17 IL-17 Signaling TNF-a TNF-a TNFR TNFR TNF-a->TNFR IL-17 IL-17 IL-17R IL-17R IL-17->IL-17R This compound This compound TRAF2/5 TRAF2/5 This compound->TRAF2/5 inhibits IKK Complex IKK Complex This compound->IKK Complex inhibits ACT1 ACT1 This compound->ACT1 inhibits TNFR->TRAF2/5 MAPK Cascade MAPK Cascade TRAF2/5->MAPK Cascade TRAF2/5->IKK Complex Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Cascade->Pro-inflammatory Gene Expression IkB IkB IKK Complex->IkB phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) releases NF-kB (p65/p50)->Pro-inflammatory Gene Expression IL-17R->ACT1 ACT1->IKK Complex

References

Application Notes and Protocols for Pharmacokinetic Modeling of Sinococuline in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the methodologies and data related to the pharmacokinetic modeling of Sinococuline, a bioactive compound isolated from Cocculus hirsutus. The protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound.

Introduction

This compound is a morphinan alkaloid that has demonstrated potential antiviral activities, particularly against the dengue virus.[1][2][3][4][5] Understanding its pharmacokinetic profile is crucial for dose optimization and establishing a clear pharmacokinetic-pharmacodynamic (PK-PD) relationship. This document outlines the bioanalytical methods for quantifying this compound in plasma and summarizes the key pharmacokinetic parameters observed in a Phase I clinical trial.

Quantitative Data Summary

The following tables summarize the mean pharmacokinetic parameters of this compound in healthy adult human subjects following multiple ascending oral doses of an aqueous extract of Cocculus hirsutus (AQCH) under fasting conditions.

Table 1: Mean Pharmacokinetic Parameters of this compound on Day 1

Cohort (Dose)Cmax (ng/mL)AUC (h*ng/mL)
1 (100 mg)7 - 2169 - 339
2 (200 mg)
3 (400 mg)
4 (600 mg)
5 (800 mg)

Table 2: Mean Pharmacokinetic Parameters of this compound on Day 10

Cohort (Dose)Cmax (ng/mL)AUC (h*ng/mL)
1 (100 mg)10 - 62125 - 672
2 (200 mg)
3 (400 mg)
4 (600 mg)
5 (800 mg)

Note: Specific values for cohorts 2-5 were not detailed in the provided search results but showed a dose-dependent increase.

Pharmacokinetic Observations:

  • Linearity: The peak plasma concentration (Cmax) and total exposure (AUC) of this compound demonstrated linearity up to a 600 mg dose.

  • Saturation Kinetics: Saturation kinetics were observed at the 800 mg dose.

  • Elimination Half-Life: No significant difference was observed in the elimination half-life across the different dose cohorts, suggesting no saturation in the rate of elimination.

  • Accumulation: Dose accumulation was observed, with a steady state being achieved within 3 days of administration.

Experimental Protocols

Bioanalytical Method for Quantification of this compound in Human Plasma

This protocol is based on a validated selective and highly sensitive LC-MS/MS method.

Objective: To accurately quantify the concentration of this compound in human plasma samples.

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., a chemical analogue or naltrexone

  • Methanol (HPLC grade)

  • Ammonium formate buffer (10 mM)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Nexera X2)

  • Analytical column (e.g., Luna Omega Polar-C18)

  • Triple quadrupole mass spectrometer (e.g., API 4000)

  • Centrifuge

  • Vortex mixer

  • Pipettes

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).

    • Prepare working solutions for calibration standards and QCs by serial dilution of the stock solution.

    • Spike blank human plasma with the working solutions to create calibration standards and QCs at various concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples and vortex to ensure homogeneity.

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute this compound and the IS from the cartridge using an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Luna Omega Polar-C18, maintained at 45°C.

      • Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium formate buffer (e.g., 60:40, v/v) at an acidic pH.

      • Flow Rate: 0.250 mL/min.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive polarity.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, sensitivity (Lower Limit of Quantification of 1.50 ng/mL achieved), linearity (r ≥ 0.99), precision, accuracy, recovery, and stability.

Pharmacokinetic Modeling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to simulate its pharmacokinetic profile at different dosing regimens.

Software:

  • Pharmacokinetic modeling software (e.g., Phoenix® WinNonlin® Version 8.2)

Protocol:

  • Data Input:

    • Input the plasma concentration-time data for each subject from the clinical study.

  • Model Selection:

    • Utilize a compartmental modeling approach to describe the pharmacokinetics of this compound.

  • Model Fitting and Simulation:

    • Fit the individual plasma concentration data to the selected compartmental model.

    • Use the model developed from a specific dose (e.g., 100 mg) to simulate the pharmacokinetic profiles at other dose levels and on different days of administration.

    • Perform simulations with a sufficient number of iterations (e.g., 1000) to predict the pharmacokinetic profile.

  • Parameter Estimation:

    • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Modeling p1 Healthy Human Volunteers p2 Oral Administration of AQCH Tablets p1->p2 p3 Blood Sample Collection at Predetermined Time Points p2->p3 p4 Plasma Separation by Centrifugation p3->p4 p5 Solid-Phase Extraction (SPE) p4->p5 p6 LC-MS/MS Analysis p5->p6 p7 Quantification of this compound Concentration p6->p7 p8 Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) p7->p8 p9 Determination of PK Parameters (Cmax, AUC, etc.) p8->p9

Caption: Workflow for Pharmacokinetic Analysis of this compound in Human Plasma.

Signaling Pathways Modulated by this compound

The following diagram illustrates the signaling pathways that have been identified as being modulated by this compound in the context of its antiviral (pharmacodynamic) activity against the dengue virus. The direct relationship between plasma concentrations of this compound and the modulation of these pathways requires further investigation.

G cluster_virus Dengue Virus Infection cluster_cell Host Cell DENV Dengue Virus TNF TNF Signaling Pathway DENV->TNF Activates NFkB NF-kB Signaling Pathway DENV->NFkB Activates Cytokine Cytokine-Cytokine Receptor Interactions DENV->Cytokine Activates Inflammation Pro-inflammatory Response TNF->Inflammation NFkB->Inflammation Cytokine->Inflammation This compound This compound This compound->TNF Inhibits This compound->NFkB Inhibits This compound->Cytokine Inhibits

Caption: Known Signaling Pathways Modulated by this compound's Antiviral Activity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sinococuline Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Sinococuline in in vitro assays, achieving optimal solubility is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed protocols, troubleshooting advice, and insights into the compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO. For most cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically between 0.1% and 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Pre-warm the aqueous medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Rapid mixing: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Use a three-step solubilization protocol: For particularly challenging situations, a three-step protocol can be effective[1]. This involves first dissolving this compound in 100% DMSO, then diluting this solution in fetal bovine serum (FBS), and finally making the final dilution in the cell culture medium.

  • Sonication: Briefly sonicating the final solution in a water bath sonicator can help to break up small precipitates and improve dissolution.

  • Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.

Q3: Are there alternative solvents to DMSO for this compound?

A3: While DMSO is the most commonly reported solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested for their suitability with your specific assay. However, there is limited publicly available data on the solubility of this compound in these solvents. If you choose to use an alternative solvent, it is essential to perform a solubility test beforehand and to always include a vehicle control in your experiments.

Q4: What is the maximum tolerated concentration of DMSO in cell culture?

A4: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the assay. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%. However, primary cells are often more sensitive. It is always recommended to perform a dose-response curve for DMSO on your specific cell line to determine the optimal non-toxic concentration.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Issue Possible Cause Troubleshooting Steps
Compound precipitation in stock solution The compound is not fully dissolved or has come out of solution during storage.1. Gently warm the stock solution in a 37°C water bath for 5-10 minutes.2. Vortex the solution vigorously or sonicate for a few minutes.3. If precipitation persists, prepare a fresh stock solution.
Inconsistent experimental results Incomplete dissolution of this compound leading to variability in the effective concentration.1. Ensure the stock solution is completely clear before each use.2. Follow a standardized and validated protocol for preparing working solutions.3. Prepare fresh working solutions for each experiment.
High background or non-specific effects in the assay Aggregation of this compound at the working concentration.1. Visually inspect the working solution for any signs of turbidity.2. Consider filtering the working solution through a 0.22 µm syringe filter (note: this may reduce the effective concentration).3. Try lowering the final concentration of this compound.
Observed cellular toxicity The concentration of the solvent (e.g., DMSO) is too high.1. Calculate the final percentage of the solvent in your assay medium and ensure it is within the tolerated range for your cell line (typically ≤0.5%).2. Perform a vehicle control experiment with the same concentration of the solvent to confirm that the toxicity is not due to the solvent alone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

  • If needed, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

  • While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Vortex the working solution briefly to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your in vitro assay.

Signaling Pathways and Experimental Workflows

Recent studies have shown that this compound exhibits anti-dengue virus activity by modulating host inflammatory responses. Specifically, it has been observed to downregulate the TNF and NF-κB signaling pathways.[2][3]

Sinococuline_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay Sinococuline_Powder This compound Powder DMSO_Stock 10 mM Stock in DMSO Sinococuline_Powder->DMSO_Stock Dissolve Working_Solution Working Solution in Aqueous Medium DMSO_Stock->Working_Solution Dilute Treatment Treat with This compound Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Data_Acquisition Data Acquisition Treatment->Data_Acquisition

Experimental workflow for preparing and using this compound in in vitro assays.

TNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK_complex Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nucleus->Gene_Expression TNF TNF-α TNF->TNFR

Simplified TNF-α signaling pathway leading to NF-κB activation, with the inhibitory effect of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB_free NF-κB (free) IkB_p->NFkB_free IκB Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Overview of the canonical NF-κB signaling pathway and its inhibition by this compound.

References

Technical Support Center: Optimizing Sinococuline Dosage for Anti-Dengue Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Sinococuline in anti-dengue virus (DENV) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in vitro studies with this compound?

A1: For in vitro studies, a good starting point is to test a concentration range of 0.5 µg/mL to 5.0 µg/mL.[1] Published studies have shown that this compound effectively inhibits the release of DENV non-structural protein 1 (NS1) from infected Vero cells within this range.[1]

Q2: What is the reported cytotoxicity of this compound in cell culture?

A2: In Vero cells, the 50% cytotoxic concentration (CC50) of this compound has been reported to be 19.72 µg/mL.[2] It is crucial to determine the CC50 in your specific cell line to ensure that the observed antiviral effect is not due to cell death.

Q3: What are the effective inhibitory concentrations (IC50) of this compound against different DENV serotypes?

A3: this compound has demonstrated potent activity against all four DENV serotypes. The reported IC50 values in Vero cells are:

  • DENV-1: 0.2 µg/mL

  • DENV-2: 0.08 µg/mL

  • DENV-3: 0.17 µg/mL

  • DENV-4: 0.1 µg/mL[1]

Q4: What is a suggested in vivo dosage for mouse models?

A4: In AG129 mice, a dosage of 2.0 mg/kg/day, administered intraperitoneally (i.p.) twice a day (BID), has been shown to be effective in protecting against severe DENV infection.[3] This dosage regimen effectively reduced serum viremia and tissue viral load. Dosages of 0.5 mg/kg/day and 1.0 mg/kg/day have also been tested.

Q5: How does this compound appear to exert its anti-dengue effect?

A5: Transcriptional analysis of DENV-infected Vero cells treated with this compound revealed a downregulation of key inflammatory signaling pathways, including TNF, cytokine-cytokine receptor interactions, and NF-kB signaling pathways. By preventing the activation of these pathways, this compound may mitigate the inflammatory cascade associated with severe dengue disease.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at expected effective concentrations.

  • Possible Cause: Cell line sensitivity. Different cell lines may exhibit varying sensitivities to this compound.

  • Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT or WST-1 assay) on your specific cell line to determine the CC50. Always include an uninfected, untreated cell control and a vehicle control (the solvent used to dissolve this compound).

Problem 2: Inconsistent antiviral activity in vitro.

  • Possible Cause 1: Drug stability.

  • Troubleshooting Step 1: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Assay variability.

  • Troubleshooting Step 2: Ensure consistent cell seeding density, virus multiplicity of infection (MOI), and incubation times. Include appropriate positive (virus only) and negative (cells only, vehicle control) controls in every assay.

Problem 3: Lack of efficacy in the in vivo model.

  • Possible Cause 1: Route of administration.

  • Troubleshooting Step 1: Intraperitoneal (i.p.) injection has been shown to be more effective than oral gavage for this compound in AG129 mice.

  • Possible Cause 2: Pharmacokinetics and bioavailability.

  • Troubleshooting Step 2: Consider conducting a pilot pharmacokinetic study to determine the optimal dosing interval and to ensure that therapeutic concentrations are achieved and maintained in the target tissues. Human studies on an aqueous extract containing this compound showed that a steady state was achieved within 3 days with three times daily dosing.

Data Presentation

Table 1: In Vitro Cytotoxicity and Antiviral Efficacy of this compound in Vero Cells

ParameterConcentration/ValueReference
CC50 19.72 µg/mL
IC50 (DENV-1) 0.2 µg/mL
IC50 (DENV-2) 0.08 µg/mL
IC50 (DENV-3) 0.17 µg/mL
IC50 (DENV-4) 0.1 µg/mL
Selectivity Index (SI) DENV-1 98.6
Selectivity Index (SI) DENV-2 246.5
Selectivity Index (SI) DENV-3 116
Selectivity Index (SI) DENV-4 197.2

Table 2: In Vivo Dosage and Efficacy of this compound in AG129 Mice

DosageRoute of AdministrationDosing RegimenOutcomeReference
0.5 mg/kg/dayIntraperitoneal (i.p.)Twice a day (BID)Reduced viral load in organs
1.0 mg/kg/dayIntraperitoneal (i.p.)Twice a day (BID)Reduced viral load in organs
2.0 mg/kg/dayIntraperitoneal (i.p.)Twice a day (BID)Most effective in protecting severely DENV-infected mice, reduced serum viremia and tissue viral load

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxic effect of this compound on Vero cells.

Materials:

  • Vero cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the negative control and determine the CC50 value using a dose-response curve.

DENV NS1 Antigen Release Inhibition Assay (ELISA)

This protocol measures the amount of DENV NS1 antigen secreted from infected cells.

Materials:

  • Vero cells

  • DENV stock

  • This compound

  • Complete growth medium

  • Commercial DENV NS1 ELISA kit

  • 96-well plate

Procedure:

  • Seed Vero cells in a 96-well plate and incubate overnight.

  • Infect the cells with DENV-2 at a specific MOI.

  • After the virus adsorption period, remove the inoculum and add fresh medium containing different concentrations of this compound (e.g., 0.5, 1.0, 2.0, and 5.0 µg/ml).

  • Include a virus control (infected cells without treatment) and a cell control (uninfected cells).

  • Collect aliquots of the cell culture supernatant at 24, 48, 72, and 96 hours post-infection.

  • Perform the NS1 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm.

  • Plot the absorbance values against the different this compound concentrations to determine the inhibition of NS1 release.

Flow Cytometry-Based Virus Inhibition Assay

This method quantifies the percentage of infected cells.

Materials:

  • Vero cells

  • DENV stocks (serotypes 1-4)

  • This compound

  • Anti-flavivirus monoclonal antibody (e.g., 4G2) conjugated to a fluorophore

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Pre-treat Vero cells with various concentrations of this compound for a specified period.

  • Infect the cells with each DENV serotype.

  • After incubation (e.g., 48 hours), harvest the cells.

  • Fix and permeabilize the cells according to standard protocols.

  • Stain the cells with the fluorescently labeled anti-flavivirus antibody.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentage of infected (fluorescent) cells in the treated samples compared to the untreated virus control.

  • Calculate the IC50 value for each serotype.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_invivo In Vivo Experiments (AG129 Mice) cluster_analysis Analysis prep_cells Prepare Vero Cells treat_sino Treat with this compound prep_cells->treat_sino infect_denv Infect with DENV treat_sino->infect_denv incubate Incubate infect_denv->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt elisa NS1 ELISA (Antigen Release) incubate->elisa flow Flow Cytometry (Inhibition) incubate->flow infect_mice Infect Mice with DENV treat_mice Treat with this compound (i.p.) infect_mice->treat_mice monitor Monitor Survival & Morbidity treat_mice->monitor collect_samples Collect Tissues/Serum treat_mice->collect_samples rtqpcr RT-qPCR (Viral Load) collect_samples->rtqpcr cytokine_elisa Cytokine ELISA (TNF-α, IL-6) collect_samples->cytokine_elisa

Caption: Experimental workflow for evaluating this compound's anti-dengue activity.

signaling_pathway cluster_pathways Pro-inflammatory Signaling Pathways DENV Dengue Virus Infection HostCell Host Cell Receptor DENV->HostCell Entry TNFR TNF Receptor HostCell->TNFR Activates Cytokine_Receptor Cytokine Receptor HostCell->Cytokine_Receptor Activates IKK IKK Complex TNFR->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Proinflammatory_Cytokines Transcription STAT_activation STAT Activation Cytokine_Receptor->STAT_activation STAT_activation->Proinflammatory_Cytokines Transcription This compound This compound This compound->TNFR Inhibits This compound->NFkB_activation Prevents This compound->Cytokine_Receptor Inhibits

Caption: this compound's inhibitory effect on DENV-induced signaling pathways.

References

Technical Support Center: Sinococuline HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Sinococuline. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve potential experimental challenges.

Troubleshooting Guide

Peak Tailing

Q1: Why is my this compound peak tailing?

Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, which is an isoquinoline alkaloid. The primary cause is often the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1] This secondary interaction leads to a distorted peak shape. Other potential causes include:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Column Contamination: Accumulation of matrix components or other impurities on the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of both this compound and the stationary phase.

  • Column Bed Deformation: A void at the column inlet or channeling in the packing material.

Troubleshooting Steps:

  • Adjust Mobile Phase pH:

    • Low pH (pH 2-3): At low pH, the residual silanol groups are protonated and less likely to interact with the protonated basic this compound molecule.

    • High pH (pH > 8): At high pH, this compound is likely to be in its neutral form, reducing interactions with the ionized silanol groups. This requires a pH-stable column.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.

  • Add a Competing Base: Incorporate a small amount of a basic additive, such as triethylamine (TEA) (typically 0.1-0.5%), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.[2]

  • Optimize Buffer Concentration: A buffer in the mobile phase helps maintain a stable pH and can help mask silanol interactions.

  • Reduce Sample Concentration: Dilute the sample to check for column overload.

  • Column Washing: If contamination is suspected, wash the column with a strong solvent.

Poor Resolution

Q2: I am seeing poor resolution between my this compound peak and other components. How can I improve it?

Poor resolution can be caused by several factors, including inappropriate mobile phase strength, suboptimal column chemistry, or issues with the HPLC system.

Troubleshooting Steps:

  • Optimize Mobile Phase Strength:

    • Decrease Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Changing the pH can alter the retention times of ionizable compounds, potentially improving resolution.

  • Select a Different Column:

    • Different Stationary Phase: If using a C18 column, consider a C8, phenyl, or cyano column to achieve different selectivity.

    • Smaller Particle Size: Columns with smaller particles (e.g., < 3 µm) provide higher efficiency and better resolution.

  • Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient method can help to resolve complex mixtures.

Retention Time Shifts

Q3: My retention time for this compound is not consistent between injections. What could be the cause?

Retention time variability can be frustrating and can affect the reliability of your results. The causes can be related to the mobile phase, the column, or the HPLC instrument itself.

Troubleshooting Steps:

  • Check the Mobile Phase:

    • Fresh Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to retention time drift.[3]

    • Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump.

    • pH Stability: If using a buffer, ensure it is stable and within its effective buffering range.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times in the initial runs.

  • Check the HPLC System:

    • Pump Performance: Inconsistent flow from the pump can cause retention time shifts. Check for leaks and ensure the pump seals are in good condition.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]

    • Injector: A faulty injector can lead to inconsistent injection volumes and retention times.

Baseline Noise

Q4: My chromatogram has a noisy baseline. What can I do to fix it?

A noisy baseline can make it difficult to accurately detect and quantify small peaks. The source of the noise can be the detector, the mobile phase, or the pump.

Troubleshooting Steps:

  • Isolate the Source:

    • Detector: Disconnect the column and run the mobile phase directly through the detector. If the baseline is still noisy, the issue is likely with the detector lamp or flow cell.

    • Pump: Pulsations from the pump can cause a noisy baseline. Check the pump's check valves and piston seals.

  • Mobile Phase Issues:

    • Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Contaminants can create a noisy baseline.

    • Incomplete Mixing: If preparing the mobile phase online, ensure the components are being mixed thoroughly.

    • Degassing: As mentioned for retention time shifts, proper degassing is crucial to prevent bubbles that cause baseline noise.

Experimental Protocol: HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and may require optimization for specific applications.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate with 0.1% Acetic Acid (pH ~4.5)
Gradient 20% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Quantitative Data Summary

The following table provides a hypothetical example of how quantitative data for this compound analysis with peak tailing issues could be presented.

Table 2: Example of Peak Shape Data for this compound under Different Conditions

ConditionTailing Factor (USP)Asymmetry Factor
Initial Method (No Additives) 2.12.5
With 0.1% Triethylamine 1.21.3
Low pH Mobile Phase (pH 3) 1.31.4

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered issue Identify the Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Shape poor_resolution Poor Resolution issue->poor_resolution Separation rt_shift Retention Time Shift issue->rt_shift Consistency baseline_noise Baseline Noise issue->baseline_noise Signal check_ph Adjust Mobile Phase pH peak_tailing->check_ph optimize_mp Optimize Mobile Phase Strength poor_resolution->optimize_mp check_mp_prep Check Mobile Phase Prep & Degassing rt_shift->check_mp_prep isolate_source Isolate Source (Detector/Pump) baseline_noise->isolate_source check_column Use End-Capped Column check_ph->check_column add_base Add Competing Base (TEA) check_column->add_base reduce_conc Reduce Sample Concentration add_base->reduce_conc end Problem Resolved reduce_conc->end change_modifier Change Organic Modifier optimize_mp->change_modifier change_column Select Different Column change_modifier->change_column use_gradient Use Gradient Elution change_column->use_gradient use_gradient->end equilibrate Ensure Column Equilibration check_mp_prep->equilibrate check_system Check Pump, Temp, Injector equilibrate->check_system check_system->end check_mp_purity Check Mobile Phase Purity isolate_source->check_mp_purity ensure_mixing Ensure Proper Mobile Phase Mixing check_mp_purity->ensure_mixing ensure_mixing->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Signaling Pathway for Peak Tailing of Basic Compounds

Peak_Tailing_Pathway cluster_column Silica-Based C18 Column Silanol_Group Residual Silanol (Si-OH) Tailing_Peak Tailing Peak Silanol_Group->Tailing_Peak Delayed Elution C18_Phase C18 Stationary Phase Good_Peak Symmetrical Peak C18_Phase->Good_Peak Desired Elution Sinococuline_Protonated Protonated this compound (Basic) Sinococuline_Protonated->Silanol_Group Secondary Retention Sinococuline_Protonated->C18_Phase Primary Retention Primary_Interaction Hydrophobic Interaction Secondary_Interaction Ionic Interaction

Caption: Interaction pathways leading to peak tailing for basic analytes.

References

Preventing Sinococuline degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Sinococuline to prevent its degradation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It offers good solubility and is compatible with most cell-based assays after appropriate dilution. For applications where DMSO is not suitable, absolute ethanol can be considered, although solubility may be lower.

Q2: What is the optimal storage temperature for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C. For short-term storage (a few days to a week), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, like many alkaloids, this compound may be sensitive to light. It is crucial to store stock solutions in amber or light-blocking vials to prevent photodegradation. When working with the solution, minimize its exposure to direct light.

Q4: What is the recommended concentration for stock solutions?

A4: Preparing a concentrated stock solution (e.g., 10 mM in DMSO) is advisable. More concentrated solutions are often more stable than highly diluted ones. You can then make fresh dilutions to your desired working concentration for your experiments.

Q5: How long can I store my this compound stock solution?

A5: While specific long-term stability data for this compound is not extensively published, based on general knowledge of morphinane alkaloids, a stock solution in DMSO stored at -20°C and protected from light should be stable for several months. It is best practice to prepare fresh stocks every 3-6 months or to qualify the stock solution if stored for longer periods.

Q6: Should I be concerned about the pH of my stock solution?

A6: The stability of alkaloids can be highly pH-dependent. This compound, as a morphinane alkaloid, may be more susceptible to degradation under alkaline (high pH) conditions. DMSO is an aprotic solvent and will not influence the pH. If you are preparing aqueous solutions, it is advisable to use a slightly acidic buffer (pH 4-6) to enhance stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in my experiments. 1. Degradation of this compound in the stock solution. 2. Repeated freeze-thaw cycles. 3. Improper storage (e.g., exposure to light or elevated temperatures). 4. Contamination of the stock solution.1. Prepare a fresh stock solution from solid this compound. 2. Aliquot the stock solution into smaller, single-use volumes to avoid freeze-thaw cycles. 3. Verify that the storage conditions are optimal (-20°C, protected from light). 4. Use sterile techniques when handling the stock solution. 5. Perform a quick quality check of your stock solution (see Experimental Protocols).
Precipitate observed in my stock solution upon thawing. 1. The concentration of the stock solution exceeds its solubility at lower temperatures. 2. The solvent has partially evaporated, increasing the concentration.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. Ensure the vial cap is securely sealed to prevent solvent evaporation. 3. If the precipitate persists, centrifuge the vial and use the supernatant, then re-evaluate the concentration if necessary. 4. Consider preparing a slightly more dilute stock solution for future use.
Color change in my stock solution. 1. Oxidation of this compound. 2. Contamination.1. Discard the stock solution and prepare a fresh one. Oxidation can alter the chemical structure and biological activity. 2. Ensure high-purity solvent is used and sterile handling techniques are followed.
Inconsistent experimental results. 1. Inaccurate initial weighing of solid this compound. 2. Pipetting errors during dilution. 3. Partial degradation of the stock solution.1. Use a calibrated analytical balance for weighing. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Prepare a fresh stock solution and compare results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Parameter Recommendation Rationale
Solvent High-purity DMSOGood solubility and stability.
Concentration 1-10 mMConcentrated solutions are generally more stable.
Storage Temperature -20°C (long-term) or 4°C (short-term)Minimizes chemical degradation.
Light Exposure Store in amber or opaque vialsPrevents photodegradation.
pH (for aqueous solutions) Slightly acidic (pH 4-6)Alkaloids are often more stable in acidic conditions.
Freeze-Thaw Cycles Avoid; aliquot into single-use volumesRepeated cycling can accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 333.38 g/mol .

    • For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 333.38 g/mol = 0.00333 g or 3.33 mg.

  • Weigh the calculated amount of this compound using a calibrated analytical balance and place it into a sterile vial.

  • Add the calculated volume of high-purity DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • If desired, dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Quick Quality Check of this compound Stock Solution using UV-Vis Spectrophotometry

Objective: To qualitatively assess the integrity of a this compound stock solution by comparing its UV absorbance spectrum to that of a freshly prepared solution. This is not a quantitative measure of degradation but can indicate significant changes.

Materials:

  • This compound stock solution (test sample)

  • Freshly prepared this compound stock solution (reference)

  • Methanol or Ethanol (spectrophotometry grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh reference solution: Following Protocol 1, prepare a new stock solution of this compound at the same concentration as your test sample.

  • Dilution: Dilute a small aliquot of both your test sample and the fresh reference solution in methanol to a final concentration suitable for UV-Vis analysis (e.g., 10-20 µM). Use the same dilution factor for both.

  • Blank Measurement: Use methanol as a blank to zero the spectrophotometer.

  • Spectral Scan: Scan the absorbance of both the diluted test sample and the diluted reference sample over a wavelength range of 200-400 nm.

  • Comparison: Overlay the two spectra. A significant decrease in the absorbance maximum (λmax) or a noticeable change in the shape of the spectrum for your test sample compared to the fresh reference suggests potential degradation.

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in High-Purity DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound stock solutions.

degradation_pathway Potential Degradation Pathways for this compound This compound This compound (Active) oxidized Oxidized Products This compound->oxidized High pH, Oxygen hydrolyzed Hydrolyzed Products This compound->hydrolyzed Extreme pH photodegraded Photodegradation Products This compound->photodegraded UV Light inactive Inactive/Less Active Products oxidized->inactive hydrolyzed->inactive photodegraded->inactive

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Loss of Activity start Inconsistent or No Biological Activity check_storage Verify Storage Conditions (-20°C, dark) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) check_storage->check_handling Storage OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Storage Improper quality_check Perform UV-Vis Quality Check check_handling->quality_check Handling OK check_handling->prepare_fresh Improper Handling quality_check->prepare_fresh Spectrum Altered resolve Problem Resolved quality_check->resolve Spectrum OK (Investigate other experimental variables) prepare_fresh->resolve

Caption: Troubleshooting flowchart for loss of this compound activity.

Troubleshooting inconsistent results in Sinococuline experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sinococuline experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing inconsistent cytotoxicity (IC50 values) for this compound in my cell-based assays?

A1: Inconsistent IC50 values can stem from several factors related to assay conditions and reagents. Here are some key areas to investigate:

  • Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all plates and experiments. Over-confluent or unhealthy cells can exhibit altered metabolic activity, affecting the assay's outcome.

  • Compound Solubility and Stability: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Prepare fresh dilutions for each experiment, as the compound's stability in solution over time may vary.

  • Assay Incubation Time: The duration of cell exposure to this compound can significantly impact the IC50 value. Optimize and standardize the incubation time (e.g., 24, 48, or 72 hours) based on your cell line's doubling time and the experimental objectives.

  • MTT Reagent and Solubilization: The concentration and quality of the MTT reagent are critical. Ensure the formazan crystals are completely solubilized before reading the absorbance. Incomplete solubilization is a common source of variability.

Q2: My in vivo experiments with this compound are showing variable efficacy in reducing dengue virus (DENV) load. What could be the cause?

A2: In vivo experiments are inherently more complex, and variability can be introduced at multiple stages:

  • Route of Administration: The method of delivering this compound can affect its bioavailability and efficacy. Intraperitoneal (i.p.) injection has been shown to be more effective than oral gavage in mouse models.[1][2] Ensure the chosen route is consistent and technically well-executed.

  • Dosage and Dosing Schedule: The dose and frequency of administration are critical for maintaining therapeutic levels of the compound. A dose of 2.0 mg/kg/day, administered twice daily (BID), has been reported as effective in AG129 mice.[1][3][4] Inconsistent timing or inaccurate dosage can lead to variable results.

  • Animal Model and Infection Severity: The age, weight, and overall health of the animal models should be uniform. The severity of the DENV infection can also influence the perceived efficacy of the treatment. Ensure a consistent and reproducible infection model.

  • Sample Collection and Processing: Variations in the timing of sample collection (e.g., blood, tissues) and subsequent processing for viral load analysis (RT-qPCR) can introduce variability. Standardize these procedures across all experimental groups.

Q3: I am seeing inconsistent anti-inflammatory effects (e.g., TNF-α, IL-6 levels) in my experiments. How can I troubleshoot this?

A3: The anti-inflammatory effects of this compound are linked to its modulation of signaling pathways like NF-kB and TNF. Inconsistencies can arise from:

  • Stimulant Variability: If you are using a pro-inflammatory stimulus (e.g., LPS) to induce cytokine production, ensure its concentration and purity are consistent. The timing of this compound treatment relative to the stimulus is also crucial.

  • Cell Type and State: Different cell types will have varying responses to both the stimulus and this compound. The activation state of the cells can also play a role. Use well-characterized cell lines and ensure they are not overly passaged.

  • Cytokine Measurement Assay: The sensitivity and specificity of the ELISA or other cytokine detection methods are important. Use high-quality, validated kits and follow the manufacturer's instructions carefully. Ensure consistent incubation times and washing steps.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies to serve as a benchmark for your experiments.

Table 1: In Vitro Cytotoxicity and Anti-Dengue Virus (DENV) Activity of this compound

ParameterCell LineDENV SerotypeValueReference
CC50 VeroN/A19.72 µg/mL
IC50 VeroDENV-198.6 (SI)
IC50 VeroDENV-2246.5 (SI)
IC50 VeroDENV-3116 (SI)
IC50 VeroDENV-4197.2 (SI)

SI: Selectivity Index (CC50/IC50)

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model of Dengue Virus Infection

Route of AdministrationDosageFrequencyOutcomeReference
Intraperitoneal (i.p.)0.5 mg/kg/dayTwice a day (BID)Reduction in viral load
Intraperitoneal (i.p.)1.0 mg/kg/dayTwice a day (BID)Significant reduction in viral load and pro-inflammatory cytokines
Intraperitoneal (i.p.)2.0 mg/kg/dayTwice a day (BID)Most effective in reducing serum viremia, tissue viral load, and pro-inflammatory cytokines (TNF-α, IL-6)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Dengue Virus (DENV) NS1 Antigen ELISA

This protocol is for the quantification of DENV NS1 antigen in cell culture supernatants or plasma.

  • Coating: Coat a 96-well microplate with a monoclonal anti-dengue NS1 antibody and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% skim milk in PBS with 0.05% Tween 20) for 1 hour at 37°C.

  • Sample Incubation: Add diluted samples (cell culture supernatant or plasma) and standards to the wells and incubate for 1-2 hours at 37°C.

  • Detection Antibody: Wash the plate and add an HRP-conjugated anti-dengue NS1 antibody. Incubate for 1 hour at 37°C.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve from the standards and determine the concentration of NS1 in the samples.

Dengue Virus (DENV) Load Quantification by RT-qPCR

This protocol outlines the steps for quantifying DENV RNA from in vitro or in vivo samples.

  • RNA Extraction: Isolate total RNA from cells, plasma, or tissue homogenates using a suitable RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and DENV-specific primers or random hexamers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing a qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers specific for a conserved region of the DENV genome, and the cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a known quantity of DENV RNA or a plasmid containing the target sequence.

    • Determine the viral copy number in the samples by comparing their Ct values to the standard curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

Sinococuline_Signaling_Pathway DENV Dengue Virus Infection NFkB NF-kB Signaling DENV->NFkB Activates TNF TNF Signaling DENV->TNF Activates IL17 IL-17 Signaling DENV->IL17 Activates This compound This compound This compound->NFkB Inhibits This compound->TNF Inhibits This compound->IL17 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces TNF->Cytokines Induces IL17->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagents Verify Reagent Quality (this compound purity, cell culture media, assay kits) Start->CheckReagents CheckProtocol Review Experimental Protocol (Dosage, incubation times, dilutions) Start->CheckProtocol CheckCells Assess Cell/Animal Health (Passage number, viability, age, weight) Start->CheckCells Standardize Standardize Procedures (Pipetting, timing, instrument calibration) CheckReagents->Standardize CheckProtocol->Standardize CheckCells->Standardize RunControls Include Appropriate Controls (Positive, negative, vehicle) Standardize->RunControls AnalyzeData Re-analyze Data (Statistical methods, normalization) RunControls->AnalyzeData Consistent Consistent Results AnalyzeData->Consistent

Caption: A logical workflow for troubleshooting inconsistent results.

References

Enhancing the stability of Sinococuline in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of Sinococuline when dissolved in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO, with concentrations of 10 mM being reported in the literature.[1] For most in vitro applications, DMSO is a suitable solvent for creating concentrated stock solutions.

Q2: What are the ideal storage conditions for this compound-DMSO stock solutions?

A2: For optimal stability, this compound-DMSO stock solutions should be stored under the following conditions:

  • Temperature: For long-term storage (months), -80°C is recommended. For short-term storage (weeks), -20°C is acceptable.[2][3]

  • Light: Protect from light by using amber-colored vials or by wrapping vials in aluminum foil. Alkaloids can be susceptible to photodegradation.

  • Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] Store solutions in tightly sealed vials to minimize water absorption, which can lead to hydrolysis of the compound.[5]

Q3: How many times can I freeze and thaw my this compound-DMSO stock solution?

A3: It is best to minimize freeze-thaw cycles. Repeated cycling can introduce moisture and potentially lead to precipitation or degradation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes after preparation. Studies on a diverse set of compounds in DMSO have shown no significant loss after 11 freeze-thaw cycles when handled properly, but this can be compound-specific.

Q4: What are the signs of this compound degradation in a DMSO solution?

A4: Signs of degradation may include:

  • Color change: A noticeable change in the color of the solution.

  • Precipitation: The formation of solid particles in the solution, which may indicate insolubility or degradation into less soluble products.

  • Loss of biological activity: A decrease in the expected efficacy of the compound in your experiments.

  • Changes in chromatographic profile: The appearance of new peaks or a decrease in the main peak area when analyzed by methods like HPLC.

Q5: Should I use anhydrous DMSO?

A5: Using anhydrous DMSO is a best practice, especially for long-term storage, as water can be a significant factor in compound degradation. If you are not using anhydrous DMSO, be aware that the presence of water may affect the stability of this compound. A study on a large set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but this is not guaranteed for all compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the stock solution upon storage at -20°C or -80°C. The compound may be coming out of solution at low temperatures.Gently warm the vial to room temperature and vortex to redissolve the compound before use. Ensure the compound is fully dissolved before making dilutions. If precipitation persists, consider preparing a fresh stock solution at a lower concentration.
The color of the solution has changed over time. This could be a sign of oxidation or other chemical degradation.Discard the solution and prepare a fresh stock. To prevent this in the future, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing and storing.
Loss of biological activity is observed in experiments. The compound may have degraded due to improper storage, handling, or exposure to environmental factors.Prepare a fresh stock solution from powder. Verify the concentration and purity of the new stock solution using an analytical method like HPLC-UV. Perform a new experiment with the fresh solution to confirm activity.
Inconsistent results are obtained between experiments. This could be due to incomplete dissolution of the compound after thawing, or degradation between uses.Ensure the stock solution is completely thawed and vortexed thoroughly before each use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data on Compound Stability in DMSO

While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general findings from studies on compound stability in DMSO to provide context.

Storage Condition Duration Finding Source
40°C15 weeksMost compounds were found to be stable.
Room Temperature5 monthsNo significant difference in compound recovery between glass and polypropylene containers.
4°C in DMSO/water (90/10)2 years85% of the 1404 tested compounds were stable.
-15°C with 11 freeze/thaw cyclesNot specifiedNo significant compound loss was observed.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in DMSO under various stress conditions.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase)

  • Hydrochloric acid (HCl) solution (for acid stress)

  • Sodium hydroxide (NaOH) solution (for base stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • HPLC-UV/MS system

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder and dissolve in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

3. Application of Stress Conditions:

  • Control: Aliquot the stock solution and store at -80°C, protected from light.

  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1, 3, 7, and 14 days).

  • Photolytic Stress: Expose an aliquot in a clear vial to a light source (e.g., a photostability chamber with UV and visible light) for a defined duration. Wrap a control vial in foil and place it alongside.

  • Acid/Base Hydrolysis: Dilute the stock solution in an aqueous solution containing a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Incubate at room temperature or a slightly elevated temperature.

  • Oxidative Stress: Dilute the stock solution in a solution containing an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.

4. Sample Analysis by HPLC-UV/MS:

  • At each time point, take a sample from each stress condition and the control.

  • Quench any ongoing reactions if necessary (e.g., neutralize acid/base).

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be able to separate the parent this compound peak from any potential degradation products.

  • Monitor the peak area of this compound and any new peaks that appear. Mass spectrometry (MS) can be used to identify the mass of potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control.

  • Plot the percentage of this compound remaining versus time for each stress condition.

  • Identify and characterize any major degradation products using MS data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 10 mM This compound in DMSO control Control (-80°C) prep->control Aliquot thermal Thermal Stress (40°C) prep->thermal Aliquot photo Photolytic Stress prep->photo Aliquot hydrolysis Acid/Base Hydrolysis prep->hydrolysis Aliquot oxidation Oxidative Stress prep->oxidation Aliquot hplc HPLC-UV/MS Analysis control->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points hydrolysis->hplc Sample at Time Points oxidation->hplc Sample at Time Points data Assess Stability & Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_stressors Stress Factors in DMSO Solution cluster_products Potential Degradation Products This compound This compound (Isoquinoline Alkaloid) hydrolyzed Hydrolyzed Products This compound->hydrolyzed via H₂O oxidized Oxidized Products (e.g., N-oxides) This compound->oxidized via O₂ photodegraded Photodegraded Fragments This compound->photodegraded via hv water Water (Hydrolysis) oxygen Oxygen (Oxidation) light Light (Photodegradation)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Sinococuline In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Sinococuline in in vivo experiments. Our goal is to help you mitigate potential off-target effects and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bisbenzylisoquinoline alkaloid derived from plants such as Cocculus hirsutus.[1] Its primary therapeutic application investigated to date is as a potent anti-dengue virus agent.[2] The principal mechanism of action for its antiviral effect is the downregulation of pro-inflammatory signaling pathways, including Tumor Necrosis Factor (TNF), Nuclear Factor-kappa B (NF-kB), and Interleukin-17 (IL-17) signaling cascades.[3] By suppressing these pathways, this compound reduces the cytokine storm associated with severe dengue infection.[1][3]

Q2: What are the potential off-target effects of this compound?

As a member of the bisbenzylisoquinoline alkaloid family, this compound has the potential to interact with a range of biological targets beyond its intended anti-inflammatory pathways. While studies on this compound specifically are limited, related compounds in this class have been shown to exhibit cardiovascular effects, such as the blockade of calcium channels, and interactions with various neurotransmitter receptors. Some bisbenzylisoquinoline alkaloids have also been reported to have cytotoxic properties and the potential for liver and kidney toxicity at high doses due to the formation of reactive metabolites.

Q3: What is the recommended dose for in vivo studies in mice?

For anti-dengue efficacy studies in AG129 mice, this compound has been shown to be effective and well-tolerated at doses between 0.5 mg/kg/day and 2.0 mg/kg/day, administered intraperitoneally (i.p.) twice a day for 4-5 days. At these doses, no adverse effects on the liver were observed.

Q4: What is the pharmacokinetic profile of this compound?

In a clinical study evaluating an aqueous extract of Cocculus hirsutus (for which this compound is a bioactive marker), the pharmacokinetics were assessed in healthy human subjects. The peak plasma concentration (Cmax) and total exposure (AUC) of this compound demonstrated linearity up to a 600 mg dose. Saturation kinetics were observed at an 800 mg dose. The formulation was well-tolerated, and no correlation was found between the dose and the frequency or severity of adverse events. Preclinical toxicological studies have established a No-Observed-Adverse-Effect-Level (NOAEL).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected Animal Morbidity or Mortality - Dose too high: The therapeutic window may be narrower in your specific animal model or for the targeted indication. - Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Off-target toxicity: this compound may be interacting with unintended targets, leading to toxicity.- Dose-ranging study: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your model. - Vehicle control: Always include a vehicle-only control group to rule out vehicle-related toxicity. - Monitor for specific toxicities: Based on the known profile of bisbenzylisoquinoline alkaloids, pay close attention to cardiovascular, liver, and kidney function. Consider monitoring ECG, and collecting blood for clinical chemistry analysis.
Inconsistent or Lack of Efficacy - Poor solubility/bioavailability: this compound may not be adequately dissolved or may be rapidly metabolized. - Incorrect dosing regimen: The dosing frequency or duration may be insufficient to maintain therapeutic concentrations. - Route of administration: The chosen route of administration may not be optimal for your target tissue.- Optimize vehicle: Ensure this compound is fully dissolved in the vehicle before administration. See the recommended protocol below. - Pharmacokinetic analysis: If possible, measure plasma concentrations of this compound to correlate exposure with efficacy. - Adjust dosing: Based on efficacy data and any available pharmacokinetic information, consider increasing the dose, frequency, or duration of treatment, staying within the MTD. The intraperitoneal route has been shown to be effective in mouse models.
Observed Neurological Side Effects (e.g., sedation, altered behavior) - Blood-brain barrier penetration and off-target CNS effects: Some bisbenzylisoquinoline alkaloids can cross the blood-brain barrier and interact with central nervous system (CNS) receptors.- Behavioral monitoring: Implement a systematic method for observing and scoring animal behavior. - Receptor binding assays: To investigate potential CNS off-targets, consider in vitro receptor binding assays for key CNS receptors.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound against Dengue Virus in AG129 Mice

Dose (mg/kg/day, i.p., BID)OutcomeReference
0.5Significant reduction in viral load in lungs and liver.
1.0Significant reduction in viral load in the small intestine.
2.0Most effective dose for reducing serum viremia and tissue viral load. Inhibition of pro-inflammatory cytokines (TNF-α and IL-6) in multiple organs.

Table 2: Human Pharmacokinetic Parameters of this compound (from AQCH extract)

Dose (mg)Cmax (ng/mL)AUC (h*ng/mL)LinearityReference
100-6007-21 (Day 1), 10-62 (Day 10)69-339 (Day 1), 125-672 (Day 10)Linear
800--Saturation kinetics observed

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies

This protocol is a recommended starting point and may require optimization for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl), sterile

  • Polyethylene glycol 400 (PEG400) (optional)

  • Tween 80 (optional)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation (Example): A common vehicle for administering hydrophobic compounds like alkaloids in vivo is a mixture of DMSO, PEG400, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.

  • This compound Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary to ensure full dissolution.

  • Preparation of Dosing Solution:

    • If using a co-solvent system, add the PEG400 and Tween 80 to the this compound stock solution and mix thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.

    • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratios of the vehicle components).

  • Administration:

    • Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle.

    • The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

    • Always include a vehicle control group that receives the same volume of the vehicle without this compound.

Protocol 2: Monitoring for In Vivo Toxicity

  • Daily Observations:

    • Monitor the animals at least once daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.

    • Record body weight daily. A significant loss of body weight can be an early indicator of toxicity.

  • Blood Collection and Analysis:

    • At the end of the study (and potentially at interim time points), collect blood samples for a complete blood count (CBC) and serum chemistry analysis.

    • Key parameters to assess for liver toxicity include alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Key parameters for kidney toxicity include blood urea nitrogen (BUN) and creatinine.

  • Histopathology:

    • At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination to identify any microscopic changes indicative of toxicity.

Visualizations

Signaling_Pathways_Affected_by_this compound cluster_DENV Dengue Virus Infection cluster_Inflammatory_Response Pro-inflammatory Signaling DENV Dengue Virus TNF TNF Signaling DENV->TNF Activates NFkB NF-kB Signaling DENV->NFkB Activates IL17 IL-17 Signaling DENV->IL17 Activates Cytokine_Storm Cytokine Storm TNF->Cytokine_Storm Leads to NFkB->Cytokine_Storm Leads to IL17->Cytokine_Storm Leads to This compound This compound This compound->TNF Inhibits This compound->NFkB Inhibits This compound->IL17 Inhibits

Caption: this compound's mechanism of action in mitigating dengue virus-induced inflammation.

Experimental_Workflow_for_In_Vivo_Study cluster_Preparation Preparation cluster_Animal_Dosing Animal Dosing cluster_Monitoring Monitoring cluster_Endpoint_Analysis Endpoint Analysis Prep Prepare this compound in Vehicle Dosing Administer via i.p. injection (e.g., 0.5-2.0 mg/kg/day, BID) Prep->Dosing Monitor Daily observation (body weight, clinical signs) Dosing->Monitor Analysis Collect blood and tissues for: - Efficacy assessment (e.g., viral load) - Toxicity analysis (clinical chemistry, histopathology) Monitor->Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Off_Target_Mitigation_Strategy Start Start: In Vivo Experiment with this compound Dose_Selection Select dose based on literature (e.g., 0.5-2.0 mg/kg for anti-dengue) Start->Dose_Selection Toxicity_Observed Unexpected Toxicity Observed? Dose_Selection->Toxicity_Observed MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Toxicity_Observed->MTD_Study Yes End Proceed with Optimized Protocol Toxicity_Observed->End No Refine_Dose Refine Dose and/or Formulation MTD_Study->Refine_Dose Off_Target_Screen Consider In Vitro Off-Target Screening (e.g., receptor/kinase panels) MTD_Study->Off_Target_Screen Refine_Dose->Dose_Selection

Caption: Logical workflow for mitigating off-target effects of this compound in vivo.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Sinococuline Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-concentrations of Sinococuline in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cellular effect?

A1: this compound is a morphinane alkaloid isolated from plants of the Stephania genus. It is recognized as an effective inhibitor of tumor cell growth and has demonstrated antiviral properties.[1] At higher concentrations, this compound has been shown to induce a dose-dependent decrease in cell viability. The underlying mechanism of its cytotoxic effect is believed to be the induction of apoptosis.[1]

Q2: Which signaling pathways are known to be affected by this compound?

A2: Research indicates that this compound can modulate inflammatory signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4] Transcriptional analysis has revealed that this compound treatment can prevent the differential expression of genes in the NF-kB, TNF, and IL-17 signaling pathways that are often induced by viral infections.

Q3: What are the typical cytotoxic concentrations of this compound?

Q4: What are the initial steps to consider when observing unexpected low cell viability in my high-concentration this compound assay?

A4: When encountering low cell viability, it is crucial to first assess the health of your control cell cultures to rule out any underlying issues with cell maintenance. Secondly, verify the final concentration of your solvent (e.g., DMSO) in the culture medium, as high concentrations can be toxic to cells. Finally, ensure the accuracy of your this compound stock solution and serial dilutions.

Troubleshooting Guide

Problem 1: Excessive Cell Death in Vehicle Control Wells
Possible CauseRecommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% (v/v). Perform a vehicle-only toxicity test to determine the tolerance of your specific cell line.
Poor Cell Health Use cells that are in the exponential growth phase and within a low passage number. Visually inspect cells for normal morphology before starting the experiment.
Contamination Regularly check for microbial (bacterial, fungal, mycoplasma) contamination in your cell cultures.
Improper Seeding Density Optimize the cell seeding density for your specific cell line and plate format. Too low of a density can lead to poor viability even without treatment.
Problem 2: High Variability Between Replicate Wells
Possible CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors Ensure your pipettes are calibrated. Use fresh tips for each replicate and be consistent with your pipetting technique.
Incomplete Compound Mixing Gently mix the plate after adding this compound to ensure uniform distribution in the well.
Problem 3: Inconsistent Dose-Response Curve
Possible CauseRecommended Solution
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at the highest concentrations. If precipitation occurs, consider using a lower concentration range or a different solvent system.
Incorrect Serial Dilutions Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution.
Inappropriate Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Assay Interference Some compounds can interfere with the chemistry of certain viability assays (e.g., reduction of MTT). Include a no-cell control with the compound to check for direct chemical interference.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentration of this compound in Vero cells.

Cell LineAssay MethodIncubation TimeCC50 (µg/mL)Concentration Range Tested (µg/mL)
VeroMTT48 hours19.720 - 40

Experimental Protocols

MTT Cell Viability Assay for this compound

This protocol is adapted from a study on the cytotoxicity of this compound in Vero cells.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed Vero cells into a 96-well plate at a density of 2.0 x 10⁴ cells/well in 100 µL of DMEM with 2% FBS.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM with 2% FBS. A suggested concentration range to test is 0-40 µg/mL.

    • Include vehicle-only controls (same concentration of solvent as the highest this compound concentration) and untreated controls.

    • Carefully remove the old media from the wells and add 200 µL of the prepared this compound dilutions or control media.

    • Incubate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Experimental Workflow for this compound Cell Viability Assay

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed Vero cells in 96-well plate (2.0 x 10^4 cells/well) overnight_incubation Incubate overnight at 37°C seed_cells->overnight_incubation prepare_dilutions Prepare this compound serial dilutions (e.g., 0-40 µg/mL) add_treatment Add this compound/controls to cells prepare_dilutions->add_treatment treatment_incubation Incubate for 48 hours at 37°C add_treatment->treatment_incubation add_mtt Add MTT solution to each well mtt_incubation Incubate for 2-4 hours at 37°C add_mtt->mtt_incubation solubilize Add solubilization solution mtt_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic for High-Concentration Assays

G start Unexpected Low Cell Viability check_controls Are control wells healthy? start->check_controls check_solvent Is solvent concentration < 0.5%? check_controls->check_solvent Yes issue_culture Issue with cell culture: - Health - Contamination - Seeding density check_controls->issue_culture No check_compound Compound-related issues? check_solvent->check_compound Yes issue_solvent Solvent toxicity check_solvent->issue_solvent No issue_compound Compound-related issues: - Precipitation - Incorrect dilution - Assay interference check_compound->issue_compound Yes

Caption: A logical flow for troubleshooting unexpected results.

Simplified Signaling Pathway of this compound's Anti-Inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf_receptor TNF Receptor nf_kb_activation NF-κB Activation Cascade tnf_receptor->nf_kb_activation tnf_alpha TNF-α tnf_alpha->tnf_receptor This compound This compound This compound->nf_kb_activation Inhibits ikb IκB nf_kb_activation->ikb degrades nf_kb NF-κB nf_kb_activation->nf_kb activates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nf_kb->gene_expression translocates to nucleus and promotes

Caption: this compound's inhibitory effect on the TNF-α/NF-κB pathway.

References

Technical Support Center: Sinococuline Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving Sinococuline.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in mice for optimal efficacy?

A1: Intraperitoneal (IP) injection is more effective than oral gavage for administering this compound in mice.[1][2] Studies have shown that IP administration leads to better protective efficacy in severely DENV-infected AG129 mice compared to oral administration.[1]

Q2: What is a suitable vehicle for dissolving this compound for in vivo administration?

A2: this compound can be prepared in sterile 1x Phosphate Buffered Saline (PBS) for intraperitoneal injections.[1][3] For compounds with limited aqueous solubility, a common practice is to first dissolve them in a solvent like DMSO to create a stock solution, which is then further diluted with a sterile vehicle such as PBS to the final desired concentration for injection. It is recommended to keep the final DMSO concentration in the injected solution as low as possible (typically below 10%) to avoid solvent-related toxicity.

Q3: What are the reported effective doses of this compound in mice?

A3: In studies using a DENV-infected AG129 mouse model, doses of 0.5 mg/kg/day, 1.0 mg/kg/day, and 2.0 mg/kg/day administered intraperitoneally in a twice-a-day (BID) regimen have been shown to be effective. The 2.0 mg/kg/day dose was reported as the most effective in protecting the mice.

Q4: What is the known mechanism of action of this compound?

A4: this compound has been shown to have anti-inflammatory properties. In the context of dengue virus infection, it reduces the viral load and inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. Transcriptome analysis has indicated that this compound treatment can regulate multiple signaling cascades and reduce intense inflammatory responses, including the downregulation of TNF, IL-17, and NF-kappa B signaling pathways.

Q5: Are there any known toxicity data for this compound in animals?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response (e.g., efficacy, side effects) Animal-related factors: Differences in age, sex, weight, genetic background (strain), gut microbiota, and underlying health status can significantly impact drug metabolism and response.- Standardize animal characteristics: Use animals of the same sex, a narrow age and weight range, and from a single, reputable supplier.- Report the specific strain of animals used in all publications.- Consider the impact of sex on drug metabolism, as some drug-metabolizing enzymes are expressed differently in males and females.
Compound preparation and administration: Inconsistent preparation of the this compound solution (e.g., precipitation, incorrect concentration) or administration technique (e.g., incorrect injection site, variable injection volume) can lead to dosing errors.- Develop and strictly follow a Standard Operating Procedure (SOP) for the preparation of the this compound solution. Visually inspect the solution for any precipitation before each injection.- Ensure all personnel are thoroughly trained and proficient in the chosen administration technique (e.g., intraperitoneal injection).- Use a consistent injection volume based on the animal's body weight.
Environmental factors: Variations in housing conditions (e.g., temperature, humidity, light-dark cycle), diet, and handling can induce stress and affect physiological responses.- Maintain a stable and controlled environment for animal housing.- Use a standardized diet throughout the study.- Handle animals consistently and gently to minimize stress.
Precipitation of this compound in dosing solution Poor solubility: this compound may have limited solubility in aqueous solutions like PBS, especially at higher concentrations.- Prepare a stock solution of this compound in an appropriate organic solvent like DMSO, where it is more soluble. - Dilute the stock solution in sterile 1x PBS to the final desired concentration immediately before injection.- Perform a small-scale solubility test to determine the maximum concentration of this compound that remains in solution in your chosen vehicle.
Adverse events observed post-injection (e.g., lethargy, ruffled fur) Compound toxicity: The dose of this compound may be too high for the specific animal model or strain.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.- Start with lower doses and gradually escalate to find a balance between efficacy and toxicity.- Closely monitor animals for any signs of distress after administration.
Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing adverse effects at the concentration used.- Minimize the concentration of any organic solvent in the final injectable solution (ideally <10% for DMSO).- Include a vehicle-only control group in your study to differentiate between the effects of the compound and the vehicle.
Improper injection technique: Incorrect intraperitoneal injection can lead to injury of internal organs, causing pain and distress.- Ensure proper training in intraperitoneal injection techniques.- Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Use an appropriate needle size for the animal.

Data Summary

In Vivo Efficacy of this compound in DENV-Infected AG129 Mice
Dose (mg/kg/day, IP, BID)OutcomeReference
0.5Reduction in tissue viral load and pro-inflammatory cytokines.
1.0Reduction in tissue viral load and pro-inflammatory cytokines.
2.0Most effective dose for protection, significant reduction in serum viremia, tissue viral load, and pro-inflammatory cytokines (TNF-α and IL-6).

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection in Mice

Objective: To prepare a sterile solution of this compound for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate Buffered Saline (PBS), 1x, sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 2.0 mg/kg), the average weight of the mice, and the injection volume (e.g., 100 µL per 20g mouse), calculate the final concentration of the this compound solution.

  • Prepare a stock solution in DMSO.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to dissolve the powder completely. Vortex thoroughly. If necessary, briefly sonicate the tube to aid dissolution.

    • Note: The concentration of the DMSO stock solution should be high enough to ensure the final concentration of DMSO in the injectable solution is low (e.g., <10%).

  • Dilute the stock solution in sterile 1x PBS.

    • In a new sterile microcentrifuge tube, add the required volume of sterile 1x PBS.

    • While vortexing the PBS, slowly add the calculated volume of the this compound-DMSO stock solution. This helps to prevent precipitation.

  • Final preparation and administration.

    • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, the formulation may need to be optimized (e.g., by adjusting the DMSO concentration or using a different co-solvent).

    • The solution should be prepared fresh daily and kept on ice until injection.

    • Administer the solution to the mice via intraperitoneal injection at the calculated volume.

Intraperitoneal Injection in Mice

Objective: To correctly administer a substance into the peritoneal cavity of a mouse.

Materials:

  • Mouse in its home cage

  • Prepared this compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • 70% ethanol and sterile gauze

Procedure:

  • Prepare the injection. Draw up the calculated volume of the this compound solution into the sterile syringe. Ensure there are no air bubbles.

  • Restrain the mouse. Gently but firmly grasp the mouse by the scruff of the neck to immobilize its head and forelimbs. Secure the tail with the same hand to control the lower body.

  • Position the mouse. Tilt the mouse slightly so that its head is pointing downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Locate the injection site. The ideal injection site is in the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.

  • Disinfect the injection site. Lightly wipe the injection site with a sterile gauze pad moistened with 70% ethanol.

  • Insert the needle. With a steady motion, insert the needle at a 15-30 degree angle into the skin and through the abdominal wall. The needle should be inserted just deep enough to penetrate the peritoneum.

  • Aspirate. Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (blood in the syringe hub) or an organ (e.g., yellowish fluid from the bladder, greenish-brown fluid from the intestines). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the substance. If no fluid is aspirated, slowly and steadily depress the plunger to administer the solution.

  • Withdraw the needle. Withdraw the needle swiftly and return the mouse to its home cage.

  • Monitor the animal. Observe the mouse for any signs of distress, bleeding, or adverse reactions following the injection.

Visualizations

Signaling_Pathway cluster_Infection Dengue Virus Infection cluster_HostResponse Host Inflammatory Response Viral Replication Viral Replication TNF_alpha TNF_alpha Viral Replication->TNF_alpha activates IL_6 IL_6 Viral Replication->IL_6 activates NF_kappaB_Signaling NF_kappaB_Signaling Viral Replication->NF_kappaB_Signaling activates IL_17_Signaling IL_17_Signaling Viral Replication->IL_17_Signaling activates This compound This compound This compound->Viral Replication inhibits This compound->TNF_alpha inhibits This compound->IL_6 inhibits This compound->NF_kappaB_Signaling downregulates This compound->IL_17_Signaling downregulates

Caption: this compound's inhibitory action on viral replication and inflammatory pathways.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurement Baseline Measurements (e.g., weight) Animal_Acclimatization->Baseline_Measurement Sinococuline_Formulation This compound Formulation (e.g., in PBS +/- DMSO) Sinococuline_Administration This compound Administration (e.g., IP injection) Sinococuline_Formulation->Sinococuline_Administration Group_Allocation Random Group Allocation (Control, Vehicle, Treatment) Baseline_Measurement->Group_Allocation Disease_Induction Disease Induction (if applicable) Group_Allocation->Disease_Induction Disease_Induction->Sinococuline_Administration Monitoring Regular Monitoring (health, behavior) Sinococuline_Administration->Monitoring Endpoint_Data_Collection Endpoint Data Collection (e.g., blood, tissues) Monitoring->Endpoint_Data_Collection Data_Analysis Data Analysis (statistical tests) Endpoint_Data_Collection->Data_Analysis

Caption: A generalized workflow for in vivo studies with this compound.

Troubleshooting_Logic High_Variability High Variability in Results? Check_Animal_Factors Review Animal Factors (Strain, Sex, Age, Health) High_Variability->Check_Animal_Factors Yes Check_Compound_Prep Review Compound Prep & Administration High_Variability->Check_Compound_Prep Yes Check_Environment Review Environmental Conditions High_Variability->Check_Environment Yes Standardize_Animals Standardize Animal Characteristics Check_Animal_Factors->Standardize_Animals Develop_SOP Develop & Follow SOPs Check_Compound_Prep->Develop_SOP Control_Environment Control Housing & Husbandry Check_Environment->Control_Environment

Caption: A logical approach to troubleshooting high variability in this compound studies.

References

Calibration curve issues in Sinococuline quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of sinomenine (also known as sinomenine hydrochloride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of sinomenine, with a particular focus on calibration curve problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of sinomenine using chromatographic methods.

Q1: My calibration curve for sinomenine is not linear (R² < 0.995). What are the possible causes and solutions?

A1: Poor linearity is a common issue in HPLC analysis and can stem from several factors. A non-linear curve, which may appear quadratic or flattened at higher concentrations, can lead to inaccurate quantification.

  • Potential Causes & Solutions:

    • Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a primary source of non-linearity.[1]

      • Solution: Carefully re-prepare all standard solutions using calibrated analytical balances and precision volumetric glassware. Prepare a fresh stock solution and perform dilutions meticulously. It is often more accurate to inject a constant volume from standards of different concentrations than to inject varying volumes of a single standard.[2]

    • Detector Saturation: The UV detector may be saturated by high concentrations of sinomenine, causing the response to plateau.

      • Solution: Check the absorbance units (AU) of your highest concentration standard. If the peak height exceeds 1.0 AU, it may be outside the detector's linear range.[2] Reduce the concentration of your upper-level standards or dilute the sample.

    • Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the method.

      • Solution: Narrow the calibration range. Analyze a broad range of concentrations initially to identify the linear portion, and then prepare standards within that specific range for your final calibration curve.[3]

    • Sample Degradation: Sinomenine may degrade in the sample vial over time, especially if exposed to light or inappropriate temperatures.

      • Solution: Prepare fresh standards and samples. Use amber vials to protect from light and consider using a temperature-controlled autosampler.

Q2: I'm observing significant baseline noise or drift in my chromatograms. How can I resolve this?

A2: A noisy or drifting baseline can interfere with the accurate integration of peaks, particularly at the lower end of the calibration curve, affecting the limit of quantification (LOQ).[1]

  • Potential Causes & Solutions:

    • Mobile Phase Issues: Improperly mixed or degassed mobile phase can introduce air bubbles into the system. Contamination or degradation of solvents can also contribute to baseline noise.

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed using sonication or vacuum filtration. Use high-purity (HPLC-grade) solvents and prepare fresh mobile phase daily.

    • System Contamination: A contaminated guard column, column, or detector flow cell can cause baseline disturbances.

      • Solution: Flush the system thoroughly. If the problem persists, replace the guard column. The analytical column can be back-flushed, or the flow cell can be cleaned according to the manufacturer's instructions.

    • Detector Lamp Issues: An aging or failing detector lamp can result in decreased energy and increased noise.

      • Solution: Check the lamp's energy output. Most HPLC software provides a diagnostic tool for this. Replace the lamp if its energy is low or if it has exceeded its recommended lifetime.

Q3: The peak shape for sinomenine is poor (e.g., tailing or fronting). Why is this happening and what can I do?

A3: Asymmetrical peaks can lead to inconsistent integration and affect the accuracy and precision of your measurements.

  • Potential Causes & Solutions:

    • Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape. A blocked frit at the column inlet is also a common cause.

      • Solution: Replace the guard column first. If the problem continues, try flushing the analytical column in the reverse direction (if permitted by the manufacturer). If peak shape does not improve, the analytical column may need to be replaced.

    • Mobile Phase pH Mismatch: The pH of the mobile phase can affect the ionization state of sinomenine, which is an alkaloid. An inappropriate pH can lead to peak tailing.

      • Solution: For reversed-phase chromatography of basic compounds like sinomenine, a mobile phase pH of around 8-9 is sometimes used to ensure it is in a neutral form, which can improve peak shape. Ensure the pH is stable and compatible with your column.

    • Column Overload: Injecting too much sample mass onto the column can cause peak distortion.

      • Solution: Reduce the injection volume or dilute the sample. This is especially important for the highest concentration standards in your calibration curve.

Q4: I am quantifying sinomenine in a complex matrix (e.g., plasma, tissue homogenate) and suspect matrix effects are impacting my results. How can I confirm and mitigate this?

A4: Matrix effects occur when co-eluting endogenous substances in the sample interfere with the ionization of the analyte in the mass spectrometer source, causing ion suppression or enhancement. This can severely impact the accuracy and reproducibility of LC-MS methods.

  • Confirmation & Mitigation Strategies:

    • Post-Extraction Spike Analysis: This is a standard method to quantitatively assess matrix effects.

      • Procedure: Compare the peak area of sinomenine in a standard solution to the peak area of sinomenine spiked into a blank matrix extract (a sample prepared without the analyte). A significant difference in response indicates a matrix effect.

    • Use of an Internal Standard (IS): An internal standard is the most effective way to compensate for matrix effects.

      • Solution: The ideal IS is a stable isotope-labeled version of sinomenine. If that is not available, a structurally similar compound that co-elutes or elutes very closely to sinomenine can be used. For example, metronidazole and triazolam have been used as internal standards in sinomenine analysis.

    • Improve Sample Preparation: More effective sample cleanup can remove interfering substances.

      • Solution: Transition from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better isolate sinomenine from the matrix components.

    • Chromatographic Separation: Modifying the HPLC method can help separate sinomenine from the interfering matrix components.

      • Solution: Adjust the mobile phase gradient or use a column with a different selectivity to achieve better resolution between sinomenine and the co-eluting matrix components.

Experimental Protocols & Data

This section provides detailed methodologies for common sinomenine quantification experiments and summarizes key quantitative data from published methods.

Method 1: HPLC-UV for Sinomenine in Tablets

This method is adapted from a procedure for the quantification of sinomenine in Zhengqing Fengtongning tablets.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of sinomenine reference standard into a 10 mL amber volumetric flask. Add ~3 mL of ethanol and sonicate for 5 minutes. Dilute to volume with the mobile phase and mix well.

    • Calibration Standards (2 - 800 µg/mL): Prepare a series of standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Weigh and grind ten tablets to a fine powder.

    • Transfer an amount of powder equivalent to 20 mg of sinomenine hydrochloride into a 100 mL volumetric flask.

    • Add 30 mL of ethanol and 0.1 mL of ammonia solution. Sonicate for 20 minutes.

    • Cool to room temperature, dilute to volume with the mobile phase, and mix.

    • Filter the solution through a 0.45 µm membrane before injection.

  • HPLC Conditions:

    • Column: Discovery® C18 (dimensions not specified)

    • Mobile Phase: Acetonitrile and 0.78% sodium dihydrogen phosphate solution (12:88, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 5 µL

Method 2: LC-MS/MS for Sinomenine in Human Plasma

This method is based on a validated procedure for pharmacokinetic studies.

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of sinomenine in methanol.

    • Calibration Standards (0.5 - 500 ng/mL): Prepare working standard solutions by serially diluting the stock solution with methanol. Spike these into blank human plasma to create the calibration curve standards.

  • Sample Preparation:

    • To 100 µL of plasma sample, add the internal standard solution (metronidazole).

    • Precipitate proteins by adding methanol.

    • Vortex and centrifuge the samples.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Inertsil ODS-3

    • Mobile Phase: A: 0.2% ammonium acetate solution; B: Methanol. A gradient elution is used.

    • Mass Spectrometry: Positive ion mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Sinomenine: m/z 330 → 181

      • Metronidazole (IS): m/z 172 → 128

Quantitative Data Summary

The following tables summarize key performance characteristics of various published methods for sinomenine quantification.

Method Matrix Linear Range LOQ Recovery (%) Internal Standard Reference
HPLC-UVTablets2 - 800 µg/mL380.8 µg/g (tablet)Not SpecifiedExternal Standard
HPLC-UVRat Plasma0.1 - 100 µg/mL0.1 µg/mL72.5 - 80.3Chloramphenicol
HPLC-UVHuman Serum6 - 480 ng/mL4 ng/mL75.5Triazolam
LC-MS/MSHuman Plasma0.5 - 500 ng/mL0.5 ng/mLNot SpecifiedMetronidazole
LC-MS/MSRat Brain0.01 - 5.00 µg/g0.01 µg/g73.8 - 80.3Chloramphenicol

Visualizations

The following diagrams illustrate common workflows and logical relationships in sinomenine quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/Phosphate Buffer) D System Equilibration A->D B Prepare Standards (Stock & Dilutions) E Inject Standards (Generate Calibration Curve) B->E C Prepare Sample (e.g., Extraction, Filtration) F Inject Samples C->F D->E E->F G Peak Integration F->G H Quantify Sinomenine (Using Calibration Curve) G->H I Generate Report H->I

Caption: General experimental workflow for HPLC-based quantification.

Troubleshooting_Tree Start Calibration Curve Issue (e.g., R² < 0.995) CheckStandards Check Standard Preparation Start->CheckStandards CheckDetector Check Detector Response CheckStandards->CheckDetector Accurate Reprepare Re-prepare Stock & Dilutions CheckStandards->Reprepare Inaccurate? CheckRange Is Highest Standard > 1 AU? CheckDetector->CheckRange CheckSystem Check HPLC System CheckBaseline Baseline Noisy? CheckSystem->CheckBaseline Resolved Issue Resolved Reprepare->Resolved CheckRange->CheckSystem No NarrowRange Narrow Calibration Range CheckRange->NarrowRange Yes NarrowRange->Resolved DegasMobilePhase Degas/Replace Mobile Phase CheckBaseline->DegasMobilePhase Yes CheckPeakShape Poor Peak Shape? CheckBaseline->CheckPeakShape No DegasMobilePhase->Resolved FlushSystem Flush System/ Replace Column CheckPeakShape->FlushSystem Yes FlushSystem->Resolved

Caption: Troubleshooting decision tree for calibration curve linearity issues.

References

Technical Support Center: LC-MS/MS Analysis of Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Sinococuline. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include poor reproducibility of results, decreased sensitivity or signal intensity, and non-linear calibration curves. You might also observe peak shape distortion or a shift in retention time. If you notice a significant difference in the signal response of this compound when comparing a standard in pure solvent versus a sample spiked into a biological matrix, it is a strong indication of matrix effects.

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of a standard solution in a pure solvent at the same concentration.

Matrix Factor (MF) Calculation:

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no significant matrix effect.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. An SIL-IS is chemically identical to this compound but has a different mass, allowing it to be distinguished by the mass spectrometer. Since it co-elutes and experiences similar ionization suppression or enhancement as the analyte, the ratio of the analyte to the SIL-IS remains constant, leading to more accurate and precise quantification. When a SIL-IS is not available, a chemical analogue can be used as an internal standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Problem 1: Low or inconsistent signal intensity for this compound.

Possible Cause Suggested Solution
Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.
1. Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than Protein Precipitation (PPT).
2. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to separate this compound from the interfering matrix components.
3. Use an Internal Standard: If not already in use, incorporate a suitable internal standard, preferably a stable isotope-labeled version of this compound, to compensate for signal variability.
4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of quantification.
Poor Recovery The sample preparation method is not efficiently extracting this compound from the matrix.
1. Evaluate Extraction Method: Test different extraction solvents and pH conditions to optimize the recovery of this compound.
2. Assess Recovery: Perform a recovery experiment by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Problem 2: Poor linearity of the calibration curve.

Possible Cause Suggested Solution
Concentration-dependent Matrix Effect The degree of ion suppression or enhancement changes at different concentrations of this compound.
1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effect across the calibration range.
2. Narrow the Calibration Range: If the non-linearity is observed at the higher or lower ends of the curve, narrowing the concentration range may be a viable option.
3. Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS can effectively compensate for concentration-dependent matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to determine the matrix factor.

  • Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., plasma, urine) using your established sample preparation method.

  • Prepare Standard Solutions: Prepare a standard solution of this compound in a pure solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., mid-range of your calibration curve).

  • Spike Blank Matrix Extract: Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the pure solvent standard.

  • LC-MS/MS Analysis: Analyze both the spiked matrix extract and the pure solvent standard using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of this compound in Spiked Matrix Extract) / (Peak Area of this compound in Pure Solvent Standard)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing matrix interferences.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic compounds like alkaloids) with methanol followed by water.

  • Load the Sample: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound: Elute this compound from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables illustrate typical results from matrix effect and recovery experiments.

Table 1: Matrix Effect Assessment in Different Biological Matrices

Biological MatrixMean Peak Area (Spiked Post-Extraction)Mean Peak Area (Neat Solution)Matrix Factor (MF)% Matrix Effect (1 - MF) * 100
Human Plasma78,500102,0000.7723% (Suppression)
Rat Urine115,000105,0001.10-10% (Enhancement)
Human Serum85,300103,5000.8218% (Suppression)

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect

Sample Preparation Method% RecoveryMatrix Factor (MF)
Protein Precipitation (PPT)92%0.65
Liquid-Liquid Extraction (LLE)75%0.89
Solid-Phase Extraction (SPE)88%0.95

Visualizations

The following diagrams illustrate key workflows and concepts related to the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe extract Clean Extract ppt->extract lle->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms quant Quantification ms->quant results Results quant->results

Caption: Overview of the experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent/Low Signal? assess_me Assess Matrix Effect (ME) start->assess_me me_present Significant ME? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., instrument issue) me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess Re-assess ME use_is->reassess end Problem Resolved reassess->end no_me->end

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Optimizing incubation times for Sinococuline treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Sinococuline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during this compound treatment experiments.

QuestionPossible Cause(s)Suggested Solution(s)
Why am I observing high cell toxicity in my control (untreated) cells? - Contamination of cell culture (mycoplasma, bacteria, fungi).- Poor cell health or high passage number.- Issues with culture medium or supplements.- Regularly test for mycoplasma contamination.- Use cells with a low passage number and ensure they are healthy and doubling appropriately before starting the experiment.- Use fresh, pre-warmed media and high-quality supplements.
Why is there no significant difference between my this compound-treated and untreated virus-infected groups? - Suboptimal this compound concentration.- Incorrect incubation time.- Low viral titer.- Insensitive assay.- Perform a dose-response experiment to determine the optimal concentration (see IC50 values below).- Optimize the incubation time for your specific cell line and virus strain. For DENV in Vero cells, effects on NS1 antigen levels are observed at 4 days post-infection[1].- Ensure the viral stock has a high and accurately determined titer.- Use a more sensitive assay to detect antiviral activity, such as RT-qPCR for viral load quantification[2].
I am seeing inconsistent results between replicate experiments. - Pipetting errors.- Variation in cell seeding density.- Edge effects in multi-well plates.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Avoid using the outer wells of multi-well plates or fill them with a buffer to maintain humidity.
How do I determine the optimal incubation time for my experiment? - The optimal incubation time is dependent on the cell type, the endpoint being measured, and the specific research question.- For cytotoxicity assays, a common incubation time is 48 hours[2].- For antiviral efficacy against DENV, measuring viral protein expression (e.g., NS1) can be done over a time course (e.g., 24, 48, 72, 96 hours) to determine the peak of viral replication and the point of maximum inhibition by this compound[3]. A 4-day incubation has been shown to be effective for observing inhibition of DENV2 replication[1].

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Anti-Dengue Virus Activity of this compound in Vero Cells

Dengue Virus SerotypeIC50 (µg/mL)
DENV-10.2
DENV-20.08
DENV-30.17
DENV-40.1
Data from Lifeasible, showing the concentration of this compound that inhibits 50% of viral activity after 48 hours of incubation.

Table 2: In Vivo Efficacy of this compound in a Dengue Virus-Infected AG129 Mouse Model

DosageAdministration RouteDosing RegimenOutcome
0.5 mg/kg/dayIntraperitoneal (i.p.)Twice a day for 5 daysDecreased morbidity and increased survival.
1.0 mg/kg/dayIntraperitoneal (i.p.)Twice a day for 5 daysDecreased morbidity and increased survival.
2.0 mg/kg/dayIntraperitoneal (i.p.)Twice a day for 5 daysMost effective dose for protecting severely DENV-infected mice, reducing serum viremia and tissue viral load.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

  • Seed Vero cells in a 96-well plate at a density of 2.0 × 10⁴ cells/well and incubate overnight.

  • The following day, treat the cells with a range of this compound concentrations (e.g., 0-40 µg/mL).

  • Incubate the plate for 48 hours at 37°C in a humidified incubator.

  • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for a further 3-4 hours.

  • Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 value (the concentration that causes 50% cytotoxicity).

In Vitro Anti-Dengue Virus Assay (NS1 Antigen Release)

Objective: To evaluate the inhibitory effect of this compound on dengue virus replication by measuring the release of the viral non-structural protein 1 (NS1).

Methodology:

  • Seed Vero cells in a 96-well plate at a density of 2.0 × 10⁴ cells/well and incubate overnight.

  • Infect the cells with DENV-2 at a Multiplicity of Infection (MOI) of 0.01 for 2 hours.

  • After the 2-hour incubation, remove the virus-containing medium and add fresh medium containing different concentrations of this compound (e.g., 0.5, 1.0, 2.0, and 5.0 µg/mL).

  • Incubate the plate for up to 6 days.

  • Collect aliquots of the culture supernatant every 24 hours.

  • Quantify the amount of NS1 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • A decrease in NS1 levels in the supernatant of treated cells compared to untreated cells indicates inhibition of viral replication.

Visualizations

This compound's Mechanism of Action in DENV Infection

Sinococuline_Mechanism cluster_cell Host Cell DENV Dengue Virus (DENV) Replication Viral Replication DENV->Replication Proinflammatory Pro-inflammatory Signaling Pathways (NF-kB, TNF, IL-17) Replication->Proinflammatory Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) Proinflammatory->Cytokines DENV_Pathogenesis Dengue Pathogenesis (Vascular Leakage, etc.) Proinflammatory->DENV_Pathogenesis Cytokines->DENV_Pathogenesis This compound This compound This compound->Replication Inhibits This compound->Proinflammatory Downregulates Optimization_Workflow start Start: Define Experimental Goal (e.g., measure cytotoxicity, antiviral effect) seed Seed cells at optimal density start->seed treat Treat with this compound (and virus, if applicable) seed->treat incubate Incubate for a range of time points (e.g., 24h, 48h, 72h, 96h) treat->incubate assay Perform desired assay (e.g., MTT, NS1 ELISA, RT-qPCR) incubate->assay analyze Analyze data for each time point assay->analyze decision Is there a clear optimal time point? analyze->decision optimal Select optimal incubation time for future experiments decision->optimal Yes refine Refine time course with more points around the apparent optimum decision->refine No end End optimal->end refine->incubate

References

Technical Support Center: Troubleshooting Poor Peak Shape in Sinococuline Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to poor peak shape during the chromatographic analysis of Sinococuline.

Troubleshooting Guide

Poor peak shape in High-Performance Liquid Chromatography (HPLC) can compromise the accuracy and precision of quantification, as well as the resolution of complex mixtures. The following section addresses common peak shape problems encountered during this compound analysis in a question-and-answer format.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is the most common peak shape problem for basic compounds like this compound, an alkaloid. It manifests as an asymmetry where the latter half of the peak is drawn out. The primary causes and their solutions are outlined below.

  • Secondary Interactions with Residual Silanols: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based stationary phases. This strong, secondary interaction leads to peak tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to < 4) will protonate the this compound molecule, giving it a positive charge.[1] It will also suppress the ionization of the acidic silanol groups, thus minimizing the undesirable secondary interactions and leading to sharper, more symmetrical peaks.[1] The use of a buffer is crucial for maintaining a consistent and reproducible pH.[1]

    • Solution 2: Use an Appropriate Column: Employ a modern, high-purity silica column with low silanol activity or an end-capped column. A polar-modified C18 column, such as a Luna Omega Polar C18, has been shown to provide good peak shape for this compound.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the original issue was likely column overload.

  • Column Contamination or Deterioration: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing for all peaks in the chromatogram.

    • Solution: If a guard column is in use, remove it and check if the peak shape improves. If it does, replace the guard column. If the problem persists or no guard column is used, try backflushing the analytical column. If this does not resolve the issue, the column may need to be replaced.

Q2: I am observing peak fronting for my this compound analysis. What could be the cause?

A2: Peak fronting, where the initial part of the peak is sloped, is less common than tailing for alkaloids but can occur under certain conditions.

  • Sample Overload (in specific cases): While often causing tailing, severe mass overload can sometimes manifest as fronting.

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape becomes more symmetrical.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted, fronting peak.

    • Solution: Whenever possible, dissolve the this compound standard or sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Degradation: A void or channel in the column packing material can lead to uneven flow and result in distorted peaks, including fronting. This is often a sign of a failing column.

    • Solution: Replace the analytical column.

Q3: My this compound peak is broader than expected. How can I improve its sharpness?

A3: Peak broadening reduces resolution and sensitivity. Several factors can contribute to this issue.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter, or poorly made connections between the injector, column, and detector can cause the analyte band to spread out before and after the column.

    • Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Column Deterioration: Over time, the efficiency of an HPLC column decreases, leading to broader peaks.

    • Solution: If you observe a gradual broadening of peaks over many injections, it may be time to replace the column.

  • Mobile Phase Mismatch: The composition of the mobile phase can affect peak width.

    • Solution: Ensure the mobile phase is well-mixed and degassed. In reverse-phase chromatography, using a mobile phase with a slightly stronger organic solvent composition can sometimes lead to sharper (though earlier eluting) peaks.

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting HPLC conditions for this compound analysis?

A4: Based on validated methods, a good starting point for this compound analysis is reverse-phase HPLC.

ParameterRecommendation
Column Luna Omega Polar C18 (or similar polar-modified C18)
Mobile Phase Methanol and Ammonium Formate Buffer (e.g., 60:40, v/v) at an acidic pH.
Additive 0.1% Formic acid can be used to ensure an acidic pH and improve peak shape.
Flow Rate 0.250 mL/min (for a narrow-bore column) to 1.0 mL/min (for a standard 4.6 mm ID column).
Temperature 45°C.
Detection UV (e.g., 220 nm or 254 nm) or Mass Spectrometry.

Q5: Should I use isocratic or gradient elution for this compound?

A5: The choice between isocratic and gradient elution depends on the sample complexity.

  • For pure this compound or simple mixtures: An isocratic method, where the mobile phase composition remains constant, can be sufficient and is often more robust. A method using a mobile phase of methanol and ammonium formate buffer (60:40, v/v) has been successfully used.

  • For complex mixtures (e.g., plant extracts): A gradient elution, where the mobile phase composition changes over time (e.g., increasing the percentage of organic solvent), is generally preferred. This allows for the effective separation of compounds with a wide range of polarities within a reasonable time.

Q6: How does the mobile phase pH affect the retention and peak shape of this compound?

A6: As an alkaloid, this compound is a basic compound, and the mobile phase pH plays a critical role in its chromatographic behavior.

  • Low pH (e.g., < 4): this compound will be protonated and exist as a cation. This can suppress interactions with residual silanols on the column, leading to sharper peaks.

  • Neutral or High pH: this compound will be in its neutral, free base form. This makes it more hydrophobic and thus more retained on a C18 column. However, at these pH values, interactions with silanols are more likely, potentially leading to peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH control

This protocol describes the preparation of a mobile phase suitable for the analysis of this compound.

  • Prepare the Aqueous Component:

    • To prepare a 10 mM Ammonium Formate buffer, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water.

    • Adjust the pH to the desired acidic value (e.g., pH 3.5) using formic acid.

  • Filter the Aqueous Component:

    • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous component with the organic solvent (e.g., HPLC-grade methanol) in the desired ratio (e.g., 40:60 v/v for aqueous:organic).

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Does it affect all peaks? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Likely a Chemical Issue check_all_peaks->chemical_issue  No check_guard_column Remove Guard Column physical_issue->check_guard_column backflush Backflush/ Replace Column check_guard_column->backflush  Problem Persists check_ph Is Mobile Phase pH < 4? chemical_issue->check_ph lower_ph Lower Mobile Phase pH with Formic Acid check_ph->lower_ph  No check_overload Dilute Sample & Re-inject check_ph->check_overload  Yes overload_confirmed Issue Resolved: Column Overload check_overload->overload_confirmed  Peak Shape Improves end_capped_column Use End-Capped or Polar-Modified Column check_overload->end_capped_column  No Improvement

Caption: Troubleshooting workflow for peak tailing of this compound.

Sinococuline_Interaction cluster_column Silica Surface cluster_mobile_phase Mobile Phase silanol Si-OH silanol_ion Si-O⁻ sinococuline_base This compound (Base) sinococuline_base->silanol_ion Strong Interaction (Peak Tailing) sinococuline_prot This compound-H⁺ (Cation) sinococuline_prot->silanol Reduced Interaction (Good Peak Shape) h_plus H⁺ h_plus->silanol Suppresses Ionization h_plus->sinococuline_base Protonates Analyte

Caption: Effect of mobile phase pH on this compound and silanol interactions.

References

Cell line contamination affecting Sinococuline bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Sinococuline, focusing on the critical issue of cell line contamination and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what are its primary bioactivities?

A1: this compound is a bioactive alkaloid compound derived from plants such as Cocculus hirsutus.[1] Its primary activities relevant to in vitro bioassays are potent anti-dengue virus (DENV) effects and anti-inflammatory properties.[2] It has been shown to be effective against all four serotypes of DENV.[1] Its mechanism involves reducing viral load and inhibiting the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Q2: What are the key in vitro bioassays used to evaluate this compound?

A2: The primary bioassays for this compound include:

  • Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration at which this compound becomes toxic to the host cells (e.g., Vero cells), establishing the 50% cytotoxic concentration (CC50).

  • Anti-Dengue Virus Assays (e.g., NS1 ELISA): To measure the ability of this compound to inhibit DENV replication. This is often quantified by measuring the levels of the viral non-structural protein 1 (NS1) secreted by infected cells.

  • Anti-Inflammatory Assays (e.g., TNF-α ELISA): To quantify the reduction of pro-inflammatory cytokines like TNF-α in response to an inflammatory stimulus in the presence of this compound.

Cell Line Contamination

Q3: What are the most common types of cell line contamination?

A3: The two most pervasive and impactful types of contamination are:

  • Microbial Contamination: Most notably by Mycoplasma species. These are small bacteria without a cell wall, making them resistant to many common antibiotics and difficult to detect by simple microscopy.

  • Cell Line Cross-Contamination: The accidental introduction of a different, often more rapidly growing, cell line into the desired culture.

Q4: How can cell line contamination affect my this compound bioassay results?

A4: Contamination can lead to unreliable and irreproducible data. Mycoplasma, for instance, can alter a wide range of cellular functions, including metabolism, proliferation, and apoptosis. Critically, mycoplasma infection is known to independently induce the production of pro-inflammatory cytokines, including TNF-α. This can mask the inhibitory effects of this compound, leading to a false interpretation of its potency. Cross-contamination means you may not be testing the compound on the correct cell model, invalidating the results entirely.

Troubleshooting Guide

Problem 1: Inconsistent IC50/CC50 values for this compound in cytotoxicity assays.

Your calculated IC50 or CC50 values for this compound vary significantly between experiments, making it difficult to establish a reproducible dose-response curve.

  • Possible Cause: Underlying mycoplasma contamination. Mycoplasma can alter cell proliferation rates and metabolic activity (which the MTT assay measures), leading to skewed results.

  • Troubleshooting Steps:

    • Quarantine the cell line. Stop all further experiments with this cell stock.

    • Test for mycoplasma. Use a reliable detection method, such as PCR (see Experimental Protocols Section).

    • Review aseptic technique. Ensure strict adherence to good cell culture practice to prevent future contamination.

    • Discard contaminated stock. If positive, the safest course of action is to discard the contaminated cells and start a new culture from a cryopreserved, authenticated stock.

Problem 2: this compound appears less effective at inhibiting TNF-α than expected.

In your anti-inflammatory assay, you observe a smaller-than-expected reduction in TNF-α levels after treating cells with this compound.

  • Possible Cause: Mycoplasma contamination is inducing a baseline level of TNF-α production, confounding the results. The assay is measuring the inhibition of TNF-α from your experimental stimulus plus the TNF-α being produced in response to the mycoplasma.

  • Troubleshooting Steps:

    • Test for mycoplasma immediately. Use a PCR-based detection method.

    • Analyze your controls. A high baseline of TNF-α in your "unstimulated" control wells is a strong indicator of contamination.

    • Start with a clean culture. Discard the contaminated culture and thaw a fresh, authenticated vial of cells. Rerun the experiment, ensuring all reagents are sterile.

Problem 3: Unexpected cell morphology or growth characteristics.

The cells you are using for your this compound assays do not look or grow as they should (e.g., different shape, faster doubling time).

  • Possible Cause: Cell line cross-contamination. A different cell line may have been accidentally introduced and has now overgrown your original culture.

  • Troubleshooting Steps:

    • Cease all experiments with the affected culture.

    • Perform cell line authentication. Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line (see Experimental Protocols Section).

    • Compare the STR profile to the reference profile of the expected cell line from a reputable cell bank.

    • If misidentified, discard the entire stock and acquire a new, authenticated culture from a certified vendor.

Data Presentation: The Impact of Contamination

The following tables present hypothetical but realistic data to illustrate how contamination can alter experimental outcomes.

Table 1: Effect of Mycoplasma Contamination on this compound CC50 Value in Vero Cells

Cell Culture StatusThis compound CC50 (µg/mL)Apparent Potency
Clean (Uncontaminated)19.7Reference
M. hyorhinis Contaminated35.2~44% Decrease

This table illustrates how mycoplasma-induced changes in cell health and metabolism can artificially inflate the CC50 value, making this compound appear less cytotoxic than it is.

Table 2: Effect of Mycoplasma Contamination on TNF-α Inhibition Assay

ConditionTNF-α (pg/mL)% Inhibition by this compound
Clean Culture
Vehicle Control25.1-
Stimulant (LPS)450.8-
Stimulant + this compound112.775.0%
Mycoplasma Contaminated Culture
Vehicle Control215.5-
Stimulant (LPS)655.3-
Stimulant + this compound398.139.3%

This table demonstrates how mycoplasma-induced baseline TNF-α secretion can drastically reduce the apparent inhibitory effect of this compound.

Visualizations

Experimental and Logical Workflows

G cluster_start cluster_investigate Investigation Phase cluster_decision cluster_action Corrective Action start Inconsistent Bioassay Results (e.g., IC50, Inhibition) check_morph Check Cell Morphology & Growth Rate start->check_morph morph_ok Morphology Normal? check_morph->morph_ok test_myco Perform Mycoplasma PCR Test myco_pos Mycoplasma Positive? test_myco->myco_pos test_str Perform STR Profile Analysis str_match STR Profile Match? test_str->str_match morph_ok->test_myco Yes morph_ok->test_str myco_pos->str_match No discard_culture Discard Contaminated Culture. Thaw New Authenticated Stock. myco_pos->discard_culture Yes str_match->discard_culture No review_aseptic Review Aseptic Technique & Lab Procedures str_match->review_aseptic Yes discard_culture->review_aseptic rerun Rerun Bioassay with Clean Culture review_aseptic->rerun

Troubleshooting workflow for inconsistent bioassay results.
Signaling Pathway

G cluster_stimulus cluster_pathway Cellular Signaling cluster_output cluster_inhibitor DENV Dengue Virus (DENV) TLR Toll-like Receptors (TLRs) DENV->TLR Activates Mycoplasma Mycoplasma Contamination Mycoplasma->TLR Activates NFkB NF-κB Pathway TLR->NFkB TNF_gene TNF-α Gene Transcription NFkB->TNF_gene TNF_protein TNF-α Secretion TNF_gene->TNF_protein Sino This compound Sino->NFkB Inhibits legend_title Legend: legend_stim Stimulus legend_contam Contaminant legend_inhib Inhibitor legend_output Output legend_path Pathway Component

References

Validation & Comparative

Sinococuline and Ribavirin: A Comparative Analysis for Dengue Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for an effective antiviral therapeutic for dengue fever continues to be a critical area of research. Among the candidates, the plant-derived alkaloid sinococuline and the broad-spectrum antiviral drug ribavirin have been investigated for their potential to inhibit dengue virus (DENV) replication. This guide provides an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, efficacy, and cytotoxicity.

Performance Comparison: In Vitro and In Vivo Data

Quantitative data from various studies are summarized below to facilitate a direct comparison between this compound and ribavirin.

Table 1: In Vitro Efficacy and Cytotoxicity
CompoundCell LineDENV Serotype(s)IC50 / EC50CC50Selectivity Index (SI = CC50/IC50)Reference
This compound VeroDENV-1, DENV-2, DENV-3, DENV-4DENV-1: ~0.2 µg/mLDENV-2: ~0.08 µg/mLDENV-3: ~0.17 µg/mLDENV-4: ~0.1 µg/mL19.72 µg/mLDENV-1: 98.6DENV-2: 246.5DENV-3: 116DENV-4: 197.2[1]
Ribavirin LLC-MK2DENV-250.9 ± 18 µMNot specifiedNot specified[2]
Ribavirin VeroNot specified106.6 mg/L137.4 mg/L~1.29[3]
Ribavirin Huh-7Not specified10.02 mg/L18.0 mg/L~1.79[3]
Ribavirin VeroDENV-2EC50 RNA: 12.3 ± 5.6 μg/mlNot specifiedNot specified[4]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental setups, including cell lines, virus strains, and assay methods.

Table 2: In Vivo Efficacy in Animal Models
CompoundAnimal ModelDENV SerotypeKey FindingsReference
This compound AG129 MiceDENV-2 (secondary infection model)- Dose-dependently reduced serum viremia and tissue viral load.- Inhibited pro-inflammatory cytokines (TNF-α, IL-6).- Reduced intestinal vascular leakage.- A dose of 2.0 mg/kg/day (BID) was most effective.
Ribavirin AG129 MiceDENV- Monotherapy did not reduce viremia.- Combination with an alpha-glucosidase inhibitor (CM-10-18) significantly enhanced antiviral activity and reduced viremia.

Mechanisms of Action

The antiviral strategies of this compound and ribavirin differ significantly, targeting distinct host and viral processes.

This compound: Modulating Host Inflammatory Response

This compound appears to exert its anti-dengue activity primarily by modulating the host's immune response. Transcriptomic analysis of DENV-infected Vero cells treated with this compound revealed a downregulation of key inflammatory pathways. Specifically, this compound treatment was shown to prevent the upregulation of the TNF signaling pathway and the NF-kB signaling pathway, both of which are crucial in the inflammatory cascade associated with severe dengue disease. By suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6, this compound may mitigate the cytokine storm that contributes to vascular leakage and other severe symptoms of dengue.

Ribavirin: A Multi-pronged Antiviral Approach

Ribavirin, a synthetic guanosine analog, employs multiple mechanisms to inhibit viral replication. Its primary modes of action against DENV are believed to be:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. GTP is essential for viral RNA synthesis and capping, and its depletion curtails viral replication.

  • Direct Inhibition of Viral RNA Polymerase: The active triphosphate form of ribavirin (RTP) can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, being incorporated into the growing viral RNA chain and causing chain termination.

  • Inhibition of Viral mRNA Capping: RTP can interfere with the viral mRNA guanylyltransferase and N7-methyltransferase, enzymes essential for the formation of the 5' cap structure of the viral mRNA. This disruption leads to inefficient translation of viral proteins.

  • Induction of "Error Catastrophe": Ribavirin's incorporation into the viral genome can induce lethal mutations, leading to the production of non-viable viral particles.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Antiviral and Cytotoxicity Assays for this compound
  • Cells and Virus: Vero cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. All four DENV serotypes are used for infection.

  • Cytotoxicity Assay (MTT Assay): Vero cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The cell viability is then assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, and the 50% cytotoxic concentration (CC50) is calculated.

  • Virus Inhibition Assay (NS1 Antigen ELISA): Vero cells are infected with DENV, and subsequently treated with different concentrations of this compound. The culture supernatants are collected at various time points post-infection. The level of secreted DENV non-structural protein 1 (NS1) antigen is quantified using a commercial sandwich ELISA kit. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

In Vitro Antiviral Assays for Ribavirin
  • Cells and Virus: Studies have utilized various cell lines, including Vero, Huh-7, and LLC-MK2 cells, for DENV infection.

  • Cytopathic Effect (CPE) Reduction Assay: Cells are infected with DENV and treated with a range of ribavirin concentrations. The inhibition of virus-induced CPE is visually assessed or quantified using assays like the MTT assay to determine the 50% effective concentration (EC50).

  • Plaque Reduction Assay: Confluent cell monolayers are infected with DENV and overlaid with medium containing different concentrations of ribavirin and a solidifying agent (e.g., agarose). After incubation, the cells are stained, and the number of plaques (zones of cell death) is counted. The EC50 is the concentration that reduces the number of plaques by 50%.

  • Viral RNA Quantification (qRT-PCR): Cells are infected and treated with ribavirin. Total RNA is extracted from the cells or supernatant at different time points. The amount of viral RNA is quantified using quantitative real-time reverse transcription PCR (qRT-PCR) to determine the effect of the drug on viral replication.

In Vivo Efficacy Study of this compound in AG129 Mice
  • Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors, are used as they are susceptible to DENV infection.

  • Infection Model: A secondary, antibody-dependent enhancement (ADE) model of severe dengue is established by inoculating mice with a pre-formed immune complex of mouse-adapted DENV-2 and a monoclonal antibody (4G2).

  • Treatment Protocol: this compound is administered intraperitoneally (i.p.) twice a day (BID) at varying doses (e.g., 0.5, 1.0, and 2.0 mg/kg/day) for a specified duration following infection.

  • Efficacy Assessment:

    • Viremia: Serum samples are collected to quantify the viral load using plaque assays or qRT-PCR.

    • Tissue Viral Load: Vital organs are harvested, and the viral load is determined.

    • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in tissues are measured using ELISA.

    • Vascular Leakage: Intestinal vascular leakage is assessed to evaluate disease severity.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Sinococuline_Mechanism DENV Dengue Virus Infection HostCell Host Cell DENV->HostCell Infects NFkB_Pathway NF-kB Signaling Pathway HostCell->NFkB_Pathway Activates TNF_Pathway TNF Signaling Pathway HostCell->TNF_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits This compound->TNF_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Leads to TNF_Pathway->Proinflammatory_Cytokines Leads to Vascular_Leakage Vascular Leakage & Severe Dengue Proinflammatory_Cytokines->Vascular_Leakage Contributes to

Caption: Mechanism of Action of this compound against Dengue Virus.

Ribavirin_Mechanism Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate RMP->RTP Phosphorylation IMPDH IMPDH RMP->IMPDH Inhibits Viral_Polymerase Viral RNA Polymerase RTP->Viral_Polymerase Inhibits Viral_RNA_Synth Viral RNA Synthesis RTP->Viral_RNA_Synth Incorporation (Mutagenesis) mRNA_Capping Viral mRNA Capping RTP->mRNA_Capping Inhibits GTP_pool GTP Pool IMPDH->GTP_pool Depletes Viral_Polymerase->Viral_RNA_Synth Error_Catastrophe Error Catastrophe Viral_RNA_Synth->Error_Catastrophe

Caption: Multi-faceted Mechanism of Action of Ribavirin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., Vero, Huh-7) DENV_Infection DENV Infection Cell_Culture->DENV_Infection Drug_Treatment Drug Treatment (this compound or Ribavirin) DENV_Infection->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., NS1 ELISA, Plaque Assay) Drug_Treatment->Antiviral_Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 IC50_EC50 Determine IC50/EC50 Antiviral_Assay->IC50_EC50 Animal_Model Animal Model (AG129 Mice) DENV_Infection_Model DENV Infection Model (e.g., ADE) Animal_Model->DENV_Infection_Model Drug_Administration Drug Administration DENV_Infection_Model->Drug_Administration Efficacy_Evaluation Efficacy Evaluation (Viremia, Cytokines, Survival) Drug_Administration->Efficacy_Evaluation

Caption: General Experimental Workflow for Antiviral Evaluation.

References

A Comparative Analysis of Sinococuline and Doxorubicin in Breast Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known cellular effects of Sinococuline and the well-established chemotherapeutic agent, doxorubicin, with a focus on their potential applications in breast cancer therapy. While extensive data exists for doxorubicin's efficacy against breast cancer cells, research on this compound's direct impact on this specific cancer type is notably limited. This guide, therefore, juxtaposes the established mechanisms of doxorubicin in breast cancer with the currently understood anticancer properties of this compound in other cancer cell lines, highlighting areas for future investigation.

Executive Summary

Doxorubicin is a cornerstone of breast cancer chemotherapy, exerting its cytotoxic effects through a variety of well-documented mechanisms, including DNA intercalation and induction of apoptosis. In contrast, this compound, a natural alkaloid, has demonstrated cytotoxic and apoptotic activities in leukemia and fibroblast cell lines. However, to date, publicly available research has not specifically evaluated the efficacy of this compound against breast cancer cells. This guide presents a comprehensive comparison based on the available scientific literature, underscoring the need for further studies to explore the potential of this compound as a therapeutic agent for breast cancer.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and doxorubicin. It is critical to note the absence of data for this compound in the context of breast cancer cell lines.

Table 1: Comparative Cytotoxicity

CompoundCell LineIC50 ValueExposure TimeCitation
This compound HL-60 (Leukemia)Data not available24h[1]
L929 (Fibroblast)Data not available24h[1]
Doxorubicin MCF-7~1 µM - 9.9 µM48h[2][3]
MDA-MB-231~0.7 µM - 6.6 µM48h[4]

Table 2: Effects on Apoptosis and Cell Cycle

CompoundCell LineEffect on ApoptosisEffect on Cell CycleCitation
This compound HL-60 (Leukemia)Induces apoptosisData not available
L929 (Fibroblast)Induces apoptosisData not available
Doxorubicin MCF-7Induces apoptosis; Increases Bax/Bcl-2 ratioG2/M arrest
MDA-MB-231Induces apoptosis; Increases Bax/Bcl-2 ratioG2/M arrest

Signaling Pathways and Mechanisms of Action

Doxorubicin in Breast Cancer Cells

Doxorubicin employs a multi-pronged approach to induce cell death in breast cancer cells. Its primary mechanisms include intercalating into DNA, which inhibits topoisomerase II and leads to DNA damage. This damage triggers a cascade of events culminating in apoptosis. Key signaling pathways activated by doxorubicin in breast cancer cells involve the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases, the executioners of apoptosis. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular stress and apoptosis. The NF-κB signaling pathway, which is involved in cell survival, is often inhibited by doxorubicin, further promoting cell death.

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation & Topo II Inhibition Dox->DNA ROS ROS Production Dox->ROS NFkB NF-κB Inhibition Dox->NFkB Apoptosis Apoptosis DNA->Apoptosis Mito Mitochondria ROS->Mito Bax Bax ↑ Mito->Bax Bcl2 Bcl-2 ↓ Mito->Bcl2 Casp Caspase Activation Bax->Casp Bcl2->Casp Casp->Apoptosis Survival Cell Survival ↓ NFkB->Survival

Doxorubicin's multifaceted mechanism of action in breast cancer cells.

This compound: A Potential Anticancer Agent

While direct evidence in breast cancer is lacking, studies on other cancer cell lines provide some insight into the potential mechanisms of this compound. Research has shown that this compound is a tumor cell growth inhibitor that induces apoptosis in human leukemic HL-60 cells and mouse fibroblast L929 cells. The precise signaling pathways mediating these effects have not been fully elucidated. However, related studies on the plant from which this compound is derived, Cocculus hirsutus, and on this compound's anti-dengue virus activity, have shown modulation of inflammatory pathways such as TNF and NF-κB. These pathways are also known to play complex roles in cancer progression and apoptosis. It is plausible that this compound's anticancer effects could be mediated, at least in part, through these pathways.

sinococuline_pathway Sino This compound Unknown Unknown Direct Targets Sino->Unknown TNF TNF Pathway? Sino->TNF NFkB NF-κB Pathway? Sino->NFkB Apoptosis Apoptosis Unknown->Apoptosis Growth Inhibition of Cell Growth Unknown->Growth TNF->Apoptosis NFkB->Apoptosis

Hypothesized mechanism of this compound based on available data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically used to assess the efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound or doxorubicin for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds of interest as described above.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, NF-κB).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Comparison start Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound or Doxorubicin start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 pathway Signaling Pathway Analysis apoptosis->pathway western->pathway compare Comparative Analysis of This compound vs. Doxorubicin ic50->compare pathway->compare

A typical workflow for comparing the in vitro effects of two compounds on cancer cells.

Conclusion and Future Directions

Future research should prioritize the following:

  • Screening of this compound against a panel of breast cancer cell lines representing different molecular subtypes (e.g., luminal A, luminal B, HER2-positive, and triple-negative).

  • Determination of IC50 values to quantify its cytotoxic potency.

  • In-depth investigation of the molecular mechanisms by which this compound induces apoptosis and inhibits cell growth in breast cancer cells, including the identification of its direct molecular targets and the signaling pathways it modulates.

  • In vivo studies using animal models of breast cancer to evaluate the therapeutic potential and safety profile of this compound.

By addressing these research questions, the scientific community can ascertain whether this compound holds promise as a novel therapeutic agent for breast cancer, potentially offering a new avenue for treatment, either as a standalone therapy or in combination with existing drugs like doxorubicin.

References

Sinococuline: A Comparative Guide to its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Sinococuline, a naturally derived compound, with established anti-inflammatory agents. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated notable anti-inflammatory effects, primarily through the suppression of key pro-inflammatory cytokines and modulation of critical signaling pathways. While direct comparative studies with other anti-inflammatory drugs are limited, this guide consolidates available data on this compound and juxtaposes it with the well-characterized profiles of Dexamethasone, Indomethacin, and Celecoxib. This comparative analysis aims to provide a valuable resource for researchers investigating novel anti-inflammatory therapeutics.

Performance Comparison

The anti-inflammatory efficacy of this compound is primarily attributed to its ability to reduce the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

For a comprehensive understanding, the following tables summarize the available quantitative data on this compound and compare its mechanistic profile with standard anti-inflammatory drugs.

Table 1: Quantitative Anti-Inflammatory Data for this compound

ParameterCell LineStimulantIC50 / InhibitionSource
TNF-α Inhibition Data Not Available---
IL-6 Inhibition Data Not Available---
Nitric Oxide (NO) Production Inhibition Data Not Available---
NF-κB Activation Inhibition Vero CellsDengue VirusPrevents differential expression[3]
Cell Viability (CC50) Vero Cells-19.72 µg/ml[4]

Table 2: Mechanistic Comparison of Anti-Inflammatory Agents

FeatureThis compoundDexamethasoneIndomethacinCelecoxib
Primary Target NF-κB pathwayGlucocorticoid ReceptorCyclooxygenase (COX-1 & COX-2)Cyclooxygenase-2 (COX-2)
Effect on TNF-α InhibitionInhibitionPotentiation in some modelsInhibition
Effect on IL-6 InhibitionInhibitionNo significant effect or potentiationInhibition
Effect on NF-κB InhibitionInhibition--

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanism of action.

Sinococuline_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Dengue Virus) cluster_pathway Cellular Signaling Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits (in cytoplasm) NF_kB_active Active NF-κB (Nuclear Translocation) NF_kB->NF_kB_active Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_active->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines Leads to Production This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound.

Objective: To determine the concentration of this compound that is non-toxic to cells (CC50).

Materials:

  • Vero cells

  • 96-well plates

  • This compound (various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated controls.

MTT_Assay_Workflow Cell_Seeding Seed Vero Cells (96-well plate) Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation Incubate (4h, 37°C) MTT_Addition->Incubation Solubilization Add DMSO Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Calculation Calculate CC50 Absorbance_Reading->Calculation

Caption: Workflow for the MTT cell viability assay.

Cytokine Quantification (ELISA)

This protocol is used to measure the levels of pro-inflammatory cytokines in biological samples.

Objective: To quantify the reduction of TNF-α and IL-6 in tissue homogenates from AG129 mice treated with this compound.

Materials:

  • Tissue homogenates from control and this compound-treated AG129 mice

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Tissue samples (e.g., small intestine, large intestine, lung, liver, kidney, spleen) are collected from mice.

  • Tissues are homogenized in PBS.

  • The levels of TNF-α and IL-6 in the tissue homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • The concentration of each cytokine is calculated based on a standard curve.

  • Data is typically expressed as pg of cytokine per mg of tissue.

NF-κB Activation Assay (Western Blot)

This protocol is used to assess the activation of the NF-κB pathway by measuring the levels of key signaling proteins.

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the NF-κB pathway (e.g., p65, IκBα).

Materials:

  • Vero cells

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting apparatus

Procedure:

  • Vero cells are treated with an inflammatory stimulus (e.g., Dengue virus) in the presence or absence of this compound.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target proteins.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines TNF-α and IL-6. While direct comparative data with established drugs is currently lacking, the available evidence suggests a distinct mechanism of action that warrants further investigation. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating future studies to fully elucidate the therapeutic potential of this compound.

References

A Comparative Study of Sinococuline and Other Morphinan Alkaloids: From Antiviral Activity to Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the morphinan alkaloid Sinococuline against the well-known morphinans: Morphine, Codeine, and Thebaine. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, mechanisms of action, and supporting experimental data.

Introduction to Morphinan Alkaloids

Morphinan alkaloids are a class of naturally occurring and semi-synthetic compounds characterized by a common core chemical structure. This family of molecules exhibits a wide range of pharmacological activities, from potent analgesia to antiviral and antitumor effects. This guide focuses on a comparative analysis of this compound, a bioactive compound isolated from Cocculus hirsutus, with the classical opium alkaloids Morphine, Codeine, and Thebaine.

Pharmacological Profile Comparison

The pharmacological activities of this compound diverge significantly from those of traditional morphinan alkaloids like Morphine and Codeine. While the latter are primarily known for their analgesic properties mediated through opioid receptors, this compound has demonstrated potent anti-dengue virus activity through the modulation of host inflammatory responses.[1] Thebaine, in contrast, exhibits stimulatory and convulsant effects at high doses and serves mainly as a precursor for the synthesis of other opioids.[2]

Data Summary

The following tables summarize the key pharmacological data for this compound, Morphine, Codeine, and Thebaine.

Table 1: Comparative Pharmacological Activities

AlkaloidPrimary Pharmacological ActivityMechanism of Action
This compound Anti-dengue virus, Anti-inflammatory, AntitumorDownregulation of TNF, NF-κB, and IL-17 signaling pathways[1][3]
Morphine Analgesia, SedationAgonist at μ-, κ-, and δ-opioid receptors[4]
Codeine Analgesia (mild to moderate), AntitussiveMetabolized to Morphine; agonist at μ-opioid receptors
Thebaine Stimulant, Convulsant (at high doses)Not used therapeutically; precursor for other opioids

Table 2: Quantitative Comparison of Biological Activity

AlkaloidAssayResultOrganism/Cell Line
This compound Anti-Dengue Virus (DENV-1) IC500.2 µg/mLVero cells
Anti-Dengue Virus (DENV-2) IC500.08 µg/mLVero cells
Anti-Dengue Virus (DENV-3) IC500.17 µg/mLVero cells
Anti-Dengue Virus (DENV-4) IC500.1 µg/mLVero cells
Cytotoxicity (CC50)19.72 µg/mLVero cells
Morphine Analgesia (Hot Plate Test) ED502.07 mg/kg (s.c.)Rat
Analgesia (Tail Immersion Test) ED505 mg/kg (s.c.)Mouse
Codeine Analgesia (Neuropathic Pain) Effective Dose10 - 30 mg/kg (s.c.)Rat
Thebaine Acute Toxicity (Oral) LD5054 mg/kgMouse
Acute Toxicity (Oral) LD50114 mg/kgRat

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of these morphinan alkaloids are a direct result of their differing interactions with cellular signaling pathways.

This compound's Anti-inflammatory and Antiviral Pathway

This compound exerts its potent anti-dengue virus activity by modulating the host's immune response. Upon viral infection, inflammatory pathways such as Tumor Necrosis Factor (TNF), Nuclear Factor-kappa B (NF-κB), and Interleukin-17 (IL-17) are activated. This compound treatment has been shown to downregulate the expression of genes involved in these pathways, thereby reducing the inflammatory cascade that contributes to the pathogenesis of dengue fever.

Sinococuline_Pathway DENV Dengue Virus Infection HostCell Host Cell Activation DENV->HostCell NFkB NF-κB Pathway HostCell->NFkB TNF TNF Pathway HostCell->TNF IL17 IL-17 Pathway HostCell->IL17 Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation TNF->Inflammation IL17->Inflammation Replication Viral Replication Inflammation->Replication enhances This compound This compound This compound->NFkB inhibits This compound->TNF inhibits This compound->IL17 inhibits

This compound's inhibitory effect on pro-inflammatory signaling pathways.
Opioid Receptor Signaling of Morphine and Codeine

Morphine and its metabolite, formed from Codeine, primarily exert their analgesic effects by acting as agonists for opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, particularly the μ-opioid receptor, leads to a cascade of intracellular events that inhibit neuronal signaling and reduce the perception of pain.

Opioid_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid Morphine / Codeine OpioidReceptor μ-Opioid Receptor Opioid->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release (e.g., Substance P) Ca_influx->NT_release PainSignal ↓ Pain Signal Transmission NT_release->PainSignal K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->PainSignal

Simplified signaling pathway of opioid receptor activation by Morphine and Codeine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Flow Cytometry-Based Dengue Virus Neutralization Assay

This assay is used to determine the concentration of an antiviral agent, such as this compound, that is required to neutralize a specific percentage (e.g., 50%) of the virus.

FNT_Workflow start Start step1 Prepare serial dilutions of this compound start->step1 step2 Incubate diluted this compound with a fixed amount of Dengue virus for 1 hour at 37°C step1->step2 step3 Add the virus-Sinococuline mixture to susceptible cells (e.g., Vero cells) step2->step3 step4 Incubate for 24-48 hours to allow for viral infection step3->step4 step5 Fix and permeabilize the cells step4->step5 step6 Stain cells with a fluorescently-labeled anti-dengue antibody step5->step6 step7 Analyze the percentage of infected cells using a flow cytometer step6->step7 step8 Calculate the IC50 value from the dose-response curve step7->step8 end End step8->end

Workflow for a flow cytometry-based dengue virus neutralization assay.

Protocol Details:

  • Cell Culture: Vero cells are cultured in appropriate media and seeded in 96-well plates.

  • Virus Preparation: A stock of Dengue virus with a known titer is used.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Neutralization: The virus is incubated with the different concentrations of this compound.

  • Infection: The virus-compound mixture is added to the cells.

  • Staining: After incubation, cells are stained with a fluorescent antibody that specifically binds to a viral protein.

  • Flow Cytometry: The percentage of infected (fluorescent) cells is quantified.

  • Data Analysis: The IC50 is calculated by plotting the percentage of infection against the log of the compound concentration.

Quantitative Real-Time PCR (RT-qPCR) for Dengue Virus Quantification

This method is employed to quantify the amount of viral RNA in a sample, providing a measure of the viral load.

Protocol Details:

  • RNA Extraction: Viral RNA is extracted from samples (e.g., cell culture supernatant, tissue homogenates) using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is amplified using primers and a probe specific to a conserved region of the dengue virus genome. The amplification is monitored in real-time.

  • Quantification: The amount of viral RNA is determined by comparing the amplification cycle threshold (Ct) value to a standard curve of known RNA concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in biological samples.

Protocol Details:

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Incubation: Samples and standards containing the cytokine are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by HRP into a colored product.

  • Measurement: The absorbance of the colored product is measured, and the cytokine concentration is determined from a standard curve.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic concentration (CC50) of a compound.

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured, which is proportional to the number of viable cells.

  • CC50 Calculation: The CC50 value is determined from the dose-response curve.

Conclusion

This compound presents a pharmacological profile that is distinct from classical morphinan alkaloids. Its potent anti-dengue virus activity, mediated through the downregulation of host inflammatory responses, positions it as a promising candidate for further investigation as an antiviral agent. In contrast, Morphine and Codeine remain cornerstone analgesics acting on opioid receptors, while Thebaine's primary role is in the synthesis of other opioid compounds. This comparative guide highlights the diverse therapeutic potential within the morphinan alkaloid class and underscores the importance of continued research to explore the full spectrum of their biological activities.

References

Unveiling the Anti-Cancer Potential of Sinococuline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sinococuline, a bisbenzylisoquinoline alkaloid isolated from the plant Cocculus hirsutus, has demonstrated potential as an anti-cancer agent. This guide provides a comparative analysis of the current understanding of this compound's anti-cancer mechanism against established chemotherapeutic drugs, doxorubicin and paclitaxel. While research on this compound's specific molecular targets in cancer is still emerging, this document synthesizes the available data and contextualizes it within broader anti-cancer signaling pathways.

Comparative Analysis of Anti-Cancer Mechanisms

The following table summarizes the known or proposed anti-cancer mechanisms of this compound, in comparison to the well-characterized mechanisms of doxorubicin and paclitaxel.

FeatureThis compoundDoxorubicinPaclitaxel
Primary Mechanism Induction of apoptosis and inhibition of cell proliferation[1].DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis[2][3][4][5].Stabilization of microtubules, leading to mitotic arrest and induction of apoptosis.
Effect on Cell Cycle Not yet fully elucidated, but inhibition of DNA synthesis has been observed.G2/M phase arrest.G2/M phase arrest.
Induction of Apoptosis Confirmed in human leukemic HL-60 and mouse fibroblast L929 cells.Yes, through both intrinsic and extrinsic pathways.Yes, primarily through the intrinsic pathway following mitotic arrest.
Key Signaling Pathways Potentially involves NF-κB and Bcl-2 (based on docking studies of related compounds). May also influence inflammatory pathways like TNF, IL-17, and NF-kB, which are linked to cancer.Activation of p53-mediated apoptotic pathways, generation of reactive oxygen species (ROS).Activation of the c-Jun N-terminal kinase (JNK) pathway, and modulation of Bcl-2 family proteins.
Reported IC50 Values 50-100 μg/mL (for methanolic extract of Cocculus hirsutus in MCF-7 and HeLa cells).~8.3 µM in MCF-7 cells, ~6.6 µM in MDA-MB-231 cells. 85.68-fold resistance in a doxorubicin-resistant HL-60 cell line.20 nM in HL-60 cells.

In-Depth Look at this compound's Potential Mechanisms

While direct experimental evidence for this compound's impact on specific cancer signaling pathways is limited, studies on the extracts of Cocculus hirsutus and related alkaloids provide some clues.

Apoptosis Induction: The primary anti-cancer effect observed for this compound is the induction of apoptosis. This programmed cell death is a crucial target for cancer therapies. The molecular docking studies of other constituents from Cocculus hirsutus, such as coclaurine, haiderine, and lirioresinol, suggest potential interactions with key apoptosis regulators like Bcl-xL, an anti-apoptotic protein. Inhibition of Bcl-xL would lower the threshold for apoptosis induction.

Inhibition of Macromolecular Synthesis: Early research indicated that this compound inhibits the uptake of thymidine, leucine, and uridine, suggesting a disruption of DNA, protein, and RNA synthesis, respectively. This broad inhibitory effect on essential cellular processes would contribute to its anti-proliferative activity.

Modulation of Inflammatory Pathways: Although primarily studied in the context of its anti-dengue activity, this compound has been shown to downregulate inflammatory pathways involving TNF, IL-17, and NF-κB. Chronic inflammation is a known driver of cancer progression, and the ability of this compound to modulate these pathways could be a significant aspect of its anti-cancer mechanism. Molecular docking studies also point to a potential interaction of related compounds with NF-κB.

Visualizing the Potential Anti-Cancer Mechanisms

The following diagrams illustrate the potential signaling pathways that may be affected by this compound, based on current understanding and research on related natural alkaloids.

This compound This compound Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces DNA_Synth DNA Synthesis This compound->DNA_Synth Inhibits Protein_Synth Protein Synthesis This compound->Protein_Synth Inhibits RNA_Synth RNA Synthesis This compound->RNA_Synth Inhibits

Figure 1: Overview of observed anti-cancer effects of this compound.

This compound This compound (Proposed) NFkB NF-κB This compound->NFkB Inhibits? Bcl2 Anti-apoptotic Bcl-2 family proteins This compound->Bcl2 Inhibits? Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes Cell_Survival Cell Survival NFkB->Cell_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inflammation->Cell_Survival

Figure 2: Proposed signaling pathways targeted by this compound.

Experimental Protocols

To facilitate further research and validation of this compound's anti-cancer mechanism, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HL-60, MCF-7, HeLa)

  • Complete culture medium

  • This compound (and comparator drugs) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or comparator drugs and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Start Seed cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize formazan Incubate2->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data Read->Analyze

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound (and comparator drugs)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound (and comparator drugs)

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described previously.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, Bcl-2, Bax, p-STAT3, p-Akt, p-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation. However, a significant knowledge gap remains regarding its precise molecular targets and the signaling pathways it modulates in cancer cells.

Future research should focus on:

  • Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a wider panel of cancer cell lines to identify sensitive cancer types.

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the direct binding partners of this compound in cancer cells.

  • Pathway Analysis: Conducting detailed studies to determine the effect of this compound on key cancer-related signaling pathways, including but not limited to STAT3, PI3K/Akt, and NF-κB.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess the therapeutic potential and safety of this compound.

By addressing these research questions, the scientific community can fully elucidate the anti-cancer mechanism of this compound and pave the way for its potential development as a novel cancer therapeutic.

References

A Head-to-Head Comparison of Sinococuline and Berberine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Two Potent Alkaloids in Drug Development

Sinococuline and Berberine, both isoquinoline alkaloids derived from medicinal plants, have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This compound, a bioactive compound from Cocculus hirsutus and also derivable from the more extensively studied Sinomenine, is primarily investigated for its antiviral and anti-inflammatory properties. Berberine, extracted from plants like Coptis chinensis and Berberis species, is renowned for its profound effects on metabolic diseases and cancer.

This guide provides a head-to-head comparison of their performance, mechanisms of action, and therapeutic potential, supported by experimental data to aid researchers, scientists, and drug development professionals in their work. Due to the limited direct comparative data on this compound, this guide will incorporate data from its closely related precursor, Sinomenine, particularly in the context of anti-inflammatory and immunomodulatory effects.

Quantitative Data Summary: A Comparative Overview

The following tables summarize quantitative data from preclinical and clinical studies to provide a clear comparison of the efficacy of this compound/Sinomenine and Berberine across different therapeutic areas.

Table 1: Anti-inflammatory and Immunomodulatory Effects
ParameterSinomenineBerberineExperimental Model
Inhibition of TNF-α Significant reduction at 50, 100 mg/kg[1]Potent inhibitionLPS-induced inflammation models
Inhibition of IL-6 Significant reduction at 50, 100 mg/kg[1]Significant reductionLPS-induced inflammation models
Inhibition of IL-1β Significant reduction at 50, 100 mg/kg[1]Significant reductionLPS-induced inflammation models
Inhibition of NO release (IC50) 23.04 µM (N-oxide derivative)[1]-LPS-stimulated RAW 264.7 cells
Effect on Rheumatoid Arthritis Reduces DAS28 score, alleviates morning stiffness and painful joints[2]-Clinical trials in RA patients
Table 2: Metabolic Regulation (Anti-diabetic Effects)
ParameterSinomenine/SinococulineBerberineExperimental Model/Study Type
HbA1c Reduction Data not available-2.0% (from 9.5% to 7.5%)3-month clinical trial (newly diagnosed T2D)
Fasting Blood Glucose (FBG) Reduction Data not available-62 mg/dL (from 191 to 123 mg/dL)3-month clinical trial (newly diagnosed T2D)
HOMA-IR Reduction Data not available-44.7% 3-month clinical trial (poorly controlled T2D)
Comparison to Metformin Data not availableSimilar hypoglycemic effect to metformin (1.5 g/day )Clinical trial
Table 3: Anticancer Effects (IC50 Values)
Cell Line (Cancer Type)Sinomenine (µM)Berberine (µM)
PC-3, DU-145 (Prostate) ~0.121 (derivative)-
H1819, H1975 (Lung) 50 - 200 (hydrochloride)-
HepG2 (Liver) -Potent inhibition of proliferation
SW620, LoVo (Colorectal) -54.41, 78.66
BGC-823 (Gastric) -24.16
MCF-7 (Breast) -Potent inhibition
Table 4: Antiviral Effects
ParameterThis compoundBerberineExperimental Model
Anti-Dengue Virus (DENV) Activity Potently reduces serum viremia and tissue viral load at 2.0 mg/kg/dayData not availableAG129 Mouse Model (secondary infection)
Inhibition of DENV NS1 Antigen Dose-dependent inhibitionData not availableDENV-infected Vero cells

Signaling Pathways and Mechanisms of Action

Both compounds exert their effects by modulating complex signaling networks. The following diagrams illustrate their primary mechanisms.

sinomenine_pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_response Cellular Response Stimulus Pro-inflammatory Stimuli MAPK MAPK (p38, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK JAK JAK Stimulus->JAK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines induce expression NFkB NF-κB IKK->NFkB activates STAT STAT JAK->STAT activates NFkB->Cytokines induce expression STAT->Cytokines induce expression SIN Sinomenine (this compound) SIN->MAPK inhibits SIN->IKK inhibits SIN->JAK inhibits

Caption: Anti-inflammatory mechanism of Sinomenine/Sinococuline.

berberine_pathway cluster_cellular_state Cellular State cluster_enzyme Key Metabolic Regulator cluster_downstream Downstream Effects Energy Low Cellular Energy (High AMP/ATP ratio) AMPK AMPK Energy->AMPK activates GlucoseUptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->GlucoseUptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis LipidSynth ↓ Lipid Synthesis AMPK->LipidSynth Insulin ↑ Insulin Sensitivity AMPK->Insulin BBR Berberine BBR->AMPK activates

Caption: Primary metabolic regulation mechanism of Berberine.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vivo Anti-Dengue Efficacy of this compound
  • Objective: To evaluate the protective efficacy of this compound in a severe, antibody-mediated secondary Dengue virus (DENV) infection model.

  • Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors).

  • Experimental Groups: (n=3 per group)

    • Infected Control (IC): Mice receiving vehicle control.

    • Treatment Groups: Mice receiving this compound at 0.5, 1.0, and 2.0 mg/kg/day.

  • Methodology:

    • Infection: AG129 mice are inoculated with a sub-lethal dose of DENV. Fourteen days later, a pan-DENV-reactive monoclonal antibody is administered, followed by a lethal dose of DENV-2 to simulate antibody-dependent enhancement (ADE).

    • Treatment: Treatment with this compound (via intraperitoneal injection, i.p.) is initiated post-infection, administered twice a day (BID) for 4 consecutive days.

    • Endpoint Analysis (Day 4 post-infection):

      • Mice are euthanized, and vital organs (spleen, liver, intestine, etc.) are harvested.

      • Viral Load Quantification: Total RNA is extracted from serum and homogenized tissues. DENV RNA levels are quantified using quantitative real-time PCR (qRT-PCR).

      • Cytokine Measurement: Pro-inflammatory cytokine levels (TNF-α, IL-6) in tissue homogenates are measured using commercial ELISA kits according to the manufacturer's instructions.

  • Statistical Analysis: Data are analyzed using a Two-way ANOVA with Bonferroni's multiple comparison test.

exp_workflow cluster_analysis Endpoint Analysis start Day 0: AG129 Mice Inoculated (Sub-lethal DENV) day14 Day 14: Antibody Administered & Lethal DENV-2 Challenge start->day14 treatment Days 14-18: this compound Treatment (i.p., BID) day14->treatment euthanasia Day 18: Euthanasia & Organ Harvest treatment->euthanasia rna RNA Extraction (Serum, Tissues) euthanasia->rna elisa ELISA for Cytokines (TNF-α, IL-6) euthanasia->elisa pcr qRT-PCR for Viral Load rna->pcr

Caption: Experimental workflow for in vivo anti-dengue studies.

Protocol 2: In Vitro Anti-inflammatory Assay for Sinomenine
  • Objective: To determine the effect of Sinomenine on the production of inflammatory mediators in macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Treatment: Cells are pre-treated with various concentrations of Sinomenine (e.g., 12.5, 25, 50 µM) for 1-2 hours.

    • Stimulation: Lipopolysaccharide (LPS) is added to the media (final concentration 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.

    • Incubation: Cells are incubated for 24 hours.

    • Endpoint Analysis:

      • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay.

      • Cytokine Quantification: Levels of TNF-α and IL-6 in the supernatant are quantified by ELISA.

      • Gene Expression Analysis: Cells are harvested, RNA is extracted, and the mRNA expression of inflammatory genes (e.g., iNOS, TNF-α, IL-6) is determined by RT-qPCR.

  • Statistical Analysis: Differences between groups are analyzed using one-way ANOVA followed by a post-hoc test.

Protocol 3: Clinical Trial of Berberine for Type 2 Diabetes
  • Objective: To evaluate the efficacy and safety of berberine in patients with newly diagnosed type 2 diabetes.

  • Study Design: A randomized, controlled, 3-month clinical trial.

  • Participants: Adults with newly diagnosed type 2 diabetes mellitus.

  • Intervention:

    • Berberine Group: Participants receive berberine hydrochloride (0.5 g) three times a day (t.i.d.).

    • Control Group: Participants receive metformin (0.5 g) three times a day (t.i.d.).

  • Methodology:

    • Screening and Randomization: Eligible patients are randomly assigned to either the berberine or metformin group.

    • Data Collection: Key parameters are measured at baseline and at the end of the 3-month trial.

    • Primary Endpoints:

      • Change in Glycated Hemoglobin (HbA1c).

      • Change in Fasting Blood Glucose (FBG).

      • Change in Postprandial Blood Glucose (PBG).

    • Secondary Endpoints:

      • Change in lipid profile (triglycerides, total cholesterol, LDL-C, HDL-C).

      • Assessment of adverse events.

  • Statistical Analysis: Paired t-tests are used to compare parameters before and after treatment within each group, and unpaired t-tests are used for between-group comparisons.

Conclusion and Future Perspectives

This head-to-head comparison reveals that this compound/Sinomenine and Berberine are potent natural alkaloids with distinct but occasionally overlapping therapeutic profiles.

  • This compound/Sinomenine emerges as a powerful anti-inflammatory and immunomodulatory agent, with strong clinical evidence in rheumatoid arthritis and promising preclinical data for its antiviral activity against Dengue virus. Its mechanism is heavily centered on the suppression of key inflammatory pathways like NF-κB, MAPK, and JAK/STAT.

  • Berberine stands out as a robust metabolic regulator, with clinical efficacy in type 2 diabetes comparable to metformin. Its primary mechanism involves the activation of AMPK, a master regulator of cellular energy metabolism. Furthermore, berberine shows broad-spectrum anticancer activity and potent anti-inflammatory effects, often linked to its metabolic actions.

For drug development professionals, the choice between these compounds depends heavily on the therapeutic target. This compound presents a unique opportunity in the development of novel antiviral and specialized anti-inflammatory drugs. Berberine offers a compelling, multi-target approach for metabolic syndromes and as a potential adjunct in cancer therapy. Future research should focus on direct comparative studies in models of inflammation and cancer, exploring synergistic combinations and developing advanced drug delivery systems to enhance their bioavailability and clinical utility.

References

Cross-Validation of Sinococuline's Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sinococuline's bioactivity across various cell lines, supported by experimental data and detailed protocols.

This compound, a morphinane alkaloid, has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. This guide synthesizes available data to offer a comparative overview of its performance in different cellular contexts, aiding in the evaluation of its therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on this compound's bioactivity across different cell lines and assays.

Table 1: Cytotoxic and Antiviral Activity of this compound

Cell LineActivity TypeMetricValueReference
VeroAntiviral (DENV-1)IC500.2 µg/mL[1]
VeroAntiviral (DENV-2)IC500.08 µg/mL[1]
VeroAntiviral (DENV-3)IC500.17 µg/mL[1]
VeroAntiviral (DENV-4)IC500.1 µg/mL[1]
Multiple Tumor Cell LinesCytotoxic-Effective growth inhibitor[2]
HL-60Apoptosis Induction-Apoptosis is the mode of cell death

Note: Specific IC50 values for the cytotoxic activity of this compound against various tumor cell lines from the primary study (Cancer Lett. 1996 Feb 6;99(2):217-24) were not available in the searched public databases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines of interest (e.g., HL-60, HepG2, MCF-7)

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol outlines the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • HL-60 cells (or other suspension cancer cell lines)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HL-60 cells in a culture flask and treat with the desired concentration of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-inflammatory Activity Assay (Measurement of TNF-α and IL-6)

This protocol describes the measurement of pro-inflammatory cytokines TNF-α and IL-6 released from macrophage cells (e.g., RAW 264.7) upon stimulation and treatment with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Complete culture medium

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • Incubation: Incubate the plates for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve. Compare the cytokine levels in the this compound-treated groups to the LPS-only group to assess the anti-inflammatory effect.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams illustrate the known and proposed mechanisms.

Sinococuline_Antiviral_Pathway cluster_Cell Host Cell Response DENV Dengue Virus (DENV) Vero_Cell Vero Cell NFkB NF-kB Signaling DENV->NFkB Activates TNF TNF Signaling DENV->TNF Activates IL17 IL-17 Signaling DENV->IL17 Activates Cytokine Cytokine-Cytokine Receptor Interaction DENV->Cytokine Activates This compound This compound This compound->NFkB Inhibits This compound->TNF Inhibits This compound->IL17 Inhibits This compound->Cytokine Inhibits Inflammation Inflammatory Response NFkB->Inflammation TNF->Inflammation IL17->Inflammation Cytokine->Inflammation

Caption: this compound's antiviral mechanism in DENV-infected Vero cells.

A derivative of this compound has been shown to induce G2/M phase arrest in breast cancer cells through the p38 MAPK signaling pathway. This suggests a potential mechanism for its antitumor activity.

Sinococuline_Antitumor_Pathway cluster_Cell Breast Carcinoma Cell Sinococuline_Derivative This compound Derivative (FK-3000) p38_MAPK p38 MAPK Sinococuline_Derivative->p38_MAPK Activates (Phosphorylation) Apoptosis Apoptosis Sinococuline_Derivative->Apoptosis Induces (p38 MAPK-independent) CDC25B CDC25B p38_MAPK->CDC25B Inhibits (Dephosphorylation) CyclinB_CDC2 Cyclin B / CDC2 CDC25B->CyclinB_CDC2 Activates G2M_Arrest G2/M Phase Arrest CyclinB_CDC2->G2M_Arrest Leads to G2M_Arrest->Apoptosis Can lead to

Caption: Proposed antitumor signaling pathway of a this compound derivative.

This compound's anti-inflammatory effects are linked to the downregulation of pro-inflammatory cytokines, which are often regulated by the NF-κB signaling pathway.

Sinococuline_Anti_inflammatory_Pathway cluster_Cell Macrophage Response LPS LPS Macrophage Macrophage NFkB_Pathway NF-kB Signaling Pathway Macrophage->NFkB_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits TNF_alpha TNF-α Production NFkB_Pathway->TNF_alpha IL6 IL-6 Production NFkB_Pathway->IL6

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Experimental Workflow Overview

The cross-validation of this compound's bioactivity typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow cluster_workflow Cross-Validation Workflow for this compound Bioactivity A Cell Line Selection (Cancer, Immune, Viral Host) B Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis vs. Necrosis (Annexin V / PI) D->E Antitumor F Anti-inflammatory (Cytokine ELISA) D->F Anti-inflammatory G Antiviral Activity (NS1 ELISA, etc.) D->G Antiviral H Signaling Pathway Analysis (Western Blot, RNA-seq) E->H F->H G->H I Comparative Analysis & Data Interpretation H->I

Caption: General experimental workflow for validating this compound's bioactivity.

References

A Comparative Analysis of Sinococuline and Synthetic NF-kB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the natural product Sinococuline and various synthetic inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The objective is to present a clear analysis of their mechanisms of action, supported by available experimental data, to aid researchers in the selection and application of these inhibitors.

Introduction to NF-κB Inhibition

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer, making it a prime target for therapeutic intervention.[3][4] NF-κB is typically sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and activate the transcription of target genes. Inhibitors of this pathway can act at various stages, from blocking IKK activity to preventing NF-κB's nuclear translocation or its binding to DNA.

This compound: An Indirect Modulator of NF-κB Signaling

Research has shown that this compound treatment can prevent the differential expression of genes involved in the NF-κB signaling pathway in DENV-2 infected Vero cells. Furthermore, in animal models of severe dengue virus infection, this compound administration led to a dose-dependent reduction in the levels of pro-inflammatory cytokines TNF-α and IL-6, both of which are transcriptionally regulated by NF-κB. This suggests that this compound's mechanism of action likely involves an indirect or upstream regulation of the NF-κB pathway, rather than direct inhibition of a core pathway component.

Synthetic NF-κB Inhibitors: A Diverse Arsenal with Varied Mechanisms

A wide array of synthetic molecules has been developed to target the NF-κB pathway at different points. These inhibitors offer more direct and often more potent inhibition of specific pathway components.

InhibitorMechanism of ActionTargetIC50Reference
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.IKKβ (indirectly)10 µM (for inhibition of IκBα phosphorylation)
SC-514 Selective and ATP-competitive inhibitor of IKKβ.IKKβ3-12 µM
Parthenolide Sesquiterpene lactone that directly inhibits IKKβ.IKKβ5 µM
MG-132 A potent, reversible, and cell-permeable proteasome inhibitor. Prevents IκBα degradation.26S Proteasome100 nM
JSH-23 Inhibits NF-κB nuclear translocation.NF-κB p657.1 µM (for inhibition of NF-κB transcriptional activity)
Curcumin Analog (BAT3) Inhibits NF-κB/DNA-binding.NF-κB/DNA interaction~6 µM (for inhibition of NF-κB reporter gene expression)

Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for both this compound (indirect modulation) and various classes of synthetic inhibitors.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Signal Reception IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex 2. IKK Activation IkB IκBα IKK_Complex->IkB 3. IκBα Phosphorylation Proteasome Proteasome IkB->Proteasome 4. IκBα Degradation NFkB_p50_p65 NF-κB (p50/p65) Nuclear_NFkB NF-κB (p50/p65) NFkB_p50_p65->Nuclear_NFkB 5. Nuclear Translocation DNA DNA Nuclear_NFkB->DNA Sinococuline_Effect This compound (Indirect Modulation) Sinococuline_Effect->IKK_Complex Synthetic_IKK_Inh Synthetic IKK Inhibitors (e.g., BAY 11-7082, SC-514) Synthetic_IKK_Inh->IKK_Complex Synthetic_Proteasome_Inh Proteasome Inhibitors (e.g., MG-132) Synthetic_Proteasome_Inh->Proteasome Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene_Transcription 7. Transcription Activation Synthetic_Translocation_Inh Translocation Inhibitors (e.g., JSH-23) Synthetic_Translocation_Inh->Nuclear_NFkB Synthetic_DNA_Binding_Inh DNA Binding Inhibitors (e.g., Curcumin analogs) Synthetic_DNA_Binding_Inh->DNA

Caption: Canonical NF-κB signaling pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NF-κB inhibitors are provided below.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of the inhibitor (this compound or synthetic inhibitors).

    • Pre-incubate with the inhibitor for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Transfect Co-transfect with NF-κB-luc and Renilla plasmids Seed_Cells->Transfect Add_Inhibitor Add Inhibitor Transfect->Add_Inhibitor Stimulate Stimulate with TNF-α or LPS Add_Inhibitor->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Luminescence Measure Firefly & Renilla Luminescence Lyse_Cells->Measure_Luminescence Normalize_Data Normalize Data Measure_Luminescence->Normalize_Data Calculate_Fold_Change Calculate Fold Change Normalize_Data->Calculate_Fold_Change Determine_IC50 Determine IC50 Calculate_Fold_Change->Determine_IC50

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Western Blot for IκBα Phosphorylation

This technique is used to assess the activation of the IKK complex by detecting the phosphorylation of its substrate, IκBα. A decrease in phosphorylated IκBα indicates inhibition of IKK activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells with the inhibitor for 1 hour.

    • Stimulate with an NF-κB activator for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software and normalize the phosphorylated IκBα levels to total IκBα and the loading control.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence. A decrease in the shifted band indicates inhibition of NF-κB DNA binding.

Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with the inhibitor and/or stimulus as described for the Western blot protocol.

    • Harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or DIG).

  • Binding Reaction:

    • Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) for 20-30 minutes at room temperature.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the gel to a nylon membrane and detect the signal using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Specificity Controls:

    • To confirm the specificity of the binding, perform competition assays by adding an excess of unlabeled wild-type or mutant competitor oligonucleotides to the binding reaction. A supershift assay can also be performed by adding an antibody specific for an NF-κB subunit (e.g., p65) to the reaction, which will further retard the migration of the complex.

Conclusion

This compound presents an interesting case as a modulator of NF-κB-mediated inflammation, likely acting on upstream signaling events. Its therapeutic potential may lie in its ability to temper inflammatory responses without causing the complete shutdown of the NF-κB pathway, which can have adverse effects. In contrast, synthetic NF-κB inhibitors offer a more targeted and potent approach to inhibiting specific components of the pathway. The choice between these inhibitors will depend on the specific research question and therapeutic goal. For studies requiring a broad anti-inflammatory effect with a potentially better safety profile, this compound could be a valuable tool. For dissecting the specific roles of IKK, the proteasome, or NF-κB nuclear translocation, the respective synthetic inhibitors are indispensable. This guide provides the foundational information and experimental frameworks to aid researchers in making these informed decisions.

References

Validating the Reproducibility of Sinococuline In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo studies on Sinococuline, an emerging antiviral compound, benchmarked against other notable antiviral agents for the treatment of Dengue virus (DENV) infection. The data presented is collated from reproducible studies to aid researchers in evaluating the therapeutic potential of this compound.

Comparative Efficacy of Antiviral Agents in DENV-Infected AG129 Mice

The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives, Celgosivir and NITD-008, in the AG129 mouse model of Dengue virus infection.

Compound Dosage Administration Route Virus Strain Key Findings Reference
This compound 2.0 mg/kg/day (BID)Intraperitoneal (i.p.)DENV-2 S221 (Immune complex)- Reduced serum viremia - Decreased tissue viral load - Inhibited pro-inflammatory cytokines (TNF-α and IL-6)[1][2]
Celgosivir 50 mg/kg (BID)Oral gavageMouse-adapted DENV- Fully protected mice from lethal infection - Effective even with delayed treatment (48h post-infection)[3]
NITD-008 20 mg/kg (twice daily)Oral gavageDENV-1 WP 74, DENV-2 D2S10, DENV-3 C0360/94, DENV-4 703–4- Prevented lethality in DENV-3 infected mice - Increased survival in DENV-2 challenged mice[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility.

This compound In Vivo Efficacy Study
  • Animal Model: AG129 mice (deficient in interferon-α/β and -γ receptors).[1]

  • Virus and Inoculation: Mice were infected with an immune complex of DENV-2 strain S221 and the 4G2 monoclonal antibody to establish a severe infection model.

  • Treatment Regimen: this compound was administered intraperitoneally at doses of 0.5, 1.0, and 2.0 mg/kg/day, given twice a day (BID) for 4-5 days.

  • Outcome Measures:

    • Viral Load: Serum and tissue (small intestine, large intestine, lung, liver, kidney, and spleen) viral loads were quantified using SYBR green-based RT-qPCR on day 4 post-infection.

    • Cytokine Analysis: Levels of TNF-α and IL-6 in harvested organs were measured using a mouse TNF-α ELISA kit.

    • Survival and Morbidity: Mice were monitored for 15 days post-infection for survival, morbidity, and body weight changes.

Celgosivir In Vivo Efficacy Study
  • Animal Model: AG129 mice.

  • Virus and Inoculation: Mice were infected with a lethal dose of a mouse-adapted Dengue virus.

  • Treatment Regimen: Celgosivir was administered via oral gavage at doses of 10, 25, or 50 mg/kg twice daily (BID) for 5 days. A single daily dose of 100 mg/kg was also tested.

  • Outcome Measures:

    • Survival: Mice were monitored for protection against lethal infection.

    • Pharmacokinetics: Plasma concentrations of Celgosivir and its metabolite, castanospermine, were determined.

NITD-008 In Vivo Efficacy Study
  • Animal Model: 6–8 week old AG129 mice.

  • Virus and Inoculation: Mice were inoculated with 7.0 log10 pfu of DENV-1 WP 74, DENV-2 D2S10, DENV-3 C0360/94, or DENV-4 703–4.

  • Treatment Regimen: NITD-008 was administered by oral gavage at a dose of 20 mg/kg twice daily for 4 days, starting immediately after virus inoculation.

  • Outcome Measures:

    • Survival: Survival rates were monitored and compared to vehicle-treated controls.

    • Viremia: Blood was collected on days 2 and 3 post-infection to measure viremia levels by RT-PCR.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in the cited studies.

DENV_TNF_Signaling_Pathway cluster_virus Dengue Virus Infection cluster_cell Host Cell cluster_nucleus Nucleus cluster_extracellular Extracellular DENV DENV TLR TLR DENV->TLR activates MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IkB IKK->IkB phosphorylates NFkB_p65_p50 NF-kB (p65/p50) NFkB_p65_p50_active Active NF-kB NFkB_p65_p50->NFkB_p65_p50_active releases DNA DNA NFkB_p65_p50_active->DNA translocates to nucleus TNF_gene TNF-α Gene DNA->TNF_gene binds to promoter of TNF_protein TNF-α Protein TNF_gene->TNF_protein induces transcription & translation of This compound This compound This compound->IKK inhibits

Caption: DENV-induced TNF-α signaling pathway and the inhibitory effect of this compound.

InVivo_Experimental_Workflow start Start animal_model AG129 Mouse Model start->animal_model infection DENV Infection (e.g., DENV-2 S221) animal_model->infection treatment_groups Treatment Groups infection->treatment_groups This compound This compound treatment_groups->this compound alternative Alternative Drug (e.g., Celgosivir) treatment_groups->alternative placebo Placebo/Vehicle treatment_groups->placebo monitoring Monitoring (Survival, Morbidity, Weight) This compound->monitoring alternative->monitoring placebo->monitoring data_collection Data Collection (Day 4) monitoring->data_collection viral_load Viral Load (RT-qPCR) data_collection->viral_load cytokines Cytokine Analysis (ELISA) data_collection->cytokines analysis Data Analysis viral_load->analysis cytokines->analysis end End analysis->end

Caption: General experimental workflow for in vivo evaluation of antiviral compounds.

References

Unveiling Sinococuline's Potential: A Comparative Look at its Anti-Dengue Activity and Modulation of Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sinococuline, a natural compound with demonstrated anti-dengue virus (DENV) activity, and established kinase inhibitors. While direct kinase inhibition by this compound has not been definitively established, this document summarizes its significant impact on key inflammatory signaling pathways, which are largely regulated by kinases, and compares these effects to those of known kinase inhibitors investigated for anti-flaviviral properties.

Modulation of Inflammatory Signaling Pathways by this compound

Transcriptomic analysis of DENV2-infected Vero cells has revealed that this compound treatment leads to the downregulation of several critical inflammatory signaling pathways. This suggests that this compound's anti-dengue effect is, at least in part, mediated by modulating the host's immune response to the virus.

Signaling PathwayEffect of this compound Treatment in DENV2-Infected CellsReference
TNF Signaling Pathway Downregulation of differentially expressed genes.[1][2][3][1][2]
NF-κB Signaling Pathway Downregulation of differentially expressed genes.
IL-17 Signaling Pathway Downregulation of differentially expressed genes.
Cytokine-Cytokine Receptor Interaction Downregulation of differentially expressed genes.

Comparative Analysis with Known Kinase Inhibitors with Anti-Dengue Activity

Several host cell kinases are known to be essential for the replication of dengue virus. Consequently, inhibitors of these kinases have been investigated as potential anti-dengue therapeutics. The table below summarizes some of these inhibitors and their targeted kinases.

Kinase InhibitorTarget Kinase(s)Reported Anti-Dengue ActivityReference
Dasatinib c-SrcPotent inhibition of all four dengue virus serotypes by preventing the assembly of new virions.
SKI-417616 Dopamine Receptor D4 (leading to repression of ERK phosphorylation)Inhibits an early event in the viral life cycle of all four DENV serotypes.
Selumetinib MEKReduces viral titer in a dose-dependent manner.
Saracatinib c-Src family kinasesReduces viral titer in a dose-dependent manner.
Bosutinib c-Src/AblReduces viral titer in a dose-dependent manner.

Experimental Protocols

Assessment of Anti-Dengue Virus Activity

A common method to evaluate the antiviral efficacy of a compound is the plaque reduction assay.

  • Cell Culture: Host cells (e.g., Vero cells) are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of dengue virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound (e.g., this compound or a kinase inhibitor).

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated (control) wells to determine the percentage of inhibition and calculate the IC50 value (the concentration of the compound that inhibits 50% of viral plaque formation).

Analysis of Signaling Pathway Modulation

Transcriptome analysis using RNA sequencing (RNA-Seq) is a powerful method to understand how a compound affects cellular signaling pathways.

  • Cell Culture and Treatment: Host cells are infected with DENV and treated with the test compound (e.g., this compound). Control groups include uninfected cells and infected, untreated cells.

  • RNA Extraction: Total RNA is extracted from the cells at a specific time point post-infection.

  • Library Preparation and Sequencing: The extracted RNA is used to prepare libraries for high-throughput sequencing.

  • Data Analysis: The sequencing data is analyzed to identify differentially expressed genes (DEGs) between the different treatment groups.

  • Pathway Enrichment Analysis: The identified DEGs are then subjected to pathway enrichment analysis (e.g., using Gene Ontology or KEGG databases) to determine which signaling pathways are significantly affected by the compound's treatment.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and the biological context, the following diagrams are provided.

G cluster_0 In Vitro Anti-Dengue Assay Seed Host Cells Seed Host Cells Infect with DENV Infect with DENV Seed Host Cells->Infect with DENV Treat with Compound Treat with Compound Infect with DENV->Treat with Compound Incubate Incubate Treat with Compound->Incubate Visualize & Quantify Plaques Visualize & Quantify Plaques Incubate->Visualize & Quantify Plaques Determine IC50 Determine IC50 Visualize & Quantify Plaques->Determine IC50 G cluster_0 Host Cell Response DENV Infection DENV Infection TNF Signaling TNF Signaling DENV Infection->TNF Signaling NF-kB Signaling NF-kB Signaling DENV Infection->NF-kB Signaling IL-17 Signaling IL-17 Signaling DENV Infection->IL-17 Signaling Host Cell Host Cell Pro-inflammatory Cytokines Pro-inflammatory Cytokines TNF Signaling->Pro-inflammatory Cytokines NF-kB Signaling->Pro-inflammatory Cytokines IL-17 Signaling->Pro-inflammatory Cytokines This compound This compound This compound->TNF Signaling Inhibits This compound->NF-kB Signaling Inhibits This compound->IL-17 Signaling Inhibits

References

Comparative Transcriptomic Analysis of Sinococuline and Alternative Anti-Dengue Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Sinococuline, a plant-derived alkaloid with potent anti-dengue activity, and other antiviral agents that have been evaluated for the treatment of Dengue virus (DENV) infection. The aim is to offer an objective comparison of their performance based on available experimental data to inform future research and drug development efforts.

Introduction to this compound and its Anti-Dengue Properties

This compound is a bioactive compound extracted from plants such as Cocculus hirsutus.[1] It has demonstrated significant antiviral activity against all four serotypes of the Dengue virus.[1] Mechanistically, this compound has been shown to inhibit DENV replication and reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), both in vitro and in vivo.[1][2] Transcriptomic studies have revealed that this compound's antiviral and anti-inflammatory effects are associated with the modulation of key signaling pathways, including TNF, NF-κB, and IL-17 signaling cascades.[1]

Comparative Transcriptomic and Mechanistic Overview

This section compares the transcriptomic and mechanistic profiles of this compound with three alternative compounds that have been investigated for anti-dengue therapy: Balapiravir, Celgosivir, and Chloroquine.

FeatureThis compoundBalapiravirCelgosivirChloroquine
Primary Mechanism of Action Inhibition of viral replication and modulation of host inflammatory response.Viral RNA-dependent RNA polymerase inhibitor.Host α-glucosidase I inhibitor, leading to misfolding of viral glycoproteins.Raises endosomal pH, inhibiting viral entry.
Cell Line for Transcriptomic Analysis DENV-infected Vero cells.Whole blood from DENV-infected patients.Not explicitly detailed in a comparable transcriptomic study. Modulates the Unfolded Protein Response (UPR).Transcriptomic data in DENV-infected Vero cells is not available. Known to modulate inflammatory pathways.
Total Differentially Expressed Genes (DEGs) in DENV-infected cells 1510 DEGs (697 upregulated, 813 downregulated) in DENV-infected Vero cells compared to uninfected cells. This compound treatment altered 184 of the upregulated and 254 of the downregulated genes.Did not measurably alter the whole blood transcriptional profile in adult dengue patients.Data not available.Data not available.
Key Modulated Signaling Pathways Downregulation of TNF, NF-κB, and IL-17 signaling pathways.No significant alteration of transcriptional profiles observed.Modulates the host's Unfolded Protein Response (UPR).Known to inhibit TNF-α, IL-1β, and IL-6 production. Can induce NF-κB activation in some cell types.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

This compound Transcriptomics in DENV-Infected Vero Cells
  • Cell Culture and Virus Infection: Vero cells were infected with DENV2 (strain S16803) at a Multiplicity of Infection (MOI) of 1 for 2 hours. After infection, the cells were treated with 5 µg/mL of this compound.

  • RNA Extraction and Sequencing: Total RNA was extracted from the cells 4 days post-infection. RNA sequencing was performed to analyze the host transcriptome response.

  • Data Analysis: Differentially expressed genes (DEGs) were identified, and bioinformatics analysis was used to determine the significantly affected signaling pathways.

Balapiravir Clinical Trial and Transcriptional Analysis
  • Study Design: A randomized, double-blind, placebo-controlled trial was conducted in adult male patients with dengue fever of less than 48 hours duration.

  • Treatment: Patients received either balapiravir (1500 mg or 3000 mg) or a placebo orally for 5 days.

  • Transcriptional Profiling: Whole blood transcriptional profiles were assessed to determine the effect of balapiravir treatment on host gene expression.

Celgosivir Mechanism of Action Studies
  • Mechanism: Celgosivir, an α-glucosidase I inhibitor, disrupts the proper folding of viral glycoproteins by inhibiting host cell enzymes in the endoplasmic reticulum.

  • Transcriptomic Impact: This mechanism of action leads to the modulation of the host's Unfolded Protein Response (UPR), which can be analyzed through transcriptomic methods.

Chloroquine In Vitro DENV Inhibition Assay
  • Cell Culture and Infection: Vero cells were seeded and subsequently infected with DENV-2.

  • Chloroquine Treatment: Following infection, cells were treated with varying concentrations of chloroquine.

  • Viral Load Quantification: The effect of chloroquine on viral replication was quantified using real-time RT-PCR and plaque assays to measure the viral load in the cell culture supernatant.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Sinococuline_Experimental_Workflow Vero_Cells Vero Cells DENV2_Infection DENV2 Infection (MOI 1) Vero_Cells->DENV2_Infection Sinococuline_Treatment This compound Treatment (5 µg/mL) DENV2_Infection->Sinococuline_Treatment RNA_Extraction Total RNA Extraction (4 dpi) Sinococuline_Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatics Analysis (DEGs, Pathway Enrichment) RNA_Seq->Data_Analysis

Caption: Experimental workflow for transcriptomic analysis of this compound-treated, DENV-infected Vero cells.

Sinococuline_Signaling_Pathway cluster_pathways Inflammatory Signaling Pathways This compound This compound TNF_alpha TNF-α Pathway This compound->TNF_alpha inhibition NF_kB NF-κB Pathway This compound->NF_kB inhibition IL_17 IL-17 Pathway This compound->IL_17 inhibition DENV_Infection DENV Infection DENV_Infection->TNF_alpha DENV_Infection->NF_kB DENV_Infection->IL_17 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TNF_alpha->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines IL_17->Pro_inflammatory_Cytokines

Caption: this compound's inhibitory effect on DENV-induced inflammatory signaling pathways.

Drug_Comparison_Workflow cluster_this compound This compound cluster_alternatives Alternative Drugs cluster_balapiravir Balapiravir cluster_celgosivir Celgosivir cluster_chloroquine Chloroquine Sino_Vero Vero Cells Sino_DENV DENV Infection Sino_Vero->Sino_DENV Sino_Treat This compound Treatment Sino_DENV->Sino_Treat Sino_RNASeq RNA Sequencing Sino_Treat->Sino_RNASeq Sino_DEGs DEGs & Pathway Analysis Sino_RNASeq->Sino_DEGs Bala_Patients Dengue Patients Bala_Treat Balapiravir Treatment Bala_Patients->Bala_Treat Bala_Blood Whole Blood Transcriptomics Bala_Treat->Bala_Blood Bala_Result No Change in Transcriptome Bala_Blood->Bala_Result Celgo_Cells Host Cells Celgo_DENV DENV Infection Celgo_Cells->Celgo_DENV Celgo_Treat Celgosivir Treatment Celgo_DENV->Celgo_Treat Celgo_UPR Modulation of UPR Celgo_Treat->Celgo_UPR Chloro_Vero Vero Cells Chloro_DENV DENV Infection Chloro_Vero->Chloro_DENV Chloro_Treat Chloroquine Treatment Chloro_DENV->Chloro_Treat Chloro_Inhibit Inhibition of Viral Entry (pH dependent) Chloro_Treat->Chloro_Inhibit

References

Assessing the Potential Synergistic Effects of Sinococuline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known biological activities of Sinococuline. While direct experimental evidence of its synergistic effects with other drugs is currently unavailable in the public domain, this document aims to equip researchers with the foundational knowledge required to explore potential combination therapies. By presenting existing data on its standalone bioactivity and discussing hypothetical synergistic strategies, this guide serves as a starting point for future investigations into the combination potential of this compound.

Overview of this compound's Bioactivity

This compound, a bisbenzylisoquinoline alkaloid, has been the subject of preclinical research, primarily focusing on its antiviral and cytotoxic properties. The majority of available studies have investigated its efficacy as a standalone agent.

Antiviral Activity

Recent in-vitro and in-vivo studies have highlighted the potent anti-dengue virus (DENV) activity of this compound. Research has shown that this compound can inhibit all four serotypes of the dengue virus.[1] Key findings from these studies are summarized below.

Table 1: In Vitro Anti-Dengue Virus Activity of this compound

ParameterDENV-1DENV-2DENV-3DENV-4
IC50 0.1 µg/mL0.08 µg/mL0.17 µg/mL0.1 µg/mL
Selectivity Index (SI) 98.6246.5116197.2

IC50 (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value suggests a more potent compound. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50). A higher SI value indicates a more favorable safety profile.

In animal models, this compound has been shown to reduce viral load and protect against the severe effects of dengue infection.[1][2][3]

Cytotoxic Activity

Limited studies have also explored the cytotoxic effects of this compound against various cancer cell lines, suggesting its potential as an anticancer agent. However, detailed studies on its mechanism of action and efficacy in combination with other anticancer drugs are lacking.

Hypothetical Synergistic Combinations

While no specific studies on the synergistic effects of this compound have been published, its known biological activities and mechanisms of action for similar natural products allow for the formulation of hypothetical combination strategies. These hypotheses are intended to guide future research and should be investigated rigorously through preclinical studies.

Combination with Chemotherapeutic Agents

Many natural products have been shown to enhance the efficacy of conventional chemotherapeutic drugs like cisplatin and doxorubicin by overcoming drug resistance, inducing apoptosis, and inhibiting cancer cell proliferation and metastasis.

A potential synergistic strategy could involve combining this compound with a DNA-damaging agent like cisplatin . Natural compounds can sometimes sensitize cancer cells to cisplatin, leading to enhanced apoptosis and cell cycle arrest.

Another approach could be the combination of this compound with doxorubicin , an anthracycline antibiotic used in cancer chemotherapy. Some natural compounds can act as chemosensitizers, increasing the intracellular concentration of doxorubicin or modulating signaling pathways to enhance its cytotoxic effects.

Potential Mechanisms for Synergy:

  • Modulation of Apoptotic Pathways: this compound might enhance the pro-apoptotic effects of chemotherapeutic agents.

  • Inhibition of Drug Efflux Pumps: It could potentially inhibit multidrug resistance (MDR) proteins, leading to increased intracellular accumulation of the co-administered drug.

  • Targeting Different Signaling Pathways: A combination could target multiple pathways crucial for cancer cell survival and proliferation.

Combination with Antiviral Drugs

In the context of viral infections, combining antiviral agents with different mechanisms of action is a common strategy to enhance efficacy and prevent the emergence of drug-resistant strains. Given this compound's anti-dengue activity, it could potentially be combined with other antiviral drugs targeting different stages of the viral life cycle.

Experimental Protocols

To facilitate further research, this section provides a summary of the methodologies used in key studies on this compound.

In Vitro Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and incubated until a confluent monolayer is formed.

  • Virus Preparation: A known titer of the dengue virus is prepared.

  • Drug Treatment: Serial dilutions of this compound are prepared. The virus is incubated with the different concentrations of this compound for 1 hour at 37°C.

  • Infection: The cell monolayers are washed, and the virus-drug mixture is added to the wells. The plates are incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a medium containing carboxymethylcellulose or agar to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 4-5 days to allow for plaque formation.

  • Staining and Counting: The overlay is removed, and the cells are fixed and stained with a crystal violet solution. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The IC50 value is determined from the dose-response curve.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Drug Treatment: The cells are treated with various concentrations of this compound, a partner drug, or the combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated, and the synergistic effect of the drug combination can be determined using methods like the Combination Index (CI).

Visualizing Pathways and Workflows

To further clarify the concepts and methodologies, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antiviral_Assay cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation_analysis Incubation & Analysis Cell_Seeding Seed Vero Cells Infect_Cells Infect Cell Monolayer Cell_Seeding->Infect_Cells Virus_Prep Prepare DENV Incubate_Virus_Drug Incubate Virus + Drug Virus_Prep->Incubate_Virus_Drug Drug_Prep Prepare this compound Dilutions Drug_Prep->Incubate_Virus_Drug Incubate_Virus_Drug->Infect_Cells Overlay Add Overlay Medium Infect_Cells->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Stain_Count Stain and Count Plaques Incubate_Plaques->Stain_Count Analyze_Data Calculate IC50 Stain_Count->Analyze_Data

Caption: Experimental Workflow for In Vitro Antiviral Assay.

Hypothetical_Synergy_Pathway cluster_drugs Therapeutic Agents cluster_targets Cellular Targets cluster_outcome Therapeutic Outcome This compound This compound Apoptosis Apoptosis Pathway This compound->Apoptosis Induces Proliferation Proliferation Signals This compound->Proliferation Inhibits MDR Drug Efflux Pumps This compound->MDR Inhibits (Hypothetical) Chemotherapy Chemotherapeutic Agent (e.g., Cisplatin) Chemotherapy->Apoptosis Induces Chemotherapy->Proliferation Inhibits Synergy Synergistic Cancer Cell Death Apoptosis->Synergy Proliferation->Synergy MDR->Synergy Enhances Chemotherapy Effect

Caption: Hypothetical Synergistic Action of this compound with Chemotherapy.

Disclaimer: The information on synergistic effects presented in this guide is purely hypothetical and based on the mechanisms of action of similar compounds. There is currently no direct experimental evidence to support these combinations for this compound. This guide is intended for informational purposes for a research audience and should not be interpreted as a recommendation for clinical use. Further preclinical and clinical studies are necessary to validate any potential synergistic effects of this compound.

References

Independent Validation of Published Sinococuline Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on Sinococuline, a bioactive compound derived from Cocculus hirsutus, and its potential as an anti-dengue therapeutic. The information presented is based on available experimental data.

Key Findings on this compound's Anti-Dengue Activity

This compound has been identified as a promising candidate for anti-dengue therapy, with research highlighting its broad-spectrum activity against all four dengue virus (DENV) serotypes.[1][2] In-depth studies have demonstrated its efficacy in both in-vitro and in-vivo models, suggesting a multi-faceted mechanism of action that includes the reduction of viral load and the modulation of the host's inflammatory response.[3][4] The primary research on this compound has been conducted by a collaborative group involving the International Centre for Genetic Engineering and Biotechnology (ICGEB) and Sun Pharmaceutical Industries Ltd.[3]

In-Vitro Efficacy

In laboratory settings, this compound has been shown to inhibit DENV replication in Vero cells. Transcriptional analysis of these cells revealed that this compound treatment downregulates several key inflammatory signaling pathways that are typically activated during a dengue infection, including TNF, NF-kB, and IL-17. This suggests that part of its therapeutic effect may stem from its ability to mitigate the excessive inflammation that contributes to severe dengue disease.

In-Vivo Efficacy in Animal Models

Studies using the AG129 mouse model, which is susceptible to DENV infection, have shown that this compound can protect against both primary and antibody-mediated secondary dengue infections. Administration of this compound led to a significant reduction in serum viremia and the viral load in various tissues. Furthermore, it was observed to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with the severity of dengue fever. A key finding from these studies is that intraperitoneal injection of this compound was more effective than oral administration. The most effective dose in the AG129 mouse model was determined to be 2.0 mg/kg/day.

Clinical Safety and Pharmacokinetics

A Phase I clinical trial has been conducted on the aqueous extract of Cocculus hirsutus (AQCH), for which this compound serves as a bioactive marker. The extract was found to be well-tolerated in human subjects. Pharmacokinetic analyses of this compound showed dose-linearity up to a certain concentration, providing valuable data for potential future clinical development.

Comparative Data on this compound's Performance

The following tables summarize the key quantitative findings from the published research on this compound.

Table 1: In-Vivo Efficacy of this compound in AG129 Mice
ParameterDosageRoute of AdministrationOutcomeReference
Protection against secondary DENV infection2.0 mg/kg/dayIntraperitonealMost effective dose in protecting severely DENV-infected mice
Serum Viremia2.0 mg/kg/dayIntraperitonealEffectively reduced
Tissue-Viral Load2.0 mg/kg/dayIntraperitonealEffectively reduced
Pro-inflammatory Cytokines (TNF-α, IL-6)2.0 mg/kg/dayIntraperitonealInhibited elevated expression levels
Vascular LeakageNot specifiedNot specifiedReduced by inhibiting secreted NS-1 levels
Table 2: Pharmacokinetic Parameters of this compound in Humans (from AQCH study)
ParameterDosage of AQCHKey FindingsReference
Peak Plasma Concentration (Cmax)Up to 600 mgDemonstrated linearity
Total Exposure (AUC)Up to 600 mgDemonstrated linearity
Saturation Kinetics800 mgObserved at this dose
Elimination Half-lifeAll cohortsNo difference observed, suggesting no saturation in elimination rate
Steady StateAll cohortsAchieved within 3 days

Experimental Protocols

In-Vitro Anti-Dengue Assay in Vero Cells

The antiviral activity of this compound in Vero cells is typically assessed using a flow cytometry-based neutralization assay (FNT). Vero cells are infected with DENV, and the level of infection is quantified by measuring the expression of a viral protein, such as the non-structural protein 1 (NS1), using flow cytometry. The inhibitory effect of this compound is determined by comparing the percentage of infected cells in the presence and absence of the compound.

In-Vivo Anti-Dengue Assay in AG129 Mice

The AG129 mouse model is used to evaluate the in-vivo efficacy of this compound. These mice, which lack receptors for interferon-alpha/beta and gamma, are susceptible to DENV infection. To mimic a more severe secondary infection, an antibody-enhanced infection model is often used. This involves administering a sub-neutralizing concentration of a DENV-specific monoclonal antibody prior to infecting the mice with the virus. The efficacy of this compound is then assessed by measuring various parameters, including survival rates, serum and tissue viral loads (typically by qRT-PCR), and levels of pro-inflammatory cytokines (using ELISA).

Visualizing the Mechanism and Workflow

Signaling Pathways Modulated by this compound

G cluster_0 DENV Infection cluster_1 Host Inflammatory Response cluster_2 This compound Intervention DENV Dengue Virus Infection NFkB NF-kB Signaling DENV->NFkB Activates TNF TNF Signaling DENV->TNF Activates IL17 IL-17 Signaling DENV->IL17 Activates Sino This compound Sino->NFkB Inhibits Sino->TNF Inhibits Sino->IL17 Inhibits

Caption: this compound's modulation of inflammatory pathways.

Experimental Workflow for In-Vivo Efficacy Testing

A AG129 Mice Preparation B Antibody Administration (for secondary infection model) A->B C DENV Infection B->C D This compound Treatment (e.g., 2.0 mg/kg/day, i.p.) C->D E Monitoring of Survival and Clinical Signs D->E F Sample Collection (Blood, Tissues) D->F G Analysis of Viral Load (qRT-PCR) F->G H Analysis of Cytokines (ELISA) F->H

Caption: In-vivo experimental workflow for this compound.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Sinococuline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent bioactive compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Sinococuline, a potent anti-dengue and tumor cell growth inhibiting agent.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent alkaloids and cytotoxic compounds.

Personal Protective Equipment (PPE)

A multi-layered defense strategy using appropriate PPE is the cornerstone of safe handling. The required PPE varies based on the specific handling activity.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloved). ASTM D6978-05 compliant.Required for all handling activities, including preparation, administration, and disposal. Change gloves every 30-60 minutes or immediately if contaminated or torn.[2]
Gowns Disposable, lint-free, solid-front gown with back closure. Made of a non-absorbent material (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.Required when there is a potential for splashing or contamination of clothing.[2]
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing.Required for all handling activities.[2][3]
Respiratory Protection NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator. For potential vapors, a half-mask or full-face respirator with a combination cartridge (e.g., organic vapor/acid) is recommended.Required when handling powders or when aerosols may be generated.
Footwear Closed-toe shoes.Mandatory in any laboratory setting where hazardous chemicals are handled.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure risk.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with valid certification.

  • Material Preparation: Gather all necessary materials (vials, syringes, diluents, absorbent pads, waste containers) and place them within the ventilated enclosure before starting any work.

  • PPE Donning: Before entering the designated area, don all required PPE in the following order: gown, inner gloves, respiratory protection (if required), eye/face protection, and outer gloves.

2. Handling and Reconstitution:

  • Weighing: When weighing this compound powder, use a containment balance or a balance within a ventilated enclosure to minimize aerosolization.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is necessary.

Spill SizeProcedure
Small Spill 1. Alert Personnel: Immediately alert others in the vicinity. 2. Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator. 3. Containment: Gently cover the spill with an absorbent pad to avoid aerosolizing powder. For liquids, cover with an absorbent material from the outside in. 4. Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste. Clean the spill area with a suitable decontaminating solution.
Large Spill 1. Evacuate: Evacuate the area immediately. 2. Alert Emergency Response: Alert your institution's emergency response team. 3. Restrict Access: Prevent entry to the contaminated area.
Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty vials, must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated waste in clearly labeled, sealed, and puncture-proof containers.

  • Disposal Route: Dispose of the hazardous waste through your institution's established hazardous waste management program, following all local, state, and federal regulations.

Experimental Protocols

While specific experimental protocols will vary, the following provides a general framework for the safe in-vitro handling of this compound based on published research.

Protocol: In-vitro Inhibition of Dengue Virus (DENV) NS1 Release

Objective: To evaluate the efficacy of this compound in inhibiting the release of the DENV non-structural protein 1 (NS1) from infected Vero cells.

Methodology:

  • Cell Culture: Culture Vero cells in an appropriate medium and conditions until they reach the desired confluency.

  • DENV Infection: Infect the Vero cells with the desired DENV serotype.

  • This compound Treatment: Following infection, remove the infection media and add fresh media containing various concentrations of this compound (e.g., 0.5-5.0 μg/mL).

  • Sample Collection: Collect aliquots of the cell culture supernatant at specified time points (e.g., every 24 hours for 6 days).

  • NS1 ELISA: Quantify the amount of NS1 antigen in the collected supernatants using a commercial dengue NS1 antigen ELISA kit.

  • Data Analysis: Compare the NS1 levels in the this compound-treated groups to the untreated virus control to determine the inhibitory effect.

Visualizations

Diagram: Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinococuline
Reactant of Route 2
Sinococuline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.